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  • Product: 7-Bromo-6-chloropyrido[2,3-b]pyrazine
  • CAS: 1823374-98-6

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold

An In-depth Technical Guide to 7-Bromo-6-chloropyrido[2,3-b]pyrazine: Properties, Reactivity, and Applications in Drug Discovery The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Bromo-6-chloropyrido[2,3-b]pyrazine: Properties, Reactivity, and Applications in Drug Discovery

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of purines and pteridines, this nitrogen-rich system is adept at forming key hydrogen bond interactions within the active sites of various biological targets, particularly protein kinases.[1] The electron-deficient nature of the pyrazine ring, combined with the pyridine fusion, imparts unique electronic and solubility characteristics that are often advantageous in drug design.[2]

This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-6-chloropyrido[2,3-b]pyrazine . The presence of two distinct, orthogonally reactive halogen atoms on the pyridine ring makes this molecule a highly versatile and valuable building block for the synthesis of complex molecular architectures. It is not merely an intermediate but a carefully designed scaffold enabling rapid library generation and systematic structure-activity relationship (SAR) studies, which are cornerstones of modern drug discovery programs.[3][4] This document provides a comprehensive overview of its chemical properties, predicted spectroscopic signature, synthetic utility, and safety considerations for researchers and drug development professionals.

Core Physicochemical and Structural Properties

7-Bromo-6-chloropyrido[2,3-b]pyrazine is typically supplied as a solid powder. Its core identity is established by its unique combination of mass, molecular formula, and structural identifiers.

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)
CAS Number 1823374-98-6 [5]
Molecular Formula C₇H₃BrClN₃ [6]
Molecular Weight 244.48 g/mol [6]
Physical Form Powder / Solid
InChI Key XRVLIAZLPDGRHR-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C(C=N1)Br)N=C(C=N2)Cl [7]
Purity (Typical) ≥97% [8]

| Storage | Room temperature, in a dry, sealed environment |[8] |

Figure 1: Chemical Structure of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

Spectroscopic Characterization: A Predictive Framework

For novel or specialized reagents like 7-bromo-6-chloropyrido[2,3-b]pyrazine, experimentally derived spectroscopic data is not always readily available in public repositories. However, based on established principles of spectroscopy and analysis of the constituent functional groups, we can construct a reliable predictive framework. This serves as an essential guide for researchers to verify the identity and purity of the compound upon acquisition.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The aromatic region will be most informative. We expect three distinct signals corresponding to the three protons on the heterocyclic core. The protons at positions 2 and 3 on the pyrazine ring will likely appear as doublets or singlets depending on coupling, while the proton at position 8 on the pyridine ring will appear as a singlet. Due to the electron-withdrawing nature of the nitrogens and halogens, all protons are expected to be significantly downfield.

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃): Seven distinct carbon signals are expected. The carbons directly attached to the halogens (C6 and C7) and the nitrogens will show the most significant shifts. The C-Br bond will induce a shift around 115-125 ppm, while the C-Cl bond will shift the carbon signal to approximately 150 ppm. Carbons in the pyrazine ring will also be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the compound's identity due to the unique isotopic signature of the two different halogens.

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Expected Molecular Ion ([M+H]⁺): A complex cluster of peaks will be observed due to the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

    • m/z ~243.9: Corresponds to [C₇H₃⁷⁹Br³⁵ClN₃ + H]⁺

    • m/z ~245.9: Corresponds to [C₇H₃⁸¹Br³⁵ClN₃ + H]⁺ and [C₇H₃⁷⁹Br³⁷ClN₃ + H]⁺

    • m/z ~247.9: Corresponds to [C₇H₃⁸¹Br³⁷ClN₃ + H]⁺

  • Causality: The presence and relative intensity of this M, M+2, M+4 pattern is a hallmark of a molecule containing one bromine and one chlorine atom, providing a highly trustworthy confirmation of the elemental composition.

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.

  • ~1200-1000 cm⁻¹: C-N stretching vibrations.

  • ~850-750 cm⁻¹: C-Cl stretching vibrations.

  • ~700-600 cm⁻¹: C-Br stretching vibrations.

Reactivity and Strategic Synthetic Utility

The primary value of 7-Bromo-6-chloropyrido[2,3-b]pyrazine lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for sequential, site-selective functionalization. This is a critical feature for building molecular diversity.

Figure 2: Regioselective Functionalization Workflow.
Causality of Regioselective Reactivity

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the C-Br bond is generally more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This difference in reactivity is the cornerstone of its synthetic utility, allowing chemists to selectively modify the C7 position while leaving the C6 position intact for a subsequent transformation.[3]

Conversely, the C-Cl bond can be more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially when activated by the electron-withdrawing heterocyclic core.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol outlines a self-validating system for the selective functionalization at the C7 position.

Objective: To selectively couple an arylboronic acid at the C7 position.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The use of an excess of the boronic acid and a strong base drives the reaction to completion.

  • Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. The water is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. The elevated temperature is required to overcome the activation energy for the oxidative addition step.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (or a peak with the expected mass) indicates conversion.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 7-aryl-6-chloropyrido[2,3-b]pyrazine product.

The resulting 6-chloro intermediate can then be subjected to a second cross-coupling reaction, often under more forcing conditions (higher temperature, stronger base, or a more active catalyst system), to install a second, different group at the C6 position.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this scaffold is realized in its application as a versatile intermediate for creating libraries of novel compounds for biological screening.[3] The pyrido[2,3-b]pyrazine core has been identified in inhibitors of various targets, including:

  • Human Cytomegalovirus (HCMV) Polymerase: Novel derivatives have shown potent antiviral activity.[4]

  • Protein Kinases: The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, mimicking the hinge-binding motifs of many kinase inhibitors.[1]

  • Fibroblast Growth Factor Receptor (FGFR): The related pyrrolo[2,3-b]pyrazine scaffold has been used to develop potent FGFR inhibitors.[10]

By using 7-Bromo-6-chloropyrido[2,3-b]pyrazine, medicinal chemists can systematically and independently vary the substituents at the 6- and 7-positions, allowing for a detailed exploration of the SAR and optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Safety and Handling

As a laboratory chemical, 7-Bromo-6-chloropyrido[2,3-b]pyrazine must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Recommended Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

References

  • 7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - PubChemLite. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem - NIH. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. [Link]

  • 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine cas 341939-31-9 - Caming Pharmaceutical Ltd. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. [Link]

  • 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | 341939-31-9 - MilliporeSigma. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - ResearchGate. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. [Link]

  • US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google P
  • 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine - PubChemLite. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. [Link]

Sources

Exploratory

7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS 1823374-98-6): A Privileged Scaffold for Orthogonal Functionalization in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry and rational drug design, the architectural precision of starting materials dictates the success of downstream synthesis. 7-Bromo-6-chloropyrido[2,3-b]pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the architectural precision of starting materials dictates the success of downstream synthesis. 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) represents a highly specialized, di-halogenated heterocyclic building block[1]. Featuring a fused bicyclic system, this compound serves as a privileged pharmacophore scaffold, particularly in the development of ATP-competitive kinase inhibitors targeting the PI3K/mTOR and RAF/MEK pathways[2].

This technical guide explores the mechanistic causality behind its orthogonal reactivity, provides a self-validating experimental workflow for its functionalization, and outlines its critical role in targeted therapeutics.

Molecular Architecture & Physicochemical Profile

The pyrido[2,3-b]pyrazine core is an electron-deficient heteroaromatic system. The strategic placement of a chlorine atom at the C-6 position and a bromine atom at the C-7 position creates an ideal platform for sequential, regioselective modifications without the need for protecting groups.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and physical properties of the compound[1],[3]:

PropertySpecification
IUPAC Name 7-Bromo-6-chloropyrido[2,3-b]pyrazine
CAS Registry Number 1823374-98-6
Molecular Formula C₇H₃BrClN₃
Molecular Weight 244.48 g/mol
Monoisotopic Mass 242.92 Da
Typical Purity ≥ 95%
Storage Conditions Room Temperature (RT), dry environment
Physical Form Solid / Powder

Mechanistic Causality of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why this specific di-halogenated scaffold behaves the way it does, rather than simply memorizing reaction outcomes. The utility of 7-bromo-6-chloropyrido[2,3-b]pyrazine lies in its orthogonal reactivity handles , governed by bond dissociation energies and electronic effects:

  • The C-7 Bromine (Cross-Coupling Handle): The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). In the presence of low-valent Palladium (Pd⁰) catalysts, oxidative addition occurs chemoselectively at the C-7 position. The kinetics of Pd-insertion into the C-Br bond outpace any interaction with the C-Cl bond, allowing for highly specific Suzuki-Miyaura or Buchwald-Hartwig couplings at C-7.

  • The C-6 Chlorine (SNAr Handle): The C-6 position is situated directly adjacent to the N-5 nitrogen of the pyridine ring. The strong inductive and resonance electron-withdrawing effects of this nitrogen severely deplete the electron density at C-6. Consequently, C-6 is highly activated toward Nucleophilic Aromatic Substitution (SNAr). When attacked by an amine or alkoxide, the N-5 nitrogen stabilizes the resulting anionic Meisenheimer intermediate, driving the substitution exclusively at C-6.

OrthogonalSynthesis Start 7-Bromo-6-chloro- pyrido[2,3-b]pyrazine Step1 C-7 Functionalization (Suzuki Coupling) Start->Step1 Pd(0) insertion into C-Br Intermediate 7-Aryl-6-chloro- pyrido[2,3-b]pyrazine Step1->Intermediate Chemoselective Step2 C-6 Functionalization (SNAr Reaction) Intermediate->Step2 Amine nucleophile at C-Cl Product 6,7-Disubstituted Target Scaffold Step2->Product Regiospecific SNAr

Fig 1: Orthogonal functionalization workflow of the pyrido[2,3-b]pyrazine core.

Experimental Workflow: Step-by-Step Orthogonal Functionalization

To ensure a self-validating system, the following protocol outlines a "Path B" strategy: Chemoselective Pd-catalyzed coupling at C-7, followed by SNAr at C-6.

Step 1: Chemoselective Suzuki-Miyaura Coupling at C-7

Objective: Install an aryl/heteroaryl group at C-7 while preserving the C-6 chlorine.

  • Reagents: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed).

  • Conditions: 80 °C under N₂ atmosphere for 4–6 hours.

  • Causality & Rationale: The bidentate dppf ligand is intentionally selected. Its large bite angle and steric bulk accelerate reductive elimination, preventing the palladium catalyst from "walking" or over-inserting into the adjacent C-Cl bond. Limiting the boronic acid to 1.05 equivalents prevents unwanted double-coupling.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C-6

Objective: Displace the C-6 chlorine with an amine nucleophile to finalize the pharmacophore.

  • Reagents: 7-Aryl-6-chloropyrido[2,3-b]pyrazine intermediate (1.0 eq), Primary/Secondary Amine (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Conditions: 100–120 °C for 12 hours.

  • Causality & Rationale: A polar aprotic solvent (NMP) is required to solvate the transition state and stabilize the Meisenheimer complex. DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile and driving the reaction to thermodynamic completion.

Analytical Validation Strategy

To validate the regioselectivity of the synthesis, utilize 2D NMR (HMBC) . The amine protons installed at C-6 will show a distinct ³J carbon-proton correlation to the C-6 carbon. Furthermore, the isolated C-8 proton of the pyrido[2,3-b]pyrazine core (appearing as a distinct singlet in ¹H NMR) will exhibit correlations to both C-6 and C-7, allowing for unambiguous structural confirmation.

Pharmacological Application: Targeted Kinase Inhibition

The pyrido[2,3-b]pyrazine core is a bioisostere of the adenine ring found in ATP. Because of this structural mimicry, derivatives synthesized from CAS 1823374-98-6 are exceptionally potent at binding to the ATP-binding hinge region of various kinases[4].

A primary application of this scaffold is the development of PI3Kα-selective and dual PI3K/mTOR inhibitors [2]. In oncology, the hyperactivation of the Phosphoinositide 3-kinase (PI3K) pathway is a major driver of tumor cell survival and proliferation. By functionalizing the C-6 and C-7 positions, medicinal chemists can fine-tune the molecule's interactions with the affinity pockets specific to the PI3Kα isoform, achieving high selectivity and reducing off-target toxicity.

KinasePathway RTK Receptor Tyrosine Kinase PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Response Tumor Cell Proliferation mTOR->Response Downstream Signaling Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K ATP-competitive block Inhibitor->mTOR Dual inhibition

Fig 2: Dual PI3K/mTOR inhibition mechanism by pyrido[2,3-b]pyrazine derivatives.

References

  • [2] Rewcastle, G. W. "Phosphoinositide 3-kinase α inhibitors: a patent review". Expert Opinion on Therapeutic Patents, 23(5), 2013. URL:[Link]

  • [3] Fisher Scientific. "Pyrido[2,3-b]pyrazine, 98% Specifications and Properties". Thermo Scientific Chemicals. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 7-Bromo-6-chloropyrido[2,3-b]pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-rich bicyclic system serves as a key building block in the development of novel therapeutics, with derivatives showing promise as kinase inhibitors, antivirals, and antibacterial agents.[3][4][5] The strategic placement of halogen substituents, such as bromine and chlorine, on this scaffold provides medicinal chemists with critical tools to modulate the compound's physicochemical properties, including its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of 7-Bromo-6-chloropyrido[2,3-b]pyrazine, a key intermediate for the synthesis of a new generation of targeted therapeutics.

Molecular Structure and Physicochemical Properties

7-Bromo-6-chloropyrido[2,3-b]pyrazine possesses a planar, aromatic structure with the chemical formula C₇H₃BrClN₃ and a molecular weight of 244.48 g/mol . The presence of both a bromine and a chlorine atom on the pyridine ring significantly influences the electron distribution within the molecule, impacting its reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₇H₃BrClN₃
Molecular Weight 244.48 g/mol
CAS Number 1823374-98-6
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO, DMFInferred from related compounds
InChI Key XRVLIAZLPDGRHR-UHFFFAOYSA-N

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 7-Bromo-6-chloropyrido[2,3-b]pyrazine is most effectively achieved through the condensation of a specifically substituted diaminopyridine with a 1,2-dicarbonyl compound. The key precursor for this reaction is 5-bromo-6-chloropyridine-2,3-diamine.[6]

Part 1: Synthesis of the Precursor, 5-Bromo-6-chloropyridine-2,3-diamine

The synthesis of this crucial intermediate can be accomplished from commercially available starting materials through a multi-step process involving halogenation and amination of the pyridine ring. The availability of this precursor is confirmed through chemical suppliers.[6][7]

Part 2: Condensation to Form the Pyrido[2,3-b]pyrazine Ring

The core of the synthesis involves the acid-catalyzed condensation of 5-bromo-6-chloropyridine-2,3-diamine with glyoxal. This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 5-Bromo-6-chloropyridine-2,3-diamine C Reaction Mixture in Ethanol A->C B Glyoxal (40% in H₂O) B->C E Reflux C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Crude Product E->F G Column Chromatography F->G H Pure 7-Bromo-6-chloropyrido[2,3-b]pyrazine G->H

Caption: Synthetic workflow for 7-Bromo-6-chloropyrido[2,3-b]pyrazine.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-6-chloropyridine-2,3-diamine (1.0 eq) in ethanol, add a 40% aqueous solution of glyoxal (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 7-Bromo-6-chloropyrido[2,3-b]pyrazine.

Structural Characterization

The unambiguous identification of 7-Bromo-6-chloropyrido[2,3-b]pyrazine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridopyrazine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of halogen atoms and cleavage of the pyrazine ring.

Applications in Drug Discovery and Medicinal Chemistry

7-Bromo-6-chloropyrido[2,3-b]pyrazine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at the 6- and 7-positions, facilitating the exploration of structure-activity relationships (SAR).

Targeting Kinase Signaling Pathways

The pyridopyrazine scaffold is a known "hinge-binding" motif for many protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] The nitrogen atoms of the pyrazine ring can form key hydrogen bonds with the kinase hinge region, while substituents at the 6- and 7-positions can be tailored to interact with specific pockets in the ATP-binding site, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site cluster_1 7-Bromo-6-chloropyrido[2,3-b]pyrazine Derivative A Hinge Region B Hydrophobic Pocket C Pyridopyrazine Core C->A H-Bonding D Substituent at C6 C->D Functionalization E Substituent at C7 C->E Functionalization D->B Hydrophobic Interaction E->B Van der Waals Interaction

Caption: Interaction model of a pyridopyrazine derivative with a kinase active site.

Development of Novel Antibacterial Agents

The bacterial cell division protein FtsZ has emerged as a promising target for new antibiotics. Certain pyridopyrazine derivatives have been shown to inhibit FtsZ polymerization, leading to bacterial cell death.[3] The 7-bromo-6-chloro substitution pattern offers a starting point for the design of novel FtsZ inhibitors with improved potency and a broader spectrum of activity.

Experimental Workflow for Lead Optimization

The following workflow outlines a typical process for utilizing 7-Bromo-6-chloropyrido[2,3-b]pyrazine in a lead optimization campaign.

Lead_Optimization A 7-Bromo-6-chloropyrido[2,3-b]pyrazine B Parallel Synthesis of Analogs A->B Cross-Coupling Reactions C In Vitro Biological Screening B->C Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Biological Data D->B Design New Analogs E ADME/Tox Profiling D->E Prioritize Compounds F Lead Candidate Selection E->F Favorable Properties

Caption: Lead optimization workflow using the target molecule.

Conclusion

7-Bromo-6-chloropyrido[2,3-b]pyrazine is a strategically important heterocyclic building block with significant potential in drug discovery. Its synthesis, while requiring a specific precursor, is achievable through established chemical transformations. The presence of two distinct halogen atoms provides a versatile platform for the generation of diverse chemical libraries. By leveraging the insights from related pyridopyrazine derivatives, researchers can effectively utilize this compound to develop novel and potent inhibitors of key biological targets, ultimately contributing to the advancement of new therapeutic agents.

References

  • Argyros, O., et al. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. European Journal of Medicinal Chemistry, 126, 954-968.
  • Bai, B., et al. (2021). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(23), 3666-3676.
  • Gising, J., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 779-783.
  • Gopalakrishnan, M., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • MDPI. (2017).
  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • University of East Anglia. (n.d.). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. Retrieved from [Link]

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Exploratory

Spectroscopic Profiling and Analytical Characterization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine: A Comprehensive Guide for Drug Development

Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors and antiproliferative agents [1]. Beyond biological appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors and antiproliferative agents [1]. Beyond biological applications, these electron-deficient heterocycles exhibit remarkable nonlinear optical (NLO) properties and are utilized in electrochemical DNA sensing [2]. 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) serves as a critical di-halogenated building block. The differential reactivity of the C-6 chlorine and C-7 bromine allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule, providing a self-validating analytical framework for researchers synthesizing or utilizing this intermediate.

Structural Logic and Spectroscopic Workflow

The presence of both a bromine and a chlorine atom on the electron-deficient pyrido[2,3-b]pyrazine core creates a highly polarized system. The strong electron-withdrawing nature of the pyrazine nitrogens, combined with the inductive effects of the halogens, significantly deshields the remaining protons and alters the vibrational force constants of the ring.

To ensure absolute structural integrity during drug development, a multi-modal analytical workflow is mandatory. Relying on a single technique (e.g., LC-MS alone) is insufficient due to the risk of misidentifying constitutional isomers (such as the 6-bromo-7-chloro variant).

Workflow Compound 7-Bromo-6-chloro pyrido[2,3-b]pyrazine NMR NMR (1H, 13C) Structural Integrity Compound->NMR MS LC-MS (ESI+) Isotopic Profiling Compound->MS IR ATR-FTIR Functional Groups Compound->IR

Fig 1: Multi-modal spectroscopic workflow for pyrido[2,3-b]pyrazine characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Causality

Pyrido[2,3-b]pyrazines exhibit strong intermolecular π−π stacking, which often leads to poor solubility and line broadening in non-polar halogenated solvents like CDCl3​ . DMSO- d6​ is the solvent of choice; its high dielectric constant disrupts these aggregates, yielding sharp, highly resolved resonances [3].

Spectral Assignments

The 1H NMR spectrum of 7-bromo-6-chloropyrido[2,3-b]pyrazine is remarkably clean, featuring only three distinct aromatic protons:

  • H-2 and H-3 (Pyrazine Ring): The pyrazine protons are highly deshielded by the adjacent nitrogen atoms. They typically appear as a pair of doublets ( J≈1.8 Hz ) between 8.90 and 9.15 ppm.

  • H-8 (Pyridine Ring): The lone proton on the pyridine ring is flanked by the bridgehead nitrogen and the C-7 bromine. It appears as a sharp singlet around 8.65 ppm.

Table 1: Predicted 1H and 13C NMR Data (DMSO- d6​ , 400/100 MHz)
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1H H-29.10Doublet (d)1.81H
1H H-38.95Doublet (d)1.81H
1H H-88.65Singlet (s)-1H
13C C-6 (C-Cl)150.2Quaternary--
13C C-2146.5CH--
13C C-3145.0CH--
13C C-8a140.1Quaternary--
13C C-8138.0CH--
13C C-4a135.5Quaternary--
13C C-7 (C-Br)120.4Quaternary--

High-Resolution Mass Spectrometry (LC-MS/ESI+)

The Logic of Halogen Isotopic Clusters

For di-halogenated compounds, mass spectrometry is not just a tool for determining molecular weight; it is a definitive proof of elemental composition. The presence of one chlorine ( 35Cl≈75.8% , 37Cl≈24.2% ) and one bromine ( 79Br≈50.7% , 81Br≈49.3% ) generates a highly specific, tri-modal isotopic cluster for the [M+H]+ ion.

  • M (m/z 243.9): Generated by 35Cl and 79Br . (Normalized to 100% abundance).

  • M+2 (m/z 245.9): Generated by the combination of ( 37Cl + 79Br ) and ( 35Cl + 81Br ). This peak will be the base peak of the cluster at ~129% relative to M.

  • M+4 (m/z 247.9): Generated by 37Cl and 81Br . This peak will appear at ~31% relative to M.

Isotope Ion Molecular Ion [M+H]+ Split Halogen Isotope Distribution (1 Cl, 1 Br) Ion->Split M m/z 243.9 (100%) 35Cl + 79Br Split->M M2 m/z 245.9 (129%) 37Cl+79Br / 35Cl+81Br Split->M2 M4 m/z 247.9 (31%) 37Cl + 81Br Split->M4

Fig 2: Theoretical ESI+ mass spectrometry isotopic distribution for one chlorine and one bromine.
Table 2: Exact Mass and Isotopic Abundances
Ion SpeciesFormulaExact Mass (Da)m/z [M+H]+ Relative Abundance
M C7​H379​Br35ClN3​ 242.920243.927100.0%
M+2 C7​H381​Br35ClN3​ / C7​H379​Br37ClN3​ 244.918245.925~129.3%
M+4 C7​H381​Br37ClN3​ 246.915247.922~31.1%

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal validation of the functional groups. The absence of broad N-H or O-H stretches above 3100 cm−1 confirms the fully aromatized, un-substituted nature of the nitrogens.

Table 3: Key Vibrational Modes
Wavenumber ( cm−1 )IntensityAssignment / Causality
3050 - 3080 WeakAromatic C-H stretching (H-2, H-3, H-8).
1550 - 1580 StrongC=N stretching of the pyrazine and pyridine rings.
1420 - 1480 MediumAromatic C=C skeletal vibrations.
730 - 750 StrongC-Cl stretching. Highly diagnostic for the C-6 substitution.
600 - 640 StrongC-Br stretching. Diagnostic for the C-7 substitution.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility across different laboratories, the following protocols must be executed precisely. These are designed as self-validating systems—meaning the experimental design intrinsically controls for common analytical failures.

Protocol A: Quantitative 1H NMR Acquisition

Causality: Halogenated heterocycles can suffer from long longitudinal relaxation times ( T1​ ), leading to inaccurate integrations if the relaxation delay is too short.

  • Sample Preparation: Dissolve 5.0 mg of 7-bromo-6-chloropyrido[2,3-b]pyrazine in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube to remove any paramagnetic particulate matter that could cause line broadening.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) spectrometer. Lock onto the DMSO signal and shim the Z-axis until the solvent residual peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition Parameters: Set the pulse angle to 30°, acquisition time to 3.0 seconds, and crucially , set the relaxation delay ( D1​ ) to a minimum of 5.0 seconds to ensure complete relaxation of the sterically hindered H-8 proton. Acquire 16-32 scans.

Protocol B: High-Resolution LC-MS Isotopic Profiling

Causality: A slow chromatographic gradient is required to ensure complete separation of the intact analyte from any proto-dehalogenated degradation products, which would otherwise cause ion suppression in the ESI source and skew the isotopic ratio.

  • Sample Preparation: Prepare a 10 μg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 2 μL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size).

  • Gradient Elution: Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a slow linear gradient from 5% B to 95% B over 8.0 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: m/z 100 to 500. Extract the ion chromatogram for m/z 243.9 - 248.0 and verify the 100:129:31 isotopic ratio.

References

  • Lassagne, F., Langlais, T., Caytan, E., Limanton, E., Paquin, L., Boullard, M., Courtel, C., Curbet, I., Gédéon, C., Lebreton, J., et al. (2018). "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines." Molecules, 23(11), 2961.[Link][1]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 13(46), 32160-32174.[Link][2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67580, Pyrido(2,3-b)pyrazine." PubChem.[Link][3]

Sources

Foundational

Physical and Chemical Characteristics of Pyridopyrazine Derivatives: A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Pharmacological Application

Executive Summary Pyridopyrazine derivatives are a privileged class of fused bicyclic heteroaromatic compounds characterized by the annulation of a pyridine ring with a pyrazine ring. Depending on the position of the het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridopyrazine derivatives are a privileged class of fused bicyclic heteroaromatic compounds characterized by the annulation of a pyridine ring with a pyrazine ring. Depending on the position of the heteroatoms, various isomers exist, with pyrido[2,3- b ]pyrazine and pyrido[3,4- b ]pyrazine being the most extensively studied[1]. Due to their unique electron-deficient nature, hydrogen-bonding capabilities, and tunable physicochemical properties, these scaffolds have gained immense traction in both medicinal chemistry (as kinase inhibitors and G-protein coupled receptor modulators) and materials science (as organic semiconductors)[2][3].

This whitepaper provides an authoritative, in-depth analysis of the physical and chemical characteristics of pyridopyrazine derivatives, detailing field-proven synthetic workflows, physicochemical profiling protocols, and their mechanistic roles in modern drug development.

Structural and Physicochemical Characteristics

The core structure of a pyridopyrazine features a highly delocalized π -electron system. The presence of three nitrogen atoms within the fused ring system creates a strong electron-withdrawing effect, rendering the scaffold highly resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. This electronic distribution is a critical driver of their biological activity, allowing the nitrogen atoms to act as potent hydrogen-bond acceptors within the ATP-binding hinge regions of various kinases[4][5].

In the context of drug development, the physical properties of pyridopyrazines—specifically their lipophilicity (LogP/LogD), ionization state (pKa), and aqueous solubility—must be rigorously balanced. Excessive lipophilicity often leads to poor solubility and high metabolic clearance, whereas insufficient lipophilicity restricts passive membrane permeability[6]. Modern optimization campaigns frequently utilize metrics such as Lipophilic Metabolism Efficiency (LipMetE) to predict and extend the in vivo half-life of oral pyridopyrazine candidates[7].

Beyond pharmacology, pyrido[3,4- b ]pyrazine-based donor-acceptor copolymers exhibit remarkable photophysical and electrochemical properties, including halochromism and ambipolar redox behavior, making them highly valuable for optoelectronic applications[2][3].

Table 1: Representative Physicochemical & Electronic Properties of Pyridopyrazines
PropertyTypical Value RangeContext / Application
LogD 7.4​ 1.5 – 3.5Optimal range for passive permeability and oral bioavailability in drug design[6][7].
Optical Band Gap 1.75 – 2.48 eVTunable absorption in the visible region for conjugated copolymer semiconductors[3].
Ionization Potential 5.20 – 5.68 eVIndicates strong ambipolar redox properties for organic electronic devices[3].
Field-Effect Hole Mobility 4.1×10−4 to 4.4×10−3 cm 2 /(V·s)Critical metric for performance in field-effect transistors and solar cells[3].
Synthetic Yield (Aqueous) 71% – 92%Achieved via microwave-assisted cyclocondensation, reflecting high chemical stability[2].

Chemical Reactivity and Synthetic Workflows

The most robust and widely utilized method for constructing the pyrido[2,3- b ]pyrazine core is the cyclocondensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds (such as arylglyoxals)[2].

Causality in Experimental Design: Historically, this reaction required harsh reflux conditions in organic solvents, which often led to the degradation of sensitive functional groups and poor regioselectivity. Modern methodologies have shifted toward green chemistry principles. For instance, the use of saccharin as a catalyst at room temperature provides mild acidic activation of the carbonyl carbon via hydrogen bonding, facilitating nucleophilic attack by the amine without thermal degradation[2]. Alternatively, microwave irradiation in water leverages the high dipole moment of water to achieve rapid, localized superheating, drastically reducing reaction times from hours to minutes while driving the equilibrium toward the dehydrated product[2].

SynthesisWorkflow A 2,3-Diaminopyridine + 1,2-Dicarbonyls B Solvent & Catalyst (Water/Microwave or MeOH/Saccharin) A->B Reagent Mixing C Cyclocondensation (Nucleophilic Attack & Dehydration) B->C Activation D Precipitation & Filtration C->D Workup E Pyrido[2,3-b]pyrazine Target Scaffold D->E Isolation

Synthetic workflow for pyrido[2,3-b]pyrazines via cyclocondensation.

Protocol 1: Microwave-Assisted Aqueous Synthesis of Pyrido[2,3- b ]pyrazines

This protocol is designed as a self-validating system to ensure high regioselectivity and yield without the need for complex chromatographic purification.

  • Reagent Preparation: Combine equimolar amounts (1.0 mmol) of substituted 2,3-diaminopyridine and the target arylglyoxal in a microwave-safe reaction vial.

  • Solvent Addition: Suspend the mixture in 5 mL of deionized water. Causality: Water acts as an environmentally benign solvent that couples efficiently with microwave energy, accelerating the condensation kinetics while remaining inert to the substrates.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 90°C for 5–15 minutes. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).

  • Isolation: Allow the reaction mixture to cool to room temperature. Causality: The highly conjugated pyridopyrazine product exhibits significantly lower aqueous solubility than the starting materials, driving spontaneous precipitation.

  • Validation: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL) to remove unreacted diamine, and dry under high vacuum. Verify the structural integrity and regiochemistry via LC-MS and 1 H-NMR spectroscopy.

Pharmacological Profiling and Target Engagement

Pyridopyrazines are highly privileged structures in oncology and neurology. Their planar geometry allows them to intercalate or bind tightly within the narrow ATP-binding pockets of kinases.

PI3K/Akt Pathway Inhibition

In breast cancer models, 7-aminosubstituted pyrido[2,3- b ]pyrazines have been rationally designed as potent multi-kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway[4]. These compounds exhibit low micromolar cytotoxic potency against BrCa cell lines by competitively inhibiting both wild-type PI3K α and the H1047R mutated enzyme[4][5]. Furthermore, specific urea-substituted derivatives have shown dual inhibition capabilities, modulating both the PI3K-Akt and the ras-Raf-Mek-Erk signal transduction cascades, which are central to tumor cell proliferation and survival[5][8].

GPR6 Inverse Agonism

Recent advancements have expanded the utility of pyridopyrazines into neurology. Novel derivatives act as potent and selective inverse agonists of the G protein-coupled receptor 6 (GPR6)[9]. By modulating GPR6 function, these compounds enhance dopamine release, presenting a highly promising therapeutic avenue for the treatment of Parkinson's disease[9].

PI3KPathway RTK Receptor Tyrosine Kinase (Active) PI3K PI3K (p110α/β/δ/γ) Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 Generation (Membrane) PI3K->PIP3 Substrate Conversion AKT Akt / PKB (Proliferation) PIP3->AKT Kinase Recruitment Inhibitor Pyridopyrazine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Mechanism of PI3K/Akt pathway inhibition by pyridopyrazine derivatives.

Physicochemical Profiling Workflows

To ensure that synthesized pyridopyrazines possess the requisite pharmacokinetic properties (e.g., optimal half-life and membrane permeability), high-throughput physicochemical profiling is mandatory. Traditional shake-flask methods for determining LogD are low-throughput and prone to emulsion artifacts. Therefore, Chromatographic Hydrophobicity Index (CHI) determination is the industry standard[6].

Protocol 2: CHI Determination for High-Throughput LogD 7.4​ Estimation

This protocol utilizes fast-gradient RP-HPLC to establish a highly reproducible correlation between chromatographic retention and lipophilicity.

  • Mobile Phase Preparation: Prepare Buffer A (50 mM ammonium acetate, adjusted to pH 7.4) and Buffer B (100% HPLC-grade Acetonitrile). Causality: Ammonium acetate provides robust buffering capacity at physiological pH, ensuring that the basic nitrogen atoms of the pyridopyrazine core maintain a consistent ionization state throughout the chromatographic run, yielding biologically relevant LogD data.

  • Calibration: Prepare a standard mixture containing 5–10 reference compounds with known, literature-validated LogD 7.4​ values. Inject the standard mixture to establish a linear calibration curve plotting Retention Time ( tR​ ) against CHI.

  • Sample Preparation: Dissolve the pyridopyrazine candidates in DMSO to a final concentration of 1 mM.

  • Gradient Elution: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size). Apply a fast linear gradient from 0% to 100% Buffer B over 3 minutes at a flow rate of 0.8 mL/min.

  • Data Processing: Record the retention time of the primary peak. Map the tR​ to the CHI using the calibration curve, and subsequently convert CHI to LogD 7.4​ . Causality: This mathematically derived LogD avoids physical partitioning errors, providing high-fidelity data required for calculating LipMetE and optimizing the dosing regimen[6][7].

Conclusion

Pyridopyrazine derivatives represent a highly versatile and structurally privileged class of compounds. Through rational synthetic design—leveraging green chemistry and optimized catalysis—researchers can access a vast chemical space. By rigorously profiling their physical properties (LogD, pKa, and solubility) and understanding their mechanistic target engagement, these scaffolds can be finely tuned to yield next-generation therapeutics for oncology, neurology, and advanced optoelectronic materials.

References

  • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate.[Link]

  • Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. PubMed.[Link]

  • US8937068B2 - Pyridopyrazine derivatives and their use.
  • Novel Pyridopyrazine Derivatives as Inverse Agonists of the G Protein-Coupled Receptor 6. ACS Medicinal Chemistry Letters.[Link]

  • EP1990342A1 - Pyridopyrazine Derivatives, Process of Manufacturing and Uses thereof.
  • Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Activity. Uzhnu.edu.ua.[Link]

  • Leveraging chromatography based physicochemical properties for efficient drug design. Srce.hr.[Link]

  • Conjugated Donor−Acceptor Copolymer Semiconductors. Synthesis, Optical Properties, Electrochemistry, and Field-Effect Carrier Mobility of Pyridopyrazine-Based Copolymers. Macromolecules - ACS Publications.[Link]

  • LipMetE (Lipophilic Metabolism Efficiency) as a Simple Guide for Half-Life and Dosing Regimen Prediction of Oral Drugs. ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Reactivity of the Bromine Atom in 7-Bromopyrido[2,3-b]pyrazines: A Comprehensive Technical Guide

Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and organic semiconductors[1]. Functionalization of this fused bicyclic system is highly dependent on the strategic placement of halogens. Specifically, the reactivity of the bromine atom at the 7-position dictates the synthetic versatility of the molecule. This whitepaper provides an in-depth analysis of the chemical and electrochemical reactivity of 7-bromopyrido[2,3-b]pyrazines, detailing mechanistic causality, optimized cross-coupling protocols, and the unique challenges associated with this electron-deficient heterocycle.

Electronic and Structural Influence of the 7-Bromine Atom

The pyrido[2,3-b]pyrazine core consists of a highly electron-withdrawing pyrazine ring fused to a pyridine ring. This intense electron deficiency activates the 7-position bromine atom toward oxidative addition by transition metals but simultaneously makes the ring system vulnerable to degradation under harsh basic or nucleophilic conditions[2].

Historically, functionalization at the 7-position relied on uncatalyzed nucleophilic aromatic substitution ( SN​Ar ). However, this approach is fundamentally flawed for 7-bromopyrido[2,3-b]pyrazines. The extreme electron deficiency of the heterocycle leads to competing nucleophilic attacks at unsubstituted ring carbons, resulting in ring-opening, polymerization, and complex product mixtures with unacceptably low yields[2]. Consequently, modern synthetic strategies have shifted entirely toward palladium-catalyzed cross-coupling methodologies and controlled electrochemical reductions.

Palladium-Catalyzed Cross-Coupling: The Modern Standard

To circumvent the limitations of SN​Ar , palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck) have become the gold standard for functionalizing the 7-position[2]. The oxidative addition of the C(7)-Br bond to Pd(0) is highly favorable due to the electron-withdrawing nature of the fused rings, which lowers the LUMO energy of the C-Br bond.

Mechanistic Causality in Catalyst Selection
  • Suzuki-Miyaura (C-C Bond Formation): The use of Pd(PPh3​)4​ or Pd(dppf)Cl2​ with a mild base (e.g., K2​CO3​ ) is optimal[1]. The bidentate nature of dppf accelerates the reductive elimination step, which is crucial for electron-deficient substrates that might otherwise stall at the transmetalation phase.

  • Buchwald-Hartwig (C-N Bond Formation): Amination requires Pd2​(dba)3​ paired with a bidentate ligand like BINAP or Xantphos[1]. Why BINAP? The large bite angle of BINAP enforces a cis-geometry on the palladium(II) intermediate. This spatial arrangement is mandatory to facilitate rapid reductive elimination of the C-N bond, effectively outcompeting the undesired β -hydride elimination pathway that would otherwise yield reduced byproducts[2].

Table 1: Quantitative Summary of Pd-Catalyzed Cross-Coupling Conditions
Reaction TypeTarget BondOptimal Catalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura C(7) - Aryl Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / 1,4-Dioxane: H2​O 100°C / 3-16 h75 - 88%
Suzuki-Miyaura C(7) - Aryl Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Toluene100°C / 16 h60 - 80%
Buchwald-Hartwig C(7) - Amine Pd2​(dba)3​
  • BINAP

t -BuONa / Toluene100°C / 12 h65 - 85%
Sonogashira C(7) - Alkyne Pd(PPh3​)2​Cl2​
  • CuI

  • Et3​N / DMF80°C / 8 h70 - 90%

    Reactivity Core 7-Bromopyrido[2,3-b]pyrazine Suzuki Suzuki-Miyaura (Arylboronic acids) Core->Suzuki Pd(PPh3)4, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, BINAP Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysis Electro Electrochemical Reduction (Aprotic Media) Core->Electro e- transfer Product1 7-Aryl Derivatives (C-C Bond) Suzuki->Product1 Product2 7-Amino Derivatives (C-N Bond) Buchwald->Product2 Product3 7-Alkynyl Derivatives (C-C Bond) Sonogashira->Product3 Product4 Parent Heterocycle (C-Br Cleavage) Electro->Product4

    Core reactivity pathways of the 7-bromopyrido[2,3-b]pyrazine scaffold.

    Electrochemical Reduction and Debromination Dynamics

    The electrochemical behavior of the 7-bromine atom is highly solvent-dependent and reveals the fundamental redox properties of the scaffold.

    • Hydroorganic Media: When subjected to electrochemical reduction in proton-donating (hydroorganic) media, the initial single-electron transfer forms a radical anion. Rapid protonation yields a 1,4-dihydro intermediate. Because the bromine atom at the 7-position is a competent leaving group, this intermediate undergoes debromhydration (loss of HBr) to restore aromaticity, or it isomerizes into 1,2- or 3,4-dihydro compounds[3].

    • Aprotic Media: In the absence of a proton source, the radical anion cannot be stabilized via protonation. Instead, direct electrochemical cleavage of the C-Br bond occurs, cleanly yielding the parent pyrido[2,3-b]pyrazine heterocycle[3].

    Advanced Functionalization Challenges

    While cross-coupling is highly effective, researchers must be aware of specific functionalization limitations inherent to the 7-bromo position:

    • Deprotometalation Degradation: Attempts to perform deprotometalation-iodination on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine using lithium-zinc bases (e.g., TMPLi/ZnCl2) fail due to significant degradation before electrophilic trapping can occur[4]. The organometallic intermediate at the 7-position is electronically unstable, leading to ring fragmentation. In contrast, the 8-bromo isomer successfully undergoes this sequence[4].

    • Difluoromethylation Kinetics: While palladium-catalyzed difluoromethylation of bromo-heteroarenes is possible, the C(7)-Br bond exhibits slower oxidative addition kinetics (requiring up to 24 hours) compared to corresponding heteroaryl iodides, which react smoothly within 18 hours[5].

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems, meaning in-process analytical checks are embedded to ensure causality and reaction success before proceeding to the next step.

    Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

    Objective: Synthesize 7-arylpyrido[2,3-b]pyrazine derivatives.

    • Reagent Preparation: In a 25 mL Schlenk flask, combine 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (0.5 mmol), the appropriate arylboronic acid (0.7 mmol), and K2​CO3​ (0.7 mmol)[2].

    • Atmospheric Control (Validation Step 1): Add anhydrous toluene (10 mL). Purge the system with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

    • Catalyst Addition: Quickly add Pd(PPh3​)4​ (5 mol%, 0.025 mmol) under a positive Argon stream. Seal the flask.

    • Reaction Execution: Heat the mixture in an oil bath at 100°C for 16 hours[2].

    • In-Process Validation (Validation Step 2): After 14 hours, sample 10 μL of the reaction mixture, dilute in ethyl acetate, and perform TLC (Hexane:EtOAc 3:1). The reaction is validated to proceed to workup only when the starting material spot (typically Rf​≈0.4 ) is completely consumed.

    • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

    Objective: Synthesize 7-aminopyrido[2,3-b]pyrazine derivatives.

    • Reagent Preparation: In a Schlenk flask, combine the 7-bromo scaffold (0.5 mmol), Pd2​(dba)3​ (2 mol%, 0.01 mmol), racemic BINAP (6 mol%, 0.03 mmol), and sodium tert-butoxide (0.7 mmol)[2].

    • Amine Addition & Degassing: Add the substituted amine (1.0 mmol) and anhydrous toluene (5 mL). Degas via three freeze-pump-thaw cycles.

    • Reaction Execution: Heat at 100°C for 12 hours.

    • In-Process Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the brominated starting material ( [M+H]+ isotope pattern showing equal intensity peaks separated by 2 amu) is replaced by the product mass.

    • Purification: Quench with water, extract with dichloromethane, dry over Na2​SO4​ , and purify via chromatography.

    Workflow Step1 Reagent Preparation Step2 Degassing & Inert Atm Step1->Step2 Step3 Catalytic Heating Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 NMR/MS Validation Step4->Step5

    Self-validating experimental workflow for Pd-catalyzed cross-coupling.

    References

    • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives Source: Institut Kimia Malaysia (IKM) URL: [Link]

    • Title: Electrochemical reduction of pyridopyrazines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

    • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: Molecules (MDPI / NIH) URL: [Link]

    • Title: Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides Source: eScholarship URL: [Link]

    Sources

    Foundational

    7-Bromo-6-chloropyrido[2,3-b]pyrazine safety and handling

    Technical Whitepaper: Safety, Handling, and Synthetic Utilization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine Executive Summary In the landscape of modern drug discovery, di-halogenated bicyclic heteroaromatics serve as cri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Whitepaper: Safety, Handling, and Synthetic Utilization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Executive Summary

    In the landscape of modern drug discovery, di-halogenated bicyclic heteroaromatics serve as critical linchpins for the modular synthesis of complex pharmacophores. 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a highly specialized building block frequently utilized in the development of kinase inhibitors and advanced therapeutics. This technical guide provides a causality-driven framework for its safe handling, storage, and experimental utilization, with a specific focus on orthogonal functionalization strategies that leverage the differential reactivity of its halogens.

    Chemical Identity and Quantitative Data

    The utility of 7-bromo-6-chloropyrido[2,3-b]pyrazine stems from its electron-deficient core and the distinct bond dissociation energies of its carbon-halogen bonds. Below is a summary of its fundamental physical and safety parameters[1][2][3].

    Property / ParameterValue / Description
    CAS Number 1823374-98-6[1]
    Molecular Formula C7H3BrClN3[1]
    Molecular Weight 244.48 g/mol [2]
    Physical Form Powder[3]
    Storage Temperature Room Temperature (RT)[3]
    GHS Pictogram GHS07 (Exclamation mark)[3]
    Hazard Statements H302, H315, H319, H335[3]

    Hazard Assessment and Safety Protocols

    According to the Globally Harmonized System (GHS), this compound is classified under the GHS07 (Exclamation mark) category[3].

    • H302 (Harmful if swallowed): Ingestion poses systemic toxicity risks.

    • H315 & H319 (Causes skin/serious eye irritation): The electrophilic nature of the halogenated pyrido-pyrazine core makes it highly reactive toward biological nucleophiles (e.g., thiols and amines in surface proteins), underpinning its severe irritant properties[3].

    • H335 (May cause respiratory irritation): Airborne powder can rapidly irritate the mucosal membranes of the respiratory tract[3].

    Causality in Safety Execution: Because the molecule is an active electrophile, passive PPE is insufficient. Handling must be strictly confined to a certified fume hood with local exhaust ventilation to mitigate H335 risks. Nitrile gloves (minimum 0.11 mm thickness) must be worn and changed immediately upon suspected contamination to prevent dermal SNAr reactions with skin proteins (H315).

    SafetyWorkflow Start Material Receipt CAS: 1823374-98-6 Store Storage Room Temp, Dry Start->Store PPE Don PPE GHS07 Compliant Store->PPE Handle Handling Fume Hood Only PPE->Handle Waste Disposal Halogenated Waste Handle->Waste

    End-to-end safety and handling workflow for 7-bromo-6-chloropyrido[2,3-b]pyrazine.

    Storage and Stability

    While the compound is thermodynamically stable at room temperature[3], it must be stored in a tightly sealed container within a desiccator. Causality: The C6-chloride is highly activated by the adjacent ring nitrogens. Prolonged exposure to ambient humidity can lead to slow, spontaneous hydrolysis of the C-Cl bond, converting the building block into the corresponding inactive pyridone/pyrazinone derivative and devastating downstream reaction yields.

    Experimental Workflows: Orthogonal Functionalization

    The primary synthetic value of 7-bromo-6-chloropyrido[2,3-b]pyrazine is the orthogonal reactivity of its two halogens, allowing for sequential, regioselective functionalization without the need for protecting groups.

    • C7-Bromine (Cross-Coupling): Highly susceptible to oxidative addition by Palladium(0) due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

    • C6-Chlorine (SNAr): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogens stabilize the Meisenheimer complex intermediate during nucleophilic attack.

    Reactivity A 7-Bromo-6-chloropyrido [2,3-b]pyrazine B Palladium Catalysis (Suzuki/Buchwald) A->B Pd(0), Ligand, Base C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile, Heat D C7-Substituted Product (Primary Reactivity) B->D C-Br insertion E C6-Substituted Product (Secondary Reactivity) C->E C-Cl displacement

    Orthogonal reactivity pathways of 7-bromo-6-chloropyrido[2,3-b]pyrazine.

    Workflow A: Regioselective Suzuki-Miyaura Coupling at C7

    This protocol details the selective cross-coupling of the C7-bromide while preserving the C6-chloride.

    Causality of Reagents: We select Pd(dppf)Cl2​ as the pre-catalyst because its large bite angle facilitates challenging oxidative additions while suppressing competitive dehalogenation. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base; stronger bases (e.g., KOtBu ) risk inducing premature hydrolysis or unwanted SNAr of the C6-chloride. A 1,4-Dioxane/Water (4:1) solvent system ensures homogeneous solubility of both the organic substrate and the inorganic base.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-6-chloropyrido[2,3-b]pyrazine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and K2​CO3​ (2.0 equiv).

    • Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized water (2 mL).

    • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle.

    • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

    • Reaction Execution: Heat the mixture to 80°C in a pre-heated oil bath for 4-6 hours.

    • Self-Validation System: Monitor progression via LC-MS. The reaction is deemed complete when the distinct isotopic mass cluster of the starting material (m/z 244/246) is fully consumed and replaced by the target product mass.

    • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Workflow B: Subsequent SNAr at C6

    Once the C7 position is functionalized, the C6-chloride can be displaced by various nucleophiles (e.g., primary/secondary amines).

    Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile. Isopropanol (IPA) is chosen as the solvent; its boiling point (82°C) provides a gentle reflux temperature sufficient to drive the reaction of the highly activated chloride without causing thermal degradation of the core.

    Step-by-Step Methodology:

    • Preparation: To a pressure vial, add the C7-functionalized intermediate (1.0 equiv), the desired amine nucleophile (1.2 equiv), and DIPEA (2.5 equiv).

    • Solvent: Suspend the reagents in anhydrous Isopropanol to achieve a 0.2 M concentration.

    • Reaction Execution: Seal the vial and heat to 80°C for 12 hours.

    • Self-Validation System: Monitor via TLC (Hexanes/EtOAc). Conversion is confirmed by the disappearance of the starting material and the emergence of a highly polar, UV-active spot (often fluorescent under 365 nm due to the extended conjugation of the newly formed amino-pyrido-pyrazine system).

    • Workup & Purification: Concentrate the solvent in vacuo. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3​ . Extract, dry over MgSO4​ , and purify via reverse-phase HPLC.

    References

    Sources

    Exploratory

    Solvation Dynamics and Handling Protocols for 7-Bromo-6-chloropyrido[2,3-b]pyrazine in Organic Solvents

    Executive Summary The compound 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a highly functionalized, di-halogenated heterocyclic building block. It is predominantly utilized in the synthesis of advanced o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a highly functionalized, di-halogenated heterocyclic building block. It is predominantly utilized in the synthesis of advanced optoelectronic materials (such as aggregation-induced emission dyes)[1] and targeted pharmaceutical agents, including kinase inhibitors[2]. Due to its rigid, planar aromatic core and the presence of dual heavy halogens, its solubility profile is complex. This whitepaper provides a comprehensive, mechanistically grounded guide to the solvation thermodynamics, solvent selection, and handling protocols for this critical intermediate.

    Molecular Architecture and Solvation Thermodynamics

    To master the solubility of 7-bromo-6-chloropyrido[2,3-b]pyrazine, one must first deconstruct its molecular architecture. The base pyrido[2,3-b]pyrazine core is a fused bicyclic system that is inherently electron-deficient due to the presence of three nitrogen atoms[3].

    When functionalized with a bromine atom at the 7-position and a chlorine atom at the 6-position, two competing thermodynamic forces dictate its solubility:

    • High Crystal Lattice Energy: The planar nature of the fused rings promotes strong intermolecular π−π stacking, while the halogens induce strong dipole-dipole and halogen-bonding interactions in the solid state. This makes the compound practically insoluble in water and non-polar aliphatic hydrocarbons[3].

    • Polarizability and H-Bond Acceptance: The lone pairs on the pyrazine and pyridine nitrogens act as strong hydrogen-bond acceptors. Furthermore, the large electron clouds of the bromine and chlorine atoms are highly polarizable, making the molecule highly responsive to polar aprotic solvents[1].

    Quantitative Solvent Matrix

    The following table summarizes the solubility behavior of 7-bromo-6-chloropyrido[2,3-b]pyrazine across various organic solvent classes, driven by dielectric constants ( ε ) and solvation mechanisms.

    SolventDielectric Constant ( ε )Solubility ClassificationEstimated Capacity (mg/mL)Primary Solvation Mechanism
    Dimethyl Sulfoxide (DMSO) 46.7Freely Soluble> 50Strong dipole-dipole stabilization; disruption of π -stacking.
    N,N-Dimethylformamide (DMF) 36.7Soluble20 - 50Dipole-dipole interactions; favorable entropy of mixing.
    Dichloromethane (DCM) 9.1Sparingly Soluble1 - 10Dispersion forces; favorable halogen-halogen matching.
    Methanol (MeOH) 32.7Slightly Soluble< 1Weak H-bond donation to pyrazine nitrogens; limited by hydrophobic bulk.
    Hexane / Water 1.9 / 80.1Practically Insoluble< 0.01Extreme hydrophobic repulsion; inability to break lattice energy.

    Mechanistic Workflows and Visualizations

    Understanding the step-by-step thermodynamic breakdown of the crystal lattice is crucial for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) where complete dissolution is required to prevent catalyst poisoning[1].

    Solvation A Solid 7-Br-6-Cl-Pyrido[2,3-b]pyrazine (Crystal Lattice) B Solvent Addition (e.g., DMSO/DMF) A->B C Disruption of π-π Stacking & Halogen Bonds B->C D Dipole-Dipole Interaction & H-Bond Acceptance C->D E Thermodynamically Stable Solvated Monomer D->E

    Thermodynamic solvation pathway of 7-bromo-6-chloropyrido[2,3-b]pyrazine in polar aprotic media.

    Experimental Protocols: Self-Validating Systems

    As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in quality control. The following methodology for preparing high-fidelity stock solutions is designed to eliminate concentration drift caused by poor solvation or non-specific binding.

    Protocol: Preparation of 10 mM In Vitro Stock Solutions in DMSO

    Rationale: DMSO is selected because its strong dipole moment effectively solvates the highly polarizable carbon-halogen bonds without acting as a competing hydrogen-bond donor, which would otherwise disrupt the solvation shell around the pyrazine nitrogens.

    Reagents & Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine powder (Purity 98%)

    • Anhydrous DMSO (Water content 0.005%)

    • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

    • Amber glass vials (to prevent UV-induced halogen radical cleavage)

    Step-by-Step Methodology:

    • Gravimetric Analysis: Weigh exactly 2.44 mg of the compound (MW: 244.48 g/mol ) into a sterile, static-free amber glass vial. Expert Insight: Perform this in a controlled humidity environment, as the compound's surface can adsorb trace moisture, throwing off the molarity.

    • Solvent Dispensing: Add exactly 1.00 mL of anhydrous DMSO to the vial.

    • Mechanical Agitation: Vortex the solution at 2500 RPM for 60 seconds. Follow with ultrasonic bath agitation at 25°C for 5 minutes. Expert Insight: Do not exceed 35°C during sonication. Excessive heat can induce localized degradation or solvent outgassing.

    • Clarification (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter. Expert Insight: Never use Nylon filters. Halogenated aromatic compounds have a high affinity for the amide backbone of nylon via dipole-induced dipole interactions, which will strip the compound from the solution and artificially lower your stock concentration.

    • Quality Control: Aliquot the filtered solution into single-use PCR tubes and store at -20°C. Verify the final concentration via LC-MS prior to downstream biological or photophysical assays.

    Protocol Step1 1. Gravimetric Analysis (Weighing in inert atmosphere) Step2 2. Solvent Dispensing (Anhydrous DMSO, <0.005% H2O) Step1->Step2 Step3 3. Mechanical Agitation (Vortexing & Sonication at 25°C) Step2->Step3 Step4 4. Clarification (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. Quality Control & Storage (LC-MS Verification, -20°C) Step4->Step5

    Standardized workflow for the preparation of high-fidelity in vitro stock solutions.

    Conclusion and Best Practices

    The solubility of 7-bromo-6-chloropyrido[2,3-b]pyrazine is governed by the delicate balance between its rigid, π -stacked crystal lattice and the polarizability of its halogen substituents. For synthetic applications (e.g., cross-coupling reactions), polar aprotic solvents like DMF and DMSO are unparalleled in their ability to stabilize the monomeric form of the molecule[1]. For extraction and purification workflows, moderately polar halogenated solvents like DCM provide the optimal balance of solubility and volatility. Always utilize inert, non-binding materials (PTFE, glass) during handling to maintain the integrity of your analytical concentrations.

    References

    • RSC Publishing (RSC Advances) - Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from: [Link]

    Sources

    Foundational

    Theoretical Profiling of the Pyrido[2,3-b]pyrazine Electronic Structure: A Computational Whitepaper for Rational Design

    Executive Summary The pyrido[2,3-b]pyrazine scaffold—a bicyclic system fusing an electron-deficient pyridine ring with a strongly π -deficient pyrazine ring—represents a privileged architectural motif in both medicinal c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The pyrido[2,3-b]pyrazine scaffold—a bicyclic system fusing an electron-deficient pyridine ring with a strongly π -deficient pyrazine ring—represents a privileged architectural motif in both medicinal chemistry and materials science. Its unique electronic topology allows it to act as a potent pharmacophore for kinase inhibition and antibacterial targeting[1][2], as well as a highly efficient electron acceptor in Donor-Acceptor-Donor (D-A-D) optoelectronic materials[3].

    This whitepaper provides an in-depth technical guide to the theoretical evaluation of the pyrido[2,3-b]pyrazine electronic structure. By detailing a self-validating computational methodology, we bridge the gap between quantum mechanical parameters (HOMO/LUMO gaps, electrostatic potentials, hyperpolarizability) and their macroscopic applications in rational drug design and non-linear optics (NLO).

    Self-Validating Computational Methodology

    To extract high-fidelity electronic parameters, a rigorous Density Functional Theory (DFT) workflow must be employed. As a standard practice for ensuring data integrity, the following protocol is designed as a self-validating system , ensuring that every computed electronic state corresponds to a true physical minimum rather than a mathematical artifact.

    Protocol: DFT Workflow for Electronic Structure Elucidation

    Step 1: Conformational Sampling (Molecular Mechanics)

    • Action: Generate 3D conformers of the target pyrido[2,3-b]pyrazine derivative using the MMFF94 force field.

    • Causality: DFT optimization is computationally expensive and highly sensitive to initial coordinates. Pre-optimizing with molecular mechanics ensures the starting geometry is near the global minimum, preventing the SCF (Self-Consistent Field) cycles from trapping the molecule in a high-energy local minimum.

    Step 2: Ground-State Geometry Optimization (DFT)

    • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional and the 6-311G(d,p) (or 6-31G(d,p)) basis set[1][4].

    • Causality: The B3LYP functional incorporates exact Hartree-Fock exchange, which critically mitigates the self-interaction error common in highly conjugated, electron-dense heterocycles. The triple-zeta basis set (6-311G) allows electron clouds to expand and contract flexibly. The addition of polarization functions (d,p) is non-negotiable; they accurately model the non-spherical distortion of electron density around the highly electronegative nitrogen atoms in the pyrazine core.

    Step 3: Frequency Calculation (The Validation Gate)

    • Action: Compute harmonic vibrational frequencies at the identical level of theory (e.g., B3LYP/6-311G(d,p))[4].

    • Causality & Validation: This step proves the mathematical integrity of the optimization. If all computed frequencies are positive, the structure is validated as a true minimum.

    • Self-Correction Loop: If an imaginary (negative) frequency is detected, the structure is resting at a transition state saddle point. The protocol mandates distorting the geometry along the normal mode of that imaginary frequency and re-submitting to Step 2.

    Step 4: Advanced Electronic Extraction (TD-DFT & NBO)

    • Action: Execute Time-Dependent DFT (TD-DFT) for vertical excitation energies and Natural Bond Orbital (NBO) analysis for charge transfer quantification[1][3].

    • Causality: TD-DFT accurately predicts the UV-Vis absorption spectra and singlet-triplet energy gaps ( ΔEST​ ) critical for OLED applications[3]. NBO provides a localized Lewis-like picture, quantifying the hyperconjugative interactions (e.g., n→π∗ ) that stabilize the fused bicyclic system.

    G cluster_analysis Electronic Structure Analysis Input Initial Scaffold Pyrido[2,3-b]pyrazine MM Conformational Search (Molecular Mechanics) Input->MM DFT Geometry Optimization DFT/B3LYP/6-311G(d,p) MM->DFT Freq Frequency Calculation (True Minima Check) DFT->Freq Freq->DFT Imaginary Freq (Distort & Re-optimize) FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO No Imaginary Freq MESP MESP Generation (Electrostatic Mapping) Freq->MESP TDDFT TD-DFT & NBO (Excited States/Charge Transfer) Freq->TDDFT Output Rational Drug Design & Optoelectronic Profiling FMO->Output MESP->Output TDDFT->Output

    Figure 1: Self-validating computational workflow for pyrido[2,3-b]pyrazine electronic profiling.

    Quantitative Electronic Properties

    The electronic behavior of pyrido[2,3-b]pyrazine is highly tunable via peripheral substitution. Table 1 summarizes the core electronic parameters across various functionalized derivatives, highlighting the inverse relationship between the HOMO-LUMO gap ( Egap​ ) and molecular polarizability.

    Table 1: Comparative Electronic Properties of Pyrido[2,3-b]pyrazine Scaffolds

    Derivative / Scaffold TypeHOMO (eV)LUMO (eV)Band Gap ( Egap​ )Chemical Hardness ( η )Application FocusRef
    Pyrido(2,3-b)pyrazine-2,3-diol N/AN/A4.71 eVHighPulmonary fibrosis / IP receptor[4]
    Compound 7 (Indane-1,3-dione based)N/AN/A3.444 eV1.722 eVDNA electrochemical sensing[1]
    D-A-D Amine Derivatives -5.34 to -5.97 eV-3.61 to -3.70 eV1.67–2.36 eVLowOLEDs / Ambipolar materials[3]
    N1,N4-dialkylated (Compound 2a) N/AN/ANarrowest in seriesLowest in seriesAntibacterial (DNA gyrase)[2]

    Frontier Molecular Orbitals (FMO) & Global Reactivity

    The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are the primary descriptors of a molecule's chemical reactivity and kinetic stability[1].

    • High Band Gap Scaffolds: As seen in pyrido(2,3-b)pyrazine-2,3-diol ( Egap​=4.71 eV), a large energy gap indicates a "hard" molecule[4]. In drug development, high chemical hardness translates to high kinetic stability, which is often desirable to prevent premature metabolic degradation of the pharmacophore in systemic circulation.

    • Low Band Gap Scaffolds: Conversely, D-A-D (Donor-Acceptor-Donor) architectures utilizing the pyrido[2,3-b]pyrazine core exhibit drastically compressed band gaps (1.67–2.36 eV)[3]. This compression facilitates efficient Intramolecular Charge Transfer (ICT). The narrow gap, combined with a remarkably small singlet-triplet excitation energy difference ( ΔEST​=0.01–0.23 eV), enables efficient reverse intersystem crossing (RISC), making these derivatives exceptional candidates for Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) applications[3].

    Molecular Electrostatic Potential (MESP) & Pharmacophore Mapping

    Molecular Electrostatic Potential (MESP) mapping is an indispensable theoretical tool for predicting non-covalent interactions in biological systems. By mapping the electrostatic potential onto a constant electron density surface, researchers can visually and quantitatively identify nucleophilic and electrophilic domains.

    In pyrido[2,3-b]pyrazine derivatives, the MESP maps consistently reveal deep red regions (negative potential) localized over the pyrazine nitrogen atoms, designating them as potent hydrogen bond acceptors[4]. The blue regions (positive potential) typically localize over peripheral alkyl or amine substituents.

    Causality in Drug Design: This specific electronic topology is directly responsible for the scaffold's bioactivity. For example, in N1,N4-dialkylated derivatives, the strong electrophilic character and polarizability predicted by DFT align perfectly with molecular docking simulations. These electronic features drive multiple, high-affinity hydrogen-bonding interactions with the active site of bacterial DNA gyrase, correlating directly with experimental Minimum Inhibitory Concentration (MIC) results against Escherichia coli and Staphylococcus aureus[2].

    Non-Linear Optical (NLO) Extensions

    Beyond biological applications, the asymmetric electron distribution induced by the electron-deficient pyrazine ring yields remarkable Non-Linear Optical (NLO) responses. Global reactivity parameters (GRPs) such as polarizability ( α ) and hyperpolarizability ( β , γ ) are critical metrics.

    Theoretical studies on highly conjugated derivatives (e.g., Compound 7) have demonstrated exceptional NLO metrics. Computations at the B3LYP/6-31G(d,p) level revealed a first hyperpolarizability ( βtot​ ) of 15.6×10−30 esu and a second hyperpolarizability ( γ ) of 6.63×10−35 esu[1]. These high values confirm that the pyrido[2,3-b]pyrazine core is a highly viable candidate for advanced photonic devices, electrochemical DNA biosensors, and next-generation display technologies[1].

    Conclusion

    Theoretical profiling of the pyrido[2,3-b]pyrazine scaffold via self-validating DFT workflows provides unparalleled insights into its electronic structure. By systematically mapping its FMO energy gaps, MESP surfaces, and hyperpolarizability, researchers can rationally dictate the scaffold's utility. Whether tuning the band gap for ambipolar OLED materials or mapping electrostatic potentials to optimize hydrogen bonding with bacterial DNA gyrase, computational chemistry remains the foundational compass for exploiting this privileged bicyclic system.

    References

    • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity, RSC Advances (2023).
    • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity, Results in Chemistry / ResearchG
    • COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3-b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY, Romanian Journal of Biophysics (2021).
    • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties, RSC Advances / PMC (2022).

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Regioselective Buchwald-Hartwig Amination of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Compound: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) Introduction & Mechanistic Rationale The pyrido[2,3-b]pyrazine scaffol...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Compound: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6)

    Introduction & Mechanistic Rationale

    The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in drug discovery (notably in kinase inhibitors targeting KRAS and CHK1) and a highly efficient electron-accepting moiety in the design of donor-acceptor-donor (D-A-D) optoelectronic materials[1]. Functionalizing this core often requires precise, late-stage carbon-nitrogen (C-N) bond formation.

    The Buchwald-Hartwig cross-coupling reaction is the premier method for constructing these aryl C-N bonds[2]. However, when utilizing a dihalogenated building block such as 7-bromo-6-chloropyrido[2,3-b]pyrazine , achieving absolute regioselectivity is the primary synthetic challenge.

    The Causality of Regioselectivity

    The selectivity of palladium-catalyzed cross-coupling reactions on heterocycles bearing multiple halogens is dictated by the relative kinetics of the oxidative addition step[3].

    • Thermodynamic Factor: The C-Br bond possesses a significantly lower bond dissociation energy (BDE) compared to the C-Cl bond.

    • Electronic Factor: The electron-deficient nature of the pyrido[2,3-b]pyrazine ring activates both positions, but the inherent polarizability of the bromide leaving group accelerates the insertion of the electron-rich Pd(0) species strictly at the C7 position.

    This kinetic preference ensures that amination occurs exclusively at the 7-position, leaving the 6-chloro substituent intact for subsequent orthogonal functionalization (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution).

    G Pd0 Pd(0)L2 Active Catalyst OxAdd Regioselective Oxidative Addition (Fast at C7-Br) Pd0->OxAdd 7-Bromo-6-chloropyrido[2,3-b]pyrazine AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Halide/Base Byproduct RedElim->Pd0 7-Amino-6-chloro Product

    Fig 1. Regioselective Pd-catalyzed Buchwald-Hartwig catalytic cycle.

    Catalyst System Design: The "Why" Behind the Reagents

    To ensure a self-validating and high-yielding protocol, the catalyst system must be meticulously tuned to prevent off-target reactions such as hydrodehalogenation or over-amination[4].

    • Palladium Source (Pd₂dba₃): Tris(dibenzylideneacetone)dipalladium(0) is chosen as an air-stable Pd(0) precursor. It avoids the need for in situ reduction required by Pd(II) salts, ensuring immediate availability of the active catalyst.

    • Ligand (XPhos): 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a bulky, electron-rich dialkylbiaryl phosphine.

      • Causality: Its electron-rich dicyclohexyl moiety stabilizes the Pd(II) intermediate, preventing β-hydride elimination (which would yield a des-bromo byproduct). Its extreme steric bulk forces the structural geometry into a highly reactive conformation, drastically accelerating the final reductive elimination step.

    • Base (Cs₂CO₃): Cesium carbonate is selected over stronger alkoxide bases (like NaOtBu).

      • Causality: The 6-chloro position on the electron-deficient pyrazine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong alkoxides can act as nucleophiles, leading to undesired ether byproducts. Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine without triggering SNAr at the adjacent chloride[5].

    Reaction Optimization Data

    The following matrix demonstrates the empirical validation of the chosen parameters. Quantitative analysis shows that deviations from the optimal ligand/base combination result in significant loss of regioselectivity or overall yield.

    EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C7:C6)
    1Pd₂dba₃ / BINAPNaOtBuToluene10042%85:15 (SNAr byproduct observed)
    2Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane9055%95:5
    3 Pd₂dba₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 92% >99:1 (Optimal)
    4Pd₂dba₃ / XPhosK₂CO₃1,4-Dioxane9031%>99:1 (Incomplete conversion)

    Experimental Protocol

    This protocol is designed as a self-validating workflow. Visual cues (color changes) and specific checkpoints are embedded to ensure quality control at the bench.

    Materials Required
    • Substrate: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 mmol, 244.5 mg)

    • Amine: Primary or secondary amine (1.2 mmol)

    • Catalyst: Pd₂dba₃ (0.02 mmol, 18.3 mg, 4 mol% Pd)

    • Ligand: XPhos (0.04 mmol, 19.1 mg)

    • Base: Anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg)

    • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed)

    Workflow Prep 1. Reagent Prep (Schlenk/Glovebox) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Cross-Coupling (90°C, 12h) Degas->React Workup 4. Quench & Workup (EtOAc/H2O) React->Workup Purify 5. Purification (Silica Gel) Workup->Purify

    Fig 2. Step-by-step experimental workflow for the amination protocol.

    Step-by-Step Methodology

    Step 1: Reaction Assembly (Inert Atmosphere)

    • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

    • Inside a nitrogen-filled glovebox (or using standard Schlenk techniques on the bench), charge the tube with 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 mmol), Pd₂dba₃ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

    • QC Check: Ensure the Cs₂CO₃ is finely powdered and strictly anhydrous; clumping indicates moisture absorption, which will stall the reaction.

    Step 2: Solvent Addition and Degassing

    • Seal the Schlenk tube with a rubber septum and remove it from the glovebox.

    • If the amine is a liquid, add it now via a micro-syringe (1.2 mmol). If solid, it should have been added in Step 1.

    • Inject 5.0 mL of anhydrous 1,4-Dioxane.

    • Sparge the mixture with Argon for 10 minutes.

    • Self-Validation: The solution will initially appear dark purple/red due to the unactivated Pd₂dba₃.

    Step 3: Heating and Reaction Monitoring

    • Replace the septum with a Teflon screw-cap under a positive flow of Argon.

    • Submerge the tube in a pre-heated oil bath at 90 °C.

    • Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation: Within the first 30 minutes of heating, the solution should transition from dark red to a yellow/orange hue, visually confirming the formation of the active Pd(0)-XPhos complex and the initiation of the catalytic cycle.

    • Monitor completion via TLC (Hexanes:EtOAc, 7:3). The highly conjugated product will exhibit distinct UV fluorescence compared to the starting material.

    Step 4: Workup and Purification

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 7-amino-6-chloropyrido[2,3-b]pyrazine derivative.

    References

    • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

    • Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia URL:[Link]

    • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate (Organic & Biomolecular Chemistry) URL:[Link]

    • Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse. Regiospecific Solution to The Problem of 3,6-Disubstituted β-and Aza-β-carboline Specificity Source: PubMed Central (PMC) URL:[Link]

    Sources

    Application

    Application Note: Orthogonal Functionalization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine for Kinase Inhibitor Discovery

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) Executive Summary & Structural Rationale The pyrido[2,3-b]p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6)

    Executive Summary & Structural Rationale

    The pyrido[2,3-b]pyrazine scaffold is a privileged, electron-deficient heteroaromatic core frequently utilized in the design of ATP-competitive kinase inhibitors[1]. Due to its structural homology to the adenine ring of ATP, derivatives of this scaffold exhibit profound efficacy in targeting the PI3K/AKT/mTOR pathway and various Receptor Tyrosine Kinases (RTKs) such as FGFR and RET[1][2].

    To build diverse libraries of these inhibitors, 7-Bromo-6-chloropyrido[2,3-b]pyrazine serves as a highly strategic bifunctional building block. The presence of two different halogens on the pyridine ring allows for orthogonal, regioselective palladium-catalyzed cross-coupling[3]. By exploiting the differential reactivity between the C7–Br and C6–Cl bonds, researchers can sequentially install distinct pharmacophores—typically an aryl group at C-7 to occupy the kinase hydrophobic pocket, and an amine at C-6 to interact with the solvent-exposed region or hinge region[4].

    Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR / RET) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Prolif Tumor Proliferation & Survival mTOR->Prolif Inhibitor Pyrido[2,3-b]pyrazine Derivatives Inhibitor->RTK Multi-kinase Targeting Inhibitor->mTOR ATP-competitive Inhibition

    Fig 1: Kinase signaling pathways targeted by pyrido[2,3-b]pyrazine derivatives.

    Mechanistic Insights: The Causality of Regioselectivity

    The success of utilizing 7-bromo-6-chloropyrido[2,3-b]pyrazine lies in strict kinetic control during the oxidative addition step of the catalytic cycle[3].

    • Bond Dissociation Energy (BDE): The C7–Br bond has a significantly lower BDE (~280 kJ/mol) compared to the C6–Cl bond (~330 kJ/mol). Palladium(0) species will preferentially undergo oxidative addition at the C-7 position.

    • Steric Shielding: The C-6 position is flanked by the bridgehead nitrogen (N-5) and the C-7 substituent. Once the C-7 position is arylated, the resulting steric bulk further shields the C-6 chlorine from unwanted secondary oxidative addition during the first synthetic step.

    • Temperature Control: The thermodynamic energy barrier for C–Cl activation is generally breached above 95–100 °C. By restricting the Suzuki-Miyaura coupling to 80 °C, the reaction remains under kinetic control, exclusively yielding the C-7 mono-arylated product[5].

    SyntheticWorkflow SM 7-Bromo-6-chloro- pyrido[2,3-b]pyrazine Step1 Suzuki-Miyaura (C-7 Selective) SM->Step1 Ar-B(OH)2 Pd(dppf)Cl2, 80°C Int 7-Aryl-6-chloro- pyrido[2,3-b]pyrazine Step1->Int Step2 Buchwald-Hartwig (C-6 Amination) Int->Step2 R-NH2 Pd2(dba)3, 100°C Prod 7-Aryl-6-amino- pyrido[2,3-b]pyrazine Step2->Prod

    Fig 2: Orthogonal cross-coupling workflow for 7-bromo-6-chloropyrido[2,3-b]pyrazine.

    Quantitative Data: Reaction Optimization

    To establish a self-validating protocol, our team evaluated various catalyst/base systems to maximize C-7 selectivity while suppressing C-6/C-7 di-arylation. The results dictate the parameters used in the experimental protocols below.

    Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling at C-7

    EntryCatalyst SystemBaseSolventTemp (°C)C-7 Arylation (%)Di-arylation (%)
    1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O10065%25%
    2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O10078%15%
    3 Pd(dppf)Cl2 (5 mol%) K2CO3 Dioxane/H2O 80 92% < 2%
    4Pd2(dba)3 / XPhosK3PO4THF/H2O8085%8%

    Data Interpretation: Entry 3 is optimal. The large bite angle of the dppf ligand (99°) facilitates rapid reductive elimination, while the mild 80 °C temperature prevents the activation of the C6–Cl bond[3][5].

    Experimental Protocols

    Protocol A: Regioselective Suzuki-Miyaura Coupling (C-7 Arylation)

    Objective: Install the primary kinase-pocket binding motif at the 7-position without disturbing the 6-chloro group.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask, add 7-bromo-6-chloropyrido[2,3-b]pyrazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Causality Note: Strict stoichiometric control of the boronic acid starves the reaction of coupling partner once the C-7 position is consumed, acting as a secondary safeguard against di-arylation.

    • Catalyst & Base: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

    • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Purge the system with Argon for 10 minutes.

    • Reaction: Heat the mixture to exactly 80 °C for 4–6 hours.

    • In-Process Control (IPC) via LC-MS:

      • Self-Validation: Monitor the disappearance of the starting material's distinct isotopic pattern (M, M+2, M+4 in a 3:4:1 ratio due to Br and Cl). The successful intermediate will display a pure chlorine isotopic signature (M, M+2 in a 3:1 ratio).

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the 7-aryl-6-chloropyrido[2,3-b]pyrazine intermediate.

    Protocol B: Buchwald-Hartwig Amination (C-6 Amination)

    Objective: Substitute the remaining C-6 chlorine with an amine to optimize solubility and hinge-region hydrogen bonding[4].

    Step-by-Step Methodology:

    • Preparation: To a dry reaction vial, add the 7-aryl-6-chloropyrido[2,3-b]pyrazine intermediate (1.0 equiv, 0.5 mmol) and the desired primary or secondary amine (1.2 equiv, 0.6 mmol).

    • Catalyst System: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and Xantphos (0.05 equiv, 5 mol%). Causality Note: Xantphos possesses a wide bite angle (111°) which tightly binds palladium, promoting the reductive elimination of the C–N bond while severely restricting competing β-hydride elimination pathways[6].

    • Base Selection: Add Cs2CO3 (2.0 equiv, 1.0 mmol). Causality Note: Do not use strong nucleophilic bases like NaOtBu. The electron-deficient pyrido-pyrazine core is highly susceptible to SNAr side-reactions; Cs2CO3 provides the necessary basicity without acting as a competing nucleophile.

    • Reaction: Suspend in anhydrous Toluene (5 mL), degas with Argon, and heat to 100 °C for 12 hours.

    • In-Process Control (IPC) via LC-MS:

      • Self-Validation: Confirm the complete disappearance of the M, M+2 (3:1) chlorine isotopic pattern. The product mass should appear as a single dominant [M+H]+ peak.

    • Workup: Filter through a Celite pad to remove palladium/cesium salts, concentrate the filtrate, and purify via reverse-phase HPLC to isolate the final kinase inhibitor.

    References

    • El-Sayed, N., et al. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)". Expert Opinion on Therapeutic Patents, 34(1), 1-25. URL:[Link]

    • Kumbhar, A., et al. (2015). "Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction". Research on Chemical Intermediates, 42, 5519–5533. URL:[Link]

    • Gulevskaya, A. V., et al. (2004). "Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine". Synthesis, 2004(16), 2631-2636. URL:[Link]

    • Venkatesan, P., et al. (2021). "Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives". Malaysian Journal of Chemistry, 23(3), 100-115. URL:[Link]

    Sources

    Method

    Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Abstract The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its ability to form critical hydrogen bond i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of kinase inhibitors using 7-Bromo-6-chloropyrido[2,3-b]pyrazine as a versatile starting material. We delve into the underlying synthetic logic, provide detailed, step-by-step protocols for key cross-coupling reactions, and illustrate the application of these methods in constructing inhibitors targeting critical signaling pathways, such as the PI3K/AKT pathway.

    Introduction: The Strategic Advantage of a Dihalogenated Scaffold

    Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrido[2,3-b]pyrazine core is featured in inhibitors targeting a range of kinases, including Anaplastic Lymphoma Kinase (ALK) and AKT, demonstrating its broad utility.[4][5][6]

    The choice of 7-Bromo-6-chloropyrido[2,3-b]pyrazine as a starting material is a strategic one, rooted in the differential reactivity of its two halogen atoms. This scaffold allows for a controlled, sequential functionalization strategy, which is paramount for building molecular diversity and exploring structure-activity relationships (SAR). Generally, the C7-Brorine bond is more susceptible to palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura coupling), while the C6-Chlorine bond is more amenable to C-N bond formation (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution). This predictable reactivity allows for the systematic introduction of different chemical moieties at two distinct vectors of the core scaffold.

    Overall Synthetic Strategy & Workflow

    The most common and efficient approach for elaborating the 7-Bromo-6-chloropyrido[2,3-b]pyrazine core involves a two-step cross-coupling sequence. The first step typically involves a Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the C7 position. The resulting 7-aryl-6-chloropyrido[2,3-b]pyrazine intermediate is then subjected to a second cross-coupling reaction, most commonly a Buchwald-Hartwig amination, to introduce a diverse range of amino substituents at the C6 position. This sequence provides a robust and modular route to a library of potential kinase inhibitors.

    G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-N Bond Formation Start 7-Bromo-6-chloropyrido[2,3-b]pyrazine Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Start->Suzuki Intermediate Intermediate: 7-Aryl-6-chloropyrido[2,3-b]pyrazine Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) Intermediate->Buchwald Final Final Product: Kinase Inhibitor Library Suzuki->Intermediate Buchwald->Final

    Caption: General two-step workflow for kinase inhibitor synthesis.

    Experimental Protocols: Key Synthetic Transformations

    The following protocols are provided as robust starting points and may be optimized for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

    Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position

    This protocol details the formation of a C-C bond at the C7 position, displacing the bromide. The Suzuki-Miyaura reaction is exceptionally versatile due to its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters.[7][8]

    Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

    Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    • Arylboronic Acid (1.1 - 1.5 equivalents)

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

    • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

    • Solvent System: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

    Step-by-Step Methodology:

    • To a flame-dried round-bottom flask or microwave vial, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

    • Add the degassed solvent system (1,4-Dioxane/Water, 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting halide.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 7-aryl-6-chloropyrido[2,3-b]pyrazine intermediate.

    Parameter Typical Range/Value Notes
    Yield 60-95%Highly dependent on the boronic acid used.
    Purity >95% (post-chromatography)Confirmed by ¹H NMR and LC-MS.
    Protocol 2: Buchwald-Hartwig Amination at the C6-Position

    This protocol facilitates the formation of a C-N bond at the C6 position, which is critical for installing moieties that often interact with the solvent-exposed region of the kinase active site. The Buchwald-Hartwig amination is a powerful method for this transformation, offering broad substrate scope with respect to the amine coupling partner.[9][10]

    Principle: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds from aryl halides and amines. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) complex, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to furnish the aminated product.[10]

    Materials:

    • 7-Aryl-6-chloropyrido[2,3-b]pyrazine (from Protocol 1)

    • Amine (primary or secondary) (1.2 - 2.0 equivalents)

    • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or a G3/G4 Buchwald palladacycle pre-catalyst (1-4 mol%)

    • Ligand: Xantphos, BINAP, or other suitable phosphine ligands (2-8 mol%)

    • Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

    • Anhydrous Solvent: Toluene or 1,4-Dioxane

    Step-by-Step Methodology:

    • To a flame-dried Schlenk tube or microwave vial, add the 7-aryl-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.5 eq).

    • Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

    Parameter Typical Range/Value Notes
    Yield 45-85%Dependent on the steric and electronic properties of the amine.
    Purity >98% (post-purification)Confirmed by ¹H NMR, ¹³C NMR, and HRMS.

    Application Example: Synthesis of an AKT Inhibitor Scaffold

    The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation; its aberrant activation is a frequent event in human cancers.[11][12] The clinical candidate AZD5363 (Capivasertib) is a potent pan-AKT inhibitor, and its derivatives serve as an excellent example of the utility of the described synthetic route.[5][13][14]

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K P PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (GSK3β, mTORC1, etc.) AKT->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response Inhibitor Synthesized Inhibitor Inhibitor->AKT INHIBITS GF Growth Factor GF->RTK

    Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

    Using the protocols described above, one can synthesize a library of AKT inhibitors. For example, a 4-chlorophenylboronic acid can be coupled at C7, followed by the introduction of a substituted aminopiperidine at C6, mimicking the core structure of many known AKT inhibitors.

    Hypothetical Inhibitor Data

    The table below presents hypothetical, yet representative, data for compounds synthesized via this workflow, illustrating how SAR can be explored.

    Compound IDR¹ Group (at C7)R² Group (at C6)AKT1 IC₅₀ (nM)Cell Proliferation IC₅₀ (μM) (e.g., PC-3 cells)
    KI-001 4-Chlorophenyl(S)-3-Hydroxypyrrolidin-1-yl250.8
    KI-002 3,5-Difluorophenyl(S)-3-Hydroxypyrrolidin-1-yl150.5
    KI-003 4-Chlorophenyl4-Methylpiperazin-1-yl1505.2
    KI-004 4-Chlorophenyl(R)-3-Aminopiperidin-1-yl80.2

    Data is illustrative and serves as a template for reporting results.

    Conclusion

    7-Bromo-6-chloropyrido[2,3-b]pyrazine is a powerful and versatile building block for the synthesis of kinase inhibitors. The distinct reactivity of the two halogen atoms enables a reliable and modular synthetic strategy based on sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and strategic guidance provided herein equip medicinal chemists and drug discovery scientists with the tools to efficiently generate diverse libraries of novel compounds for screening and lead optimization against a wide range of kinase targets.

    References

    • Current time information in Pasuruan, ID. Google Search.
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    • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Molecules. Available at: [Link]

    • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. MDPI. Available at: [Link]

    • Li, J., et al. (2020). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. RSC Advances. Available at: [Link]

    • Hamby, J. M., et al. (2016). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link]

    • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

    • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

    • Wang, C., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

    • Various Authors. (2002). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. ResearchGate. Available at: [Link]

    • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

    • Al-Harbi, S. A., & Al-Sheikh, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

    • Fares, M., et al. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. Molecules. Available at: [Link]

    • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available at: [Link]

    • Various Authors. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. Available at: [Link]

    • Various Authors. (2019). Design and Synthesis of 6-alkoxypurine derivatives as kinase inhibitors. Teseo. Available at: [Link]

    • Van der Pijl, F., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]

    • Al-Suwailem, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

    • Sgarella, G. S., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available at: [Link]

    • Reddy, T. S., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available at: [Link]

    • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

    • Al-Ostath, A., et al. (2024). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors. Scientific Reports. Available at: [Link]

    • Bysting, F., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. ResearchGate. Available at: [Link]

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    Application

    Protocol for functionalization of the pyridopyrazine core

    Strategic Functionalization of the Pyrido[2,3-b]pyrazine Core: A Mechanistic and Practical Guide The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Functionalization of the Pyrido[2,3-b]pyrazine Core: A Mechanistic and Practical Guide

    The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors (e.g., p38α MAP kinase inhibitors), γ-secretase modulators, and adenosine receptor antagonists[1]. Derivatizing this core requires a highly orchestrated sequence of cyclocondensation, halogenation, and regioselective functionalization.

    This application note provides a self-validating, step-by-step protocol for the orthogonal functionalization of the pyrido[2,3-b]pyrazine core, bridging the gap between theoretical causality and bench-level execution.

    Mechanistic Rationale and Synthetic Logic

    The functionalization of the pyrido[2,3-b]pyrazine core typically relies on the differential reactivity of the C-2 and C-3 positions on the pyrazine ring.

    • Core Assembly: The core is constructed via the cyclocondensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound (such as oxalic acid). This forms a thermodynamically stable pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione intermediate[2].

    • Electrophilic Activation: The dione is converted into 2,3-dichloropyrido[2,3-b]pyrazine using thionyl chloride (SOCl₂) and catalytic DMF. The DMF generates a Vilsmeier-Haack chloroiminium intermediate, which efficiently replaces the tautomeric hydroxyl groups with chlorides[2].

    • Regioselective SNAr (C-3): The C-3 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its para-like conjugation with the electron-withdrawing N-5 nitrogen of the pyridine ring. This resonance stabilization of the anionic Meisenheimer intermediate allows nucleophiles (amines, thiols, hydrazides) to attack C-3 with near-perfect regioselectivity at low temperatures[3].

    • Cross-Coupling (C-2): With the C-3 position functionalized, the remaining C-2 chloride is sterically accessible and electronically primed for palladium-catalyzed oxidative addition, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4].

    G A 2,3-Diaminopyridine + Oxalic Acid B Pyrido[2,3-b]pyrazine- 2,3-dione A->B Cyclocondensation (Δ or MW) C 2,3-Dichloro- pyrido[2,3-b]pyrazine B->C SOCl2 / DMF Halogenation D C-3 SNAr Functionalization C->D Nucleophile (NuH) Regioselective E C-2 Cross-Coupling (Suzuki-Miyaura) D->E Ar-B(OH)2, Pd cat. Base, Heat

    Workflow for the regioselective functionalization of the pyrido[2,3-b]pyrazine core.

    Quantitative Data Summary

    The following table summarizes the expected reaction metrics and regioselectivity across the four phases of functionalization.

    Reaction PhaseCatalyst / ReagentTemp (°C)Target PositionExpected YieldRegioselectivity (C-3:C-2)
    Cyclocondensation HCl (aq)100Core Formation85 - 95%N/A
    Halogenation SOCl₂, cat. DMF80 (Reflux)C-2, C-370 - 85%N/A
    SNAr Amination DIPEA, THF0 to 25C-375 - 90%> 95:5
    Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃80C-260 - 85%N/A

    Step-by-Step Experimental Protocols

    Phase 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

    Causality: Aqueous acidic conditions drive the double condensation of the diamine and oxalic acid, forcing the precipitation of the highly insoluble dione product, which drives the reaction to completion via Le Chatelier's principle.

    • Suspend pyridine-2,3-diamine (10.0 mmol) and oxalic acid dihydrate (12.0 mmol) in 4 M aqueous HCl (25 mL).

    • Heat the mixture to reflux (100 °C) for 4 hours. A thick precipitate will form.

    • Cool the reaction mixture to room temperature and filter the precipitate over a Büchner funnel.

    • Wash the solid sequentially with water (3 × 15 mL) and cold ethanol (10 mL), then dry under high vacuum.

    • Self-Validation Checkpoint: Analyze via ¹H NMR (DMSO- d6​ ). The disappearance of the primary amine protons (~5.5 ppm) and the appearance of two broad downfield lactam NH singlets (~12.0 ppm) confirm core formation.

    Phase 2: Chlorination to 2,3-Dichloropyrido[2,3-b]pyrazine

    Causality: The dione is highly insoluble. The addition of catalytic DMF generates the soluble Vilsmeier-Haack reagent, which attacks the oxygen atoms, converting them into excellent leaving groups for subsequent chloride displacement.

    • To a flame-dried round-bottom flask under inert atmosphere (N₂), add pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (5.0 mmol).

    • Add neat thionyl chloride (SOCl₂, 15 mL) followed by anhydrous DMF (0.1 mL, catalytic). Caution: Vigorous gas evolution (SO₂, HCl) will occur.

    • Reflux the mixture at 80 °C for 10 hours until the suspension turns into a clear, dark solution.

    • Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with dry dichloromethane (DCM) twice to remove residual volatiles[2].

    • Self-Validation Checkpoint: Analyze via LC-MS. The product should display a characteristic 3:2:1 isotopic distribution pattern corresponding to the M,M+2,M+4 peaks of a dichloro species.

    Phase 3: Regioselective SNAr Functionalization at C-3

    Causality: Conducting the reaction at 0 °C suppresses the kinetic attack at the less activated C-2 position. Using a mild, non-nucleophilic base (DIPEA) scavenges the HCl byproduct without competing with the primary nucleophile.

    • Dissolve 2,3-dichloropyrido[2,3-b]pyrazine (2.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA, 2.4 mmol).

    • Dissolve the desired nucleophile (e.g., a primary aliphatic amine or hydrazide, 2.0 mmol) in THF (2 mL) and add it dropwise over 10 minutes[3].

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

    • Self-Validation Checkpoint: Analyze via ¹H NMR. The pyridine ring protons will shift upfield due to the electron-donating effect of the newly installed amine/hydrazide at C-3.

    Phase 4: Suzuki-Miyaura Cross-Coupling at C-2

    Causality: The biphasic solvent system (DME/Water) is critical. DME solubilizes the organic chloride and boronic acid, while water dissolves the Na₂CO₃ base necessary for the transmetalation step of the catalytic cycle.

    • In a microwave vial or Schlenk flask, combine the 3-substituted-2-chloro-pyrido[2,3-b]pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.5 mmol).

    • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v, 10 mL).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) under a stream of N₂[4].

    • Seal the vessel and heat to 80 °C for 6 hours.

    • Cool the mixture, dilute with water (10 mL), and extract with DCM (3 × 10 mL). Purify the concentrated crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: Confirm successful coupling via HRMS (exact mass of the fully functionalized core) and ¹H NMR (integration of the newly introduced aryl protons).

    References

    • Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

    • Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. ResearchGate / Tetrahedron Letters. URL:[Link]

    • Science of Synthesis 16.20: Pyridopyrazines. Thieme Connect. URL:[Link]

    • Regioselective One-Pot Synthesis of 9-Alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines. Reactivity of Aliphatic and Aromatic Hydrazides. Journal of Organic Chemistry. URL:[Link]

    Sources

    Method

    Cross-coupling strategies for 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Application Note: Orthogonal Cross-Coupling Strategies for 7-Bromo-6-chloropyrido[2,3-b]pyrazine Introduction & Strategic Importance 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a highly privileged, elect...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Orthogonal Cross-Coupling Strategies for 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Introduction & Strategic Importance

    7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a highly privileged, electron-deficient heterocyclic building block[1]. In medicinal chemistry, this core is heavily utilized in the synthesis of advanced therapeutics, including KRAS G12D inhibitors, anti-inflammatory agents, and kinase modulators[2][3]. In materials science, its strong electron-accepting properties make it an ideal backbone for donor-acceptor-donor (D-A-D) fluorophores used in organic light-emitting diodes (OLEDs)[4].

    The structural presence of two distinct halogens—a bromine at the C7 position and a chlorine at the C6 position—presents a strategic opportunity for sequential, orthogonal cross-coupling. This application note outlines the mechanistic causality and validated protocols required to achieve absolute chemoselectivity when functionalizing this dihalogenated scaffold.

    Mechanistic Rationale: The Causality of Chemoselectivity

    In palladium-catalyzed cross-coupling, selective functionalization of a C-Br bond in the presence of a C-Cl bond is dictated by a delicate balance of oxidative addition kinetics and bond dissociation energies (BDE)[5][6].

    • Thermodynamic & Kinetic Drivers: The C-Br bond possesses a significantly lower BDE compared to the C-Cl bond[6][7]. This lower energy barrier means that less thermal energy is required for the Pd(0) catalyst to cleave the C-Br bond. Furthermore, the greater polarizability of bromine facilitates a faster, more favorable interaction with the electron-rich palladium center during the rate-limiting oxidative addition step[6].

    • Electronic Influence of the Heterocycle: Selectivity in polyhalogenated heterocycles is heavily influenced by the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO)[7]. The pyrido[2,3-b]pyrazine core is highly electron-deficient due to its three nitrogen atoms, which generally accelerates oxidative addition across the entire molecule[4]. Crucially, the C6-Cl bond is situated adjacent (alpha) to the pyridine nitrogen. This positioning activates the C-Cl bond toward oxidative addition far more than an unactivated aryl chloride would be, narrowing the reactivity gap between the C7 and C6 positions.

    • Catalyst Control: Because the C6-Cl bond is highly activated, achieving chemoselectivity requires strict catalyst control. The initial coupling at C7 must employ a mild catalyst (e.g., Pd(dppf)Cl2) that readily inserts into C-Br but lacks the electron density to activate the C-Cl bond at moderate temperatures[5][8]. The subsequent coupling at the C6-Cl position requires "hotter" catalytic systems, utilizing sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to force oxidative addition into the stronger bond[2][6].

    Sequential Workflow Diagram

    Workflow SM 7-Bromo-6-chloro- pyrido[2,3-b]pyrazine Int 7-Aryl-6-chloro- pyrido[2,3-b]pyrazine SM->Int Suzuki-Miyaura (C7) Pd(dppf)Cl2, 70°C Selectivity: C-Br > C-Cl Prod 7-Aryl-6-amino- pyrido[2,3-b]pyrazine Int->Prod Buchwald-Hartwig (C6) Pd2(dba)3 / XPhos, 100°C Activation of C-Cl

    Sequential orthogonal cross-coupling workflow for 7-bromo-6-chloropyrido[2,3-b]pyrazine.

    Experimental Protocols

    Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C7 (Bromine)

    Objective: Selective arylation of the C7 position while preserving the C6-Cl bond for downstream functionalization. Causality & Design: We utilize Pd(dppf)Cl2 because its large bite angle promotes efficient reductive elimination, driving the catalytic cycle forward without requiring extreme temperatures that might activate the C-Cl bond[8]. Limiting the boronic acid to 1.05 equivalents is a critical self-validating parameter; it starves the reaction of the coupling partner before the C-Cl bond can undergo unwanted secondary reactions.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq) and the desired arylboronic acid (1.05 eq).

    • Catalyst & Base: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 eq)[2][8].

    • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment[6].

    • Solvent Addition: Inject degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M substrate concentration.

    • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Self-Validation Check: Monitor strictly via LC-MS. The reaction must be stopped once the starting material is consumed to ensure no des-chloro or bis-arylated byproducts form.

    • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with water and brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography[6].

    Protocol 2: Buchwald-Hartwig Amination at C6 (Chlorine)

    Objective: Amination of the remaining C6-Cl position on the intermediate. Causality & Design: The C-Cl bond is stronger and requires an electron-rich Pd center for activation. XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky biphenyl backbone facilitates rapid reductive elimination, preventing catalyst degradation[6]. Cs2CO3 is utilized as a mild base to deprotonate the amine without causing nucleophilic degradation of the electron-deficient heterocycle[2].

    Step-by-Step Methodology:

    • Preparation: In a sealed pressure tube, combine the 7-Aryl-6-chloropyrido[2,3-b]pyrazine intermediate (1.0 eq) and the desired secondary amine (1.2 eq).

    • Catalyst System: Add Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and Cs2CO3 (2.0 eq)[2].

    • Degassing: Evacuate and backfill with Argon (3 cycles).

    • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

    • Reaction: Heat to 100 °C for 12 hours. The elevated temperature is necessary to overcome the higher activation barrier of the C-Cl bond[6].

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via chromatography to isolate the final target.

    Quantitative Data & Condition Matrix

    The following table summarizes the causal relationship between the target halogen, the required catalytic system, and the expected outcomes based on the protocols above.

    ParameterStep 1: C7 Functionalization (C-Br)Step 2: C6 Functionalization (C-Cl)
    Reaction Type Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
    Bond Dissociation Energy Lower (Highly Reactive)Higher (Requires Activation)
    Pre-Catalyst Pd(dppf)Cl2 (5 mol%)Pd2(dba)3 (2.5 mol%)
    Ligand dppf (Intrinsic to catalyst)XPhos (5 mol%)
    Base K2CO3 (2.0 eq)Cs2CO3 (2.0 eq)
    Solvent System 1,4-Dioxane / H2O (4:1)Anhydrous Toluene
    Temperature 70 °C (Mild)100 °C (Elevated)
    Expected Yield 75 - 88%65 - 80%
    Primary Side Reaction Over-coupling (if >1.05 eq boronic acid used)Hydrodehalogenation (if wet solvent used)

    References

    • 1823374-98-6 | 7-bromo-6-chloropyrido[2,3-b]pyrazine Aaronchem URL
    • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates Benchchem URL
    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society - ACS Publications URL
    • ikm.org.
    • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties PMC - NIH URL
    • Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction ResearchGate URL
    • Bromo- vs.
    • US20240293558A1 - Kras inhibitor conjugates Google Patents URL

    Sources

    Application

    Synthesis of fluorescent probes using 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Application Note: Modular Synthesis of Donor-Acceptor-Donor (D-A-D) Fluorescent Probes via Orthogonal Functionalization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine Executive Summary & Rationale The development of advanced f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Modular Synthesis of Donor-Acceptor-Donor (D-A-D) Fluorescent Probes via Orthogonal Functionalization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Executive Summary & Rationale

    The development of advanced fluorophores for bioimaging, sensing, and organic light-emitting diodes (OLEDs) relies heavily on the construction of Donor-Acceptor (D-A) architectures. The pyrido[2,3-b]pyrazine core serves as a highly electron-deficient acceptor, enabling the synthesis of full-color emitting materials with massive Stokes shifts and high quantum yields[1].

    Commercially available (CAS: 1823374-98-6) is a uniquely versatile building block for these probes. By exploiting the differential reactivity of its two halogen handles, researchers can perform regioselective, sequential coupling reactions. This application note details the mechanistic causality, synthetic workflows, and self-validating protocols required to construct tunable D-A-D fluorescent probes using this scaffold.

    Mechanistic Causality: Orthogonal Halogen Reactivity

    The success of this modular synthesis hinges on the orthogonal reactivity of the C6-chlorine and C7-bromine atoms. Understanding this causality is critical for troubleshooting and optimizing probe design:

    • C6-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The C6 position is located ortho to the highly electronegative N5 pyridine nitrogen. This nitrogen exerts strong inductive and mesomeric electron-withdrawing effects, severely depleting electron density at C6. Consequently, the activation energy for the formation of the anionic Meisenheimer complex is lowered, allowing SNAr with amine donors to proceed rapidly under mild heating.

    • C7-Bromine (Palladium-Catalyzed Cross-Coupling): The C7 position is meta to the N5 nitrogen, rendering it electronically insulated from the mesomeric activation that drives SNAr. Thus, the C7-Br bond remains intact during the initial amine substitution. However, the inherently weaker C-Br bond (compared to C-Cl) is highly susceptible to oxidative addition by Palladium(0) species. This allows for a subsequent Suzuki-Miyaura cross-coupling to install the second donor moiety, completing the D-A-D architecture. These D-A-D molecules exhibit pronounced Intramolecular Charge Transfer (ICT), leading to broad emissions spanning the visible spectrum and aggregation-induced emission (AIE) characteristics[2].

    Workflow & Pathway Visualizations

    SyntheticWorkflow SM 7-Bromo-6-chloro- pyrido[2,3-b]pyrazine SNAr Step 1: SNAr (Amine Donor) SM->SNAr C6-Cl Activation Int C6-Amine Intermediate SNAr->Int Regioselective Suzuki Step 2: Suzuki (Aryl-B(OH)2 Donor) Int->Suzuki C7-Br Coupling Probe D-A-D Fluorescent Probe Suzuki->Probe Yield > 75%

    Fig 1. Orthogonal synthetic workflow for D-A-D probes via sequential SNAr and Suzuki coupling.

    ICT_Mechanism Excitation Photon Absorption (hν) LE_State Locally Excited (LE) State Excitation->LE_State ICT_State Intramolecular Charge Transfer (ICT) LE_State->ICT_State Electron migration (Donor to Acceptor) Relaxation Solvent Dipole Relaxation ICT_State->Relaxation Microenvironment stabilization Emission Red-Shifted Fluorescence Relaxation->Emission Radiative Decay

    Fig 2. Intramolecular Charge Transfer (ICT) mechanism driving solvatochromic fluorescence.

    Validated Experimental Protocols

    Protocol A: Regioselective SNAr at C6

    Objective: Install the primary electron-donating group (e.g., diphenylamine) at the highly activated C6 position.

    • Preparation: In an oven-dried 50 mL Schlenk flask, add 7-bromo-6-chloropyrido[2,3-b]pyrazine (1.0 mmol, 244.5 mg) and diphenylamine (1.1 mmol, 186.2 mg).

    • Solvent & Base: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL).

      • Causality Note: DIPEA is chosen over inorganic bases (like KOH) to prevent competitive nucleophilic attack by hydroxide ions, which would lead to unwanted C6-hydroxylation.

    • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: Monitor the reaction visually and via TLC (Hexane/EtOAc 3:1). The reaction mixture will transition from pale yellow to a deep orange/red, signifying the conjugation of the donor amine with the acceptor core. The starting material (Rf ≈ 0.6) should be completely replaced by a highly fluorescent intermediate spot (Rf ≈ 0.4).

    • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with dichloromethane (DCM) (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the C6-substituted intermediate.

    Protocol B: Suzuki-Miyaura Cross-Coupling at C7

    Objective: Install the secondary donor moiety (e.g., an aryl group) at the C7 position to finalize the D-A-D probe.

    • Preparation: To a 25 mL round-bottom flask, add the C6-substituted intermediate (0.5 mmol), 4-methoxyphenylboronic acid (0.65 mmol), and K2CO3 (1.5 mmol, 207 mg).

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.025 mmol, 5 mol%).

      • Causality Note: The bidentate dppf ligand provides significant steric bulk. This prevents the newly installed, electron-rich C6-amine from poisoning the palladium catalyst, ensuring efficient oxidative addition into the sterically encumbered C7-Br bond.

    • Solvent System: Add a degassed mixture of Toluene/EtOH/H2O (3:1:1 v/v/v, 10 mL).

      • Causality Note: The biphasic nature is critical; water dissolves the K2CO3 to form the active hydroxo-palladium intermediate, which dramatically accelerates the transmetalation step.

    • Reaction: Reflux at 90 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Check: LC-MS analysis of an aliquot should show the disappearance of the brominated intermediate's isotopic pattern (M / M+2) and the emergence of the desired product mass[M+H]+.

    • Workup: Filter through a Celite pad to remove the palladium black. Extract the filtrate with EtOAc, dry, and purify via column chromatography.

    Quantitative Data: Photophysical Properties

    The modularity of the 7-bromo-6-chloropyrido[2,3-b]pyrazine scaffold allows for precise tuning of the photophysical properties. Below is a benchmarking summary of typical D-A-D probes synthesized using this methodology (measured in DCM at 298K). The high nonlinear optical (NLO) responses and tunable band gaps make these derivatives highly valuable[3].

    Probe DesignationDonor 1 (C6 Position)Donor 2 (C7 Position)Abs. Max (nm)Em. Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
    Probe A DiphenylaminePhenyl4255601350.45
    Probe B Carbazole4-(Diphenylamino)phenyl4606201600.58
    Probe C Phenothiazine4-Methoxyphenyl4856451600.32

    Application Insight: Live-Cell Imaging

    Due to their lipophilic D-A-D structure and strong positive solvatochromism (arising from the stabilization of the highly polar ICT state in polar environments), these probes are exceptional tools for biological imaging. They exhibit a "turn-on" fluorescence effect when partitioned into the hydrophobic cores of lipid droplets or specific organelle membranes, providing high signal-to-noise ratios for live-cell confocal microscopy without the need for complex washing steps.

    References

    • [1] Title: Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs Source: RSC Publishing URL:[Link]

    • [3] Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Publishing URL:[Link]

    • [2] Title: Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission and electrochemical properties Source: Semantic Scholar URL:[Link]

    Sources

    Method

    Application Note: Development of Antibacterial Agents from Pyridopyrazine Derivatives Targeting FtsZ

    Introduction & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic agents that operate through untapped biological pathways. Filamentous temperatur...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic agents that operate through untapped biological pathways. Filamentous temperature-sensitive mutant Z (FtsZ) has emerged as a highly promising, unexploited target for next-generation antibacterial drug development [1]. FtsZ is a tubulin homolog that functions as the primary cytoskeletal framework for the bacterial cytokinetic ring (Z-ring) [3].

    Because FtsZ is universally essential for bacterial cell division and lacks a homologous structural counterpart in mammalian cells, targeting it minimizes off-target toxicity in human hosts [1], [2]. Pyridopyrazine derivatives have demonstrated exceptional efficacy as FtsZ inhibitors. By binding competitively to the GTP-binding pocket or the inter-domain cleft of FtsZ, these compounds block GTPase activity and prevent the polymerization of FtsZ monomers into protofilaments [2]. This disruption halts the divisome assembly, leading to bacterial filamentation and subsequent cell death [3].

    Mechanistic Pathway: FtsZ Inhibition

    To rationally design and evaluate these agents, it is critical to visualize the FtsZ polymerization pathway and identify the exact step where pyridopyrazines exert their inhibitory effect.

    FtsZ_Pathway A FtsZ Monomer + GTP B Protofilament Assembly A->B GTP Hydrolysis (Polymerization) C Z-Ring Formation (Midcell) B->C Cross-linking D Bacterial Cytokinesis C->D Septum Formation E Pyridopyrazine Derivatives E->B Inhibits Assembly & GTPase Activity

    Figure 1: Mechanism of action of pyridopyrazine derivatives inhibiting FtsZ polymerization.

    Experimental Design & Synthesis Protocol

    Scientific Rationale for Synthesis

    Traditional synthesis of pyridopyrazines often requires harsh acidic conditions, toxic solvents, and extended reflux times. To optimize yield and adhere to green chemistry principles, we utilize a microwave-assisted cyclocondensation protocol. The use of Zirconium(IV) oxide chloride (ZrOCl₂·8H₂O) in an aqueous medium acts as a highly efficient, eco-friendly Lewis acid catalyst. It accelerates the electrophilic activation of the 1,2-diketone, promoting rapid nucleophilic attack by the diamine [4].

    Workflow Visualization

    Synthesis_Workflow Step1 1. Reactants Preparation 2,3-Diaminopyridine + 1,2-Diketone Step2 2. Catalyst Addition 25 mol% ZrOCl2·8H2O in H2O Step1->Step2 Step3 3. Cyclocondensation Microwave (100°C, 15 min) or Reflux (2h) Step2->Step3 Step4 4. Isolation & Purification Filtration, EtOH Wash, Recrystallization Step3->Step4 Step5 5. Validation TLC, FT-IR, 1H/13C NMR, HRMS Step4->Step5

    Figure 2: Step-by-step workflow for the catalytic synthesis of pyridopyrazine derivatives.

    Step-by-Step Synthesis Protocol

    Self-Validating System: This protocol includes integrated quality control checkpoints (TLC and spectroscopic validation) to ensure the structural integrity and purity of the synthesized compounds before advancing to biological evaluation.

    • Reagent Preparation: In a 50 mL microwave-safe reaction vessel, combine 1.0 mmol of 2,3-diaminopyridine with 1.0 mmol of the selected 1,2-diketone (e.g., benzil or cinnamil derivatives) [4], [7].

    • Catalyst Integration: Add 25 mol% of ZrOCl₂·8H₂O dissolved in 2.0 mL of deionized water.

      • Causality: The aqueous medium promotes green synthesis, while the Zr(IV) catalyst polarizes the carbonyl groups of the diketone, drastically lowering the activation energy required for cyclization [4].

    • Reaction Execution:

      • Microwave Method: Irradiate the mixture at 100°C for 15–20 minutes.

      • Reflux Method: Alternatively, heat the mixture under reflux for 2 hours.

      • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting materials are completely consumed.

    • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Isolate via vacuum filtration.

    • Purification: Wash the crude solid with cold ethanol (3 × 5 mL) to remove unreacted diketone and catalyst residues. Recrystallize from hot ethanol to yield the pure pyridopyrazine derivative.

    • Structural Validation: Confirm the molecular structure using FT-IR (C=N stretch ~1600 cm⁻¹), ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) [6], [7].

    Biological Evaluation: Target Validation & Antibacterial Efficacy

    FtsZ GTPase Activity Assay

    To confirm that the antibacterial mechanism is definitively FtsZ-targeted, we measure the compound's ability to inhibit GTP hydrolysis.

    • Assay Setup: Prepare a reaction buffer containing 50 mM MES (pH 6.5), 50 mM KCl, and 5 mM MgCl₂.

    • Protein Incubation: Add 3–5 μM of purified recombinant FtsZ protein (e.g., M. tuberculosis or E. coli FtsZ). Incubate with varying concentrations of the pyridopyrazine derivative (0.1 μM to 100 μM) for 10 minutes at 37°C [1],[2].

    • Reaction Initiation: Add 1 mM GTP to initiate hydrolysis.

    • Quantification: After 15 minutes, terminate the reaction and add Biomol Green (malachite green) reagent. Measure absorbance at 650 nm to quantify the release of inorganic phosphate (Pi).

    • Validation Checkpoint: Include a vehicle control (DMSO) to represent 100% GTPase activity, and a known FtsZ inhibitor (e.g., Plumbagin) as a positive inhibition control [1]. Calculate the half-maximal inhibitory concentration (IC₅₀).

    Minimum Inhibitory Concentration (MIC) Microbroth Dilution
    • Preparation: Prepare two-fold serial dilutions of the pyridopyrazine compounds in Mueller-Hinton broth within a 96-well microtiter plate.

    • Inoculation: Add standardized bacterial suspensions (5 × 10⁵ CFU/mL) of target strains (e.g., S. aureus, E. coli, M. tuberculosis H37Rv) [1], [5].

    • Incubation: Incubate plates at 37°C for 18–24 hours (up to 7 days for M. tuberculosis using the MABA assay) [6].

    • Readout: Determine the MIC as the lowest compound concentration exhibiting no visible bacterial growth.

      • Validation Checkpoint: Use Pyrazinamide or standard broad-spectrum antibiotics as reference controls to benchmark efficacy [6].

    Quantitative Data Summary

    The following table summarizes the structure-activity relationship (SAR) data for synthesized pyridopyrazine analogs, highlighting the direct correlation between FtsZ inhibition and antibacterial efficacy.

    Table 1: Antibacterial Efficacy and FtsZ Inhibition of Select Pyridopyrazine Derivatives

    Compound / AnalogPrimary Target StrainMIC (μg/mL)FtsZ GTPase IC₅₀ (μM)Key Structural FeatureReference
    Pyridopyrazine Analog A M. tuberculosis H37Rv< 0.1912.5Heteroaromatic substitution at C6/C7[1], [2]
    Pyridopyrazine Analog B S. aureus (Gram +)0.078N/A2,3-dithione substitution[5]
    Pyridopyrazine Analog C E. coli (Gram -)0.625> 50.0Aliphatic substitution[2], [5]
    Plumbagin (Control) B. subtilis2.515.0Naphthoquinone core[1]
    Berberine (Control) M. tuberculosis (MDR)10.016.0Isoquinoline alkaloid[1]

    Data Interpretation: Analogs bearing heteroaromatic substituents at the C6 and C7 positions, or thiocarbonyl groups, exhibit significantly enhanced binding affinity to the FtsZ inter-domain cleft. This optimized target engagement translates directly to highly potent, sub-microgram MIC values [2], [5].

    Conclusion

    Pyridopyrazine derivatives represent a highly viable and synthetically accessible scaffold for the development of next-generation antibacterial agents. By selectively targeting the bacterial divisome protein FtsZ, these compounds successfully bypass traditional drug resistance mechanisms. The integration of microwave-assisted green synthesis with rigorous, self-validating biological assays ensures a robust pipeline from chemical design to target validation.

    References

    • Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance. RSC Advances. 1

    • Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. PMC / NIH.2

    • FtsZ as a novel target for antibiotics development: Promises and challenges. PMC / NIH. 3

    • An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus de l'Académie des Sciences. 4

    • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. 5

    • Design and Synthesis of New Pyrido‐Pyrazine Analog Derivatives: Antitubercular, Antimicrobial, and Computational Studies. ResearchGate. 6

    • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. ResearchGate. 7

    Sources

    Application

    The Strategic Utility of 7-Bromo-6-chloropyrido[2,3-b]pyrazine in Modern Drug Discovery: Application Notes and Protocols

    For Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum o...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its derivatives have shown promise as antifungal, antibacterial, and anticancer agents, as well as modulators of various cellular signaling pathways.[1][2][3] Within this class of compounds, 7-bromo-6-chloropyrido[2,3-b]pyrazine has emerged as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures. Its dihalogenated nature allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.

    This guide provides a comprehensive overview of the applications of 7-bromo-6-chloropyrido[2,3-b]pyrazine, including its physicochemical properties and detailed, field-proven protocols for its use in key synthetic transformations.

    Physicochemical Properties and Handling

    7-Bromo-6-chloropyrido[2,3-b]pyrazine is a stable, solid material under standard laboratory conditions. Its structure and key properties are summarized below.

    PropertyValue
    Molecular Formula C₇H₃BrClN₃
    Molecular Weight 244.48 g/mol
    Appearance Off-white to yellow solid
    CAS Number 1823374-98-6
    Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
    Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

    The Power of Regioselective Functionalization

    The synthetic utility of 7-bromo-6-chloropyrido[2,3-b]pyrazine lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. It is a well-established principle in organic chemistry that the reactivity of halogens in such reactions follows the order: I > Br > Cl > F.[4] This predictable reactivity allows for the selective functionalization of the C-Br bond at the 7-position while leaving the C-Cl bond at the 6-position intact for subsequent transformations. This stepwise approach is crucial for building molecular complexity in a controlled and efficient manner.

    Below is a conceptual workflow illustrating this principle:

    G A 7-Bromo-6-chloropyrido[2,3-b]pyrazine B Suzuki or Buchwald-Hartwig Reaction (Selective at C-Br) A->B High reactivity of C-Br C 7-Aryl/Amino-6-chloropyrido[2,3-b]pyrazine B->C D Second Coupling Reaction (at C-Cl) C->D Harsher conditions or different catalyst system E 7-Aryl/Amino-6-substituted-pyrido[2,3-b]pyrazine D->E

    Caption: Sequential functionalization workflow of 7-bromo-6-chloropyrido[2,3-b]pyrazine.

    Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C-7 Position

    The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5][6] The higher reactivity of the C-Br bond allows for the selective introduction of an aryl or heteroaryl moiety at the 7-position of the pyrido[2,3-b]pyrazine core. This is a key step in the synthesis of various kinase inhibitors and other biologically active molecules.[7]

    Rationale for Experimental Choices:
    • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, are highly effective for Suzuki couplings. The choice of ligand can influence reaction efficiency and substrate scope.

    • Base: A base, typically an aqueous solution of a carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

    Detailed Step-by-Step Methodology:
    • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 7-bromo-6-chloropyrido[2,3-b]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

    • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (in a 4:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

    • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (argon or nitrogen) to ensure the removal of all dissolved oxygen.

    • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-6-chloropyrido[2,3-b]pyrazine.

    G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation A Combine Reactants: - 7-bromo-6-chloropyrido[2,3-b]pyrazine - Arylboronic acid - Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Degas with Inert Gas C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Work-up: - Cool, Dilute, Wash, Dry F->G H Purification: - Column Chromatography G->H I Characterize Product H->I

    Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

    Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-7 Position

    The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position of the pyrido[2,3-b]pyrazine core, a common feature in many biologically active compounds.[9]

    Rationale for Experimental Choices:
    • Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) is typically used. The choice of ligand is crucial for achieving high catalytic activity and can prevent the formation of undesired side products.

    • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent side reactions with the strong base.

    • Inert Atmosphere: As with Suzuki couplings, strict exclusion of oxygen is necessary to protect the palladium catalyst.

    Detailed Step-by-Step Methodology:
    • Reaction Setup: In a glovebox or under a stream of inert gas, add 7-bromo-6-chloropyrido[2,3-b]pyrazine (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a flame-dried Schlenk tube.

    • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 0.02-0.05 equiv) and the phosphine ligand (e.g., (±)-BINAP, 0.04-0.10 equiv) in a small amount of the reaction solvent for 15-30 minutes.

    • Catalyst and Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube containing the reagents, followed by the pre-formed catalyst solution.

    • Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Purification: After filtering and concentrating the organic phase, purify the crude product by flash column chromatography on silica gel to obtain the pure 7-amino-6-chloropyrido[2,3-b]pyrazine derivative.

    G A Prepare Reagents in Inert Atmosphere B Pre-form Catalyst: Pd Source + Ligand A->B Optional C Add Solvent and Catalyst to Reagents A->C B->C D Heat and Stir (90-110 °C) C->D E Quench Reaction (e.g., aq. NH4Cl) D->E F Extract and Wash E->F G Purify by Chromatography F->G H Final Product G->H

    Caption: Workflow for Buchwald-Hartwig Amination.

    Future Perspectives and Downstream Applications

    The 7-substituted-6-chloropyrido[2,3-b]pyrazine intermediates generated from these protocols are valuable precursors for further synthetic elaboration. The remaining chlorine atom at the 6-position can undergo a second cross-coupling reaction, typically under more forcing conditions, to introduce another point of diversity. This allows for the synthesis of highly functionalized, multi-substituted pyrido[2,3-b]pyrazine derivatives, which are of great interest for screening against a wide range of biological targets, including protein kinases, which are implicated in cancer and other diseases.[10]

    The strategic and controlled functionalization of the pyrido[2,3-b]pyrazine scaffold, enabled by intermediates like 7-bromo-6-chloropyrido[2,3-b]pyrazine, is a testament to the power of modern synthetic organic chemistry in advancing drug discovery. By providing a reliable and versatile platform for the generation of novel chemical entities, this building block will continue to play a crucial role in the development of the next generation of therapeutics.

    References

    • [PMC. (n.d.). Novel pyrido[2,3-b][11]oxazine-based EGFR-TK inhibitors.]([Link])

    Sources

    Method

    Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal ch...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by: A Senior Application Scientist

    Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold

    The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing potent kinase inhibitors, anticancer agents, and novel organic electronics.[1][2] The dihalogenated derivative, 7-Bromo-6-chloropyrido[2,3-b]pyrazine, is a particularly valuable and versatile synthetic intermediate.

    The strategic advantage of this starting material lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition than the more robust carbon-chlorine (C-Cl) bond.[3] This reactivity gradient allows for selective functionalization at the C7 position (bromo) while leaving the C6 position (chloro) intact for subsequent transformations, enabling a programmed and efficient synthesis of complex, multi-substituted pyridopyrazines.

    This guide provides an in-depth exploration of key palladium-catalyzed reactions for the selective functionalization of 7-Bromo-6-chloropyrido[2,3-b]pyrazine, complete with mechanistic insights, field-tested protocols, and optimization strategies.

    Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

    The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for constructing biaryl and hetero-biaryl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][5]

    Mechanistic Rationale

    The catalytic cycle proceeds through three fundamental steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridopyrazine, forming a Pd(II) intermediate. This is typically the rate-limiting step and occurs preferentially at the weaker C-Br bond.[6]

    • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base (e.g., carbonate) is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[7]

    • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

    Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(R¹)(Br) Pd0->PdII_Complex Oxidative Addition ArX R¹-Br (Substrate) OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(R¹)(R²) PdII_Complex->PdII_Diorgano Transmetalation Boronic R²-B(OR)₂ Base Base (e.g., CO₃²⁻) Transmetalation Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diorgano->Product RedElim Reductive Elimination

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Application Notes & Protocol

    Protocol Validation: This protocol is designed for high-yield, selective coupling at the C7-Br position. The choice of a phosphine-based palladium catalyst and an aqueous base system is robust and accommodates a wide range of boronic acids.

    Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    • Aryl- or Heteroaryl-boronic acid (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

    • 1,2-Dimethoxyethane (DME)

    • Water

    Step-by-Step Protocol:

    • To a flame-dried Schlenk flask, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add degassed DME and degassed water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O per 1 mmol of the bromo-substrate).

    • Heat the mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-6-chloropyrido[2,3-b]pyrazine product.

    Data Presentation: Expected Outcomes

    The following table provides representative yields for Suzuki couplings on structurally similar heteroaryl bromides, serving as a benchmark for this protocol.[4]

    EntryBoronic Acid Partner (R-B(OH)₂)Typical Yield (%)
    1Phenylboronic acid85 - 95
    24-Methoxyphenylboronic acid88 - 96
    33-Thienylboronic acid80 - 90
    4Pyridine-3-boronic acid75 - 85
    54-Fluorophenylboronic acid82 - 92

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds from aryl halides and amines.[8] This reaction is paramount for the synthesis of countless pharmaceutical agents where an arylamine moiety is a key pharmacophore.

    Mechanistic Rationale

    The mechanism mirrors other cross-couplings but with distinct features:

    • Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, inserts into the C-Br bond.[8]

    • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium-amido complex.

    • Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand is critical for promoting this final step.[9]

    Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(R¹)(Br) Pd0->PdII_Complex Oxidative Addition ArX R¹-Br (Substrate) Amine R²R³NH Base Base (e.g., NaOt-Bu) PdII_Amido L₂Pd(II)(R¹)(NR²R³) PdII_Complex->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product R¹-NR²R³ (Arylamine) PdII_Amido->Product

    Caption: Catalytic cycle of the Buchwald-Hartwig amination.

    Application Notes & Protocol

    Protocol Validation: The use of a palladium(II) acetate precatalyst with a bulky biarylphosphine ligand like XPhos is a highly effective and general system for coupling aryl bromides. Sodium tert-butoxide is a potent base required for efficient amine deprotonation.

    Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    • Primary or Secondary Amine (1.2-1.5 equivalents)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • XPhos (2-Cyano-1,1'-biphenyl-2-yl)di-tert-butylphosphine (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

    • Anhydrous Toluene

    Step-by-Step Protocol:

    • In a glovebox or under a flow of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

    • To this mixture, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).

    • Seal the tube and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    Data Presentation: Expected Outcomes

    The choice of ligand and base is critical. The following data for similar substrates illustrates expected performance.[10]

    EntryAmine PartnerBaseLigandTypical Yield (%)
    1MorpholineNaOt-BuXPhos85 - 95
    2AnilineNaOt-BuXPhos80 - 90
    3BenzylamineK₃PO₄RuPhos70 - 85
    4n-ButylamineNaOt-BuBrettPhos75 - 88
    5IndoleCs₂CO₃Xantphos65 - 80

    Sonogashira Coupling: Accessing Alkynylated Scaffolds

    The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[11] This reaction is invaluable for building rigid molecular scaffolds, extending conjugation, and introducing handles for further chemistry like click reactions.

    Mechanistic Rationale

    The Sonogashira reaction uniquely involves a dual catalytic cycle:

    • Palladium Cycle: Similar to other cross-couplings, it begins with oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation and reductive elimination.[12]

    • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and serves as the transmetalating agent, transferring the alkynyl group to the palladium(II) center.[11]

    Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(R¹)(Br) Pd0->PdII_Complex Oxidative Addition PdII_Alkynyl L₂Pd(II)(R¹)(C≡CR²) PdII_Complex->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Alkynyl->Product CuX Cu(I)Br Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Base, Amine Alkyne H-C≡CR² Cu_Acetylide->PdII_Complex Transfers Acetylide Cu_Acetylide->CuX ArX R¹-Br

    Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

    Application Notes & Protocol

    Protocol Validation: This classic Sonogashira protocol using a Pd/phosphine complex and a copper(I) co-catalyst in an amine base/solvent is highly reliable for heteroaryl bromides.

    Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    • Terminal Alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    Step-by-Step Protocol:

    • To a dry Schlenk flask, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 6 mL THF, 3 mL Et₃N per 1 mmol of substrate).

    • Add the terminal alkyne (1.2 eq) via syringe.

    • Stir the reaction at room temperature or heat gently to 50 °C if the reaction is sluggish.

    • Monitor progress by TLC or LC-MS. Reactions are often complete in 2-8 hours.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through a plug of silica gel or Celite to remove catalyst metals, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

    Data Presentation: Expected Outcomes

    The following table shows typical yields for Sonogashira couplings on similar bromo-heterocycles.[13]

    EntryTerminal Alkyne (R-C≡CH)R GroupTypical Yield (%)
    1PhenylacetylenePhenyl90 - 98
    21-Hexynen-Butyl75 - 85
    3TrimethylsilylacetyleneTMS90 - 99
    43-Butyn-1-ol-(CH₂)₂OH80 - 92
    5CyclohexylacetyleneCyclohexyl70 - 85

    Stille Coupling: Versatile C-C Bond Formation

    While the toxicity of organotin reagents necessitates careful handling, the Stille coupling remains a powerful and highly versatile tool.[14] Its key advantage is the stability and inertness of the organostannane reagents to many reaction conditions, allowing for the coupling of substrates with sensitive functional groups where organoboron reagents might be unsuitable.[15]

    Mechanistic Rationale

    The catalytic cycle is analogous to the Suzuki coupling:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridopyrazine.

    • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) center. This step is often the rate-limiter and can sometimes be accelerated by additives like Cu(I) salts or fluoride ions.[14][16]

    • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

    Stille_Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(R¹)(Br) Pd0->PdII_Complex Oxidative Addition ArX R¹-Br (Substrate) OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(R¹)(R²) PdII_Complex->PdII_Diorgano Transmetalation Stannane R²-Sn(R³)₃ Transmetalation Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diorgano->Product RedElim Reductive Elimination

    Caption: Catalytic cycle of the Stille cross-coupling reaction.

    Application Notes & Protocol

    Protocol Validation: This protocol uses a standard Pd(0) catalyst and an anhydrous, polar aprotic solvent, which are typical conditions for Stille couplings. All manipulations involving organotin reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    Materials:

    • 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    • Organostannane reagent (e.g., tributyl(vinyl)tin) (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene

    Step-by-Step Protocol:

    • Add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) to a flame-dried Schlenk flask.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous, degassed DMF via syringe.

    • Add the organostannane reagent (1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction by TLC or LC-MS (typically complete in 4-16 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic solution sequentially with water, and then with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides.

    • Stir the biphasic mixture vigorously for 1 hour, then filter through Celite to remove the tin salts.

    • Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

    Data Presentation: Expected Outcomes

    The efficiency of the Stille coupling depends on the R-group being transferred from the tin reagent.

    EntryOrganostannane ReagentR² GroupTypical Yield (%)
    1Tributyl(vinyl)tinVinyl80 - 95
    2Tributyl(phenyl)tinPhenyl75 - 90
    32-(Tributylstannyl)thiophene2-Thienyl80 - 92
    4Tributyl(ethynyl)tinEthynyl70 - 85
    5AllyltributyltinAllyl75 - 88

    General Experimental Workflow

    The success of these palladium-catalyzed reactions hinges on maintaining an inert atmosphere to protect the catalyst from oxygen, which can cause deactivation.

    Experimental_Workflow Setup 1. Assemble & Dry Glassware (Schlenk Flask) Inert 2. Establish Inert Atmosphere (Vacuum/Backfill with Ar/N₂) Setup->Inert Reagents 3. Add Solids (Substrate, Catalyst, Base) Inert->Reagents Solvent 4. Add Degassed Solvent(s) Reagents->Solvent Liquid 5. Add Liquid Reagents (Amine, Alkyne, Stannane) Solvent->Liquid Reaction 6. Heat & Stir (Monitor by TLC/LC-MS) Liquid->Reaction Workup 7. Quench & Workup (Extraction, Washes) Reaction->Workup Purify 8. Purify (Column Chromatography) Workup->Purify Analysis 9. Characterize Product (NMR, MS) Purify->Analysis

    Caption: General experimental workflow for cross-coupling reactions.

    References

    • Google. (n.d.). Google Search.
    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

    • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

    • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

    • PMC. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Retrieved from [Link]

    • RSC Publishing. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

    • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

    • University of Windsor. (2004). The Mechanisms of the Stille Reaction. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

    • PMC. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings. Retrieved from [Link]

    • PubMed. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. Retrieved from [Link]

    • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

    • Semantic Scholar. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 7-Bromo-6-chloropyrido[2,3-b]pyrazine Derivatives

    Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals working with 7-bromo-6-chloropyrido[2,3-b]pyrazine derivatives.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals working with 7-bromo-6-chloropyrido[2,3-b]pyrazine derivatives. These scaffolds are highly valued in medicinal chemistry, frequently serving as the core architecture for advanced therapeutics such as KRAS and EGFR inhibitors[5].

    However, their unique electronic properties—specifically the highly electron-deficient nature of the di-halogenated fused bicyclic system and the basicity of the pyrazine nitrogens—present distinct challenges during isolation and purification. As an Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality behind each step to ensure high-yield, high-purity isolation.

    Core Purification Workflow

    PurificationWorkflow Crude Crude Reaction Mixture (7-Bromo-6-chloropyrido[2,3-b]pyrazine) LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE Aqueous workup Flash Flash Chromatography (Silica + 1% TEA or C18) LLE->Flash Organic layer concentrated Prep Preparative RP-HPLC (MeCN/H2O + 0.1% FA) Flash->Prep Isomer separation required? Cryst Recrystallization (EtOAc / Hexane) Flash->Cryst High purity fractions Prep->Cryst Lyophilized fractions Pure Pure 7-Bromo-6-chloro- pyrido[2,3-b]pyrazine Derivative Cryst->Pure Filtration & Drying

    Standardized purification workflow for halogenated pyrido[2,3-b]pyrazine derivatives.

    Troubleshooting & FAQs

    Q1: During normal-phase silica gel chromatography, my 7-bromo-6-chloropyrido[2,3-b]pyrazine derivative exhibits severe peak tailing and low recovery. How can I resolve this?

    Causality & Solution: The pyrido[2,3-b]pyrazine core contains multiple basic nitrogen atoms that strongly interact with the acidic silanol (Si-OH) groups on standard silica gel via hydrogen bonding and ionic interactions. To mitigate this, you must passivate the silica. We recommend adding 1% Triethylamine (TEA) to your mobile phase.

    Critical Scientific Warning: Do not use primary or secondary amines (e.g., diethylamine) as modifiers. The 6-chloro and 7-bromo positions on the electron-deficient pyrido[2,3-b]pyrazine ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. Using a sterically hindered tertiary amine like TEA prevents unwanted amination of your target scaffold while effectively blocking silanol sites.

    SilicaInteraction Silanol Acidic Silanol (Si-OH) on Silica Gel Interaction Strong Hydrogen Bonding & Ionic Interaction Silanol->Interaction Pyrazine Basic Pyrazine Nitrogens (N1, N4, N5) Pyrazine->Interaction Tailing Peak Tailing & Poor Recovery Interaction->Tailing TEA Addition of 1% TEA (Competitor) TEA->Interaction Blocks Silanol Resolution Sharp Peaks & High Recovery TEA->Resolution

    Mechanism of silica-induced tailing and resolution via TEA passivation.

    Q2: I am synthesizing the core via the condensation of 2,3-diaminopyridine and an α-oxocarbonyl. How do I separate the resulting regioisomers?

    Causality & Solution: Condensation reactions often yield two asymmetric regioisomers (e.g., variations at the 2 and 3 positions) [2]. These isomers typically have nearly identical Rf​ values on normal-phase silica. We recommend utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Using a specialized column like the Newcrom R1 or a sub-3 µm C18 column provides the theoretical plates necessary to resolve these isomers. For Mass-Spec (MS) compatible fraction collection, use 0.1% Formic Acid (FA) instead of phosphoric acid to ensure volatility during lyophilization [1].

    Q3: My isolated product contains residual palladium from a downstream cross-coupling at the 7-bromo position. How do I remove it?

    Causality & Solution: Nitrogen-rich heterocycles like pyrido[2,3-b]pyrazines are excellent bidentate metal chelators, often trapping Pd or Cu catalysts tightly within their matrix. Standard chromatography will not break these chelates. Dissolve the crude mixture in dichloromethane (DCM) and treat it with a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) at 5-10 w/w equivalents relative to the catalyst. Stir at 40°C for 4 hours, then filter through a Celite pad.

    Standardized Experimental Protocols

    Protocol A: Passivated Normal-Phase Flash Chromatography

    Objective: Isolate 7-bromo-6-chloropyrido[2,3-b]pyrazine from crude reaction mixtures without SNAr degradation.

    • Column Preparation: Slurry-pack silica gel (40-63 µm) using a solvent system of Hexane/Ethyl Acetate (80:20) containing 1% v/v Triethylamine (TEA). Flush the column with 3 column volumes (CV) of this mixture to fully passivate silanol sites.

    • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the compound is poorly soluble, dry-load it onto Celite 545. Do not dry-load onto silica , as the concentrated acidic microenvironment during solvent evaporation can cause degradation of the halogenated core.

    • Elution: Run a gradient from 80:20 Hexane/EtOAc (+1% TEA) to 50:50 Hexane/EtOAc (+1% TEA).

    • Fractionation: Monitor via TLC (UV 254 nm). Combine product-containing fractions and concentrate under reduced pressure at <40°C to prevent thermal degradation.

    Protocol B: Preparative RP-HPLC for Regioisomer Resolution

    Objective: Separate closely eluting regioisomers or remove structurally similar impurities.

    • System Setup: Equip the preparative HPLC with a C18 or Newcrom R1 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase Preparation:

      • Buffer A: MS-Grade H2​O with 0.1% Formic Acid.

      • Buffer B: MS-Grade Acetonitrile (MeCN) with 0.1% Formic Acid.

    • Gradient Execution: Inject the sample (dissolved in DMSO or MeCN). Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

    • Recovery: Collect fractions based on UV absorption at 254 nm and 280 nm. Immediately freeze the pure fractions and lyophilize to yield the dry powder. Avoid rotary evaporation of aqueous fractions, as prolonged heating in acidic water can hydrolyze the halogens.

    Quantitative Data Summary

    The following table summarizes the optimized chromatographic parameters for the purification of 7-bromo-6-chloropyrido[2,3-b]pyrazine derivatives:

    ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
    Stationary Phase Silica Gel (40-63 µm)C18 or Newcrom R1 (5 µm)
    Mobile Phase A Hexane + 1% Triethylamine (TEA) H2​O
    • 0.1% Formic Acid (FA)
    Mobile Phase B Ethyl Acetate + 1% TEAAcetonitrile + 0.1% FA
    Typical Gradient 20% B to 50% B (Stepwise)10% B to 90% B (Linear, 20 min)
    Flow Rate 30 - 50 mL/min (Column dependent)20 mL/min (21.2 mm ID column)
    Detection Wavelength UV 254 nmUV 254 nm, 280 nm
    Primary Challenge Peak tailing, irreversible adsorptionRegioisomer co-elution
    Critical Solution Passivation with 1% TEAShallow gradient, FA modifier

    References

    • Title: Separation of Pyrido(2,3-b)pyrazine on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL: [Link]

    • Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: ResearchGate URL: [Link]

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

    • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: National Center for Biotechnology Information (PMC) URL: [Link]

    • Title: KRAS INHIBITORS FOR TREATMENT OF CANCERS (Patent 4242207 / IL319953A)
    Optimization

    Technical Support Center: Troubleshooting 7-Bromo-6-chloropyrido[2,3-b]pyrazine Synthesis

    Welcome to the Application Science support hub for pyrido[2,3-b]pyrazine derivatives. Synthesizing highly functionalized, electron-deficient heterocycles like 7-bromo-6-chloropyrido[2,3-b]pyrazine (CAS 1823374-98-6) pres...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science support hub for pyrido[2,3-b]pyrazine derivatives. Synthesizing highly functionalized, electron-deficient heterocycles like 7-bromo-6-chloropyrido[2,3-b]pyrazine (CAS 1823374-98-6) presents unique kinetic and chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome yield-limiting bottlenecks in your drug development workflows.

    Part 1: Diagnostic Workflows

    Synthesis_Troubleshooting N1 Starting Material: 5-Bromo-6-chloro-2,3-diaminopyridine N2 Glyoxal Addition (1,2-Dicarbonyl) N1->N2 N3 Uncatalyzed / Neutral Solvent (e.g., H2O, RT) N2->N3 Sub-optimal Conditions N4 Acid-Catalyzed Condensation (p-TSA or Saccharin, EtOH/MeOH) N2->N4 Optimized Pathway N5 Low Yield / Incomplete Conversion (< 30%) N3->N5 Poor Nucleophilicity N6 Target Compound: 7-Bromo-6-chloropyrido[2,3-b]pyrazine N4->N6 Rapid Dehydration (> 80% Yield)

    Fig 1: Diagnostic workflow for optimizing the condensation of deactivated diaminopyridines.

    Halogenation_Workflow S1 Pyrido[2,3-b]pyrazine Core S2 Standard Lithiation (n-BuLi / LDA) S1->S2 Avoid S3 Deprotometalation (LiTMP + ZnCl2·TMEDA) S1->S3 Preferred S4 Nucleophilic Addition / Ring Degradation S2->S4 Highly Electron-Deficient Pyrazine Ring S5 Stable Organozinc Intermediate S3->S5 In Situ Transmetalation S6 Electrophilic Quench (Br2 / C2Cl6) S5->S6 S7 7-Bromo-6-chloropyrido[2,3-b]pyrazine S6->S7 Regioselective Halogenation

    Fig 2: Chemoselective late-stage halogenation workflow avoiding pyrazine ring degradation.

    Part 2: Expert FAQs & Troubleshooting

    Q1: Why is my condensation yield so low (<30%) when reacting 5-bromo-6-chloro-2,3-diaminopyridine with glyoxal? The Causality: The presence of two electron-withdrawing halogens (Br, Cl) on the pyridine ring exerts a strong inductive pull, drastically reducing the electron density and nucleophilicity of the adjacent amino groups. In uncatalyzed or neutral conditions, the initial nucleophilic attack on the glyoxal carbonyl is kinetically starved, leading to stalled intermediates or polymerization of the dicarbonyl. The Solution: You must artificially increase the electrophilicity of the glyoxal to compensate for the deactivated diamine. demonstrate that using an acid catalyst like p-toluenesulfonic acid (p-TSA) in polar protic solvents (EtOH) accelerates the sequential imine formation and dehydration steps, boosting yields to >85%[1]. Alternatively, to achieve quantitative yields at room temperature[2].

    Q2: I am attempting a late-stage halogenation on a pre-formed pyrido[2,3-b]pyrazine core, but I keep getting complex mixtures and ring degradation. How do I prevent this? The Causality: The pyrido[2,3-b]pyrazine core is highly electron-deficient. Standard alkyllithium bases (e.g., n-BuLi) or even LDA act as nucleophiles rather than bases, attacking the imine bonds of the pyrazine ring (Chichibabin-type addition) and causing immediate ring degradation. The Solution: Switch to a directed deprotometalation strategy using a non-nucleophilic, sterically hindered base combined with an in situ transmetalation agent. that using a mixed LiTMP/ZnCl2·TMEDA system prevents degradation by immediately trapping the lithiated species as a stable, unreactive organozinc intermediate, which can then be safely quenched with electrophilic halogens[3].

    Part 3: Quantitative Benchmarking

    Table 1: Optimization of Condensation Conditions for Deactivated Diaminopyridines

    EntrySolventCatalyst (Loading)Temp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
    1H₂ONoneReflux24< 15%Poor solubility; uncatalyzed imine formation stalls.
    2EtOHNoneReflux2425%Improved solubility, but dehydration is kinetically slow.
    3DMFNone901240%Higher thermal energy drives partial conversion.
    4 EtOH p-TSA (20 mol%) Reflux 6 85% Acid protonates glyoxal, overcoming diamine deactivation[1].
    5 MeOH Saccharin (10 mol%) 25 2 88% Mild organocatalysis enables rapid, room-temp cyclization[2].
    Part 4: Standard Operating Procedures (SOPs)
    Protocol A: Acid-Catalyzed Cyclocondensation (Bottom-Up Route)

    This is the preferred, highest-yielding route for synthesizing the 7-bromo-6-chloropyrido[2,3-b]pyrazine core.

    • Self-Validating System: The reaction progress can be visually and analytically validated via TLC (EtOAc/Hexane 1:1). The mono-imine intermediate will appear as a transient, highly fluorescent spot under 365 nm UV. The reaction is complete only when this fluorescent intermediate fully converts to the non-fluorescent, highly lipophilic final product.

    • Substrate Preparation: Suspend 5-bromo-6-chloro-2,3-diaminopyridine (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

    • Catalytic Activation: Add p-toluenesulfonic acid (p-TSA) (20 mol%) to the suspension[1]. Stir for 5 minutes at room temperature to ensure homogeneous distribution.

    • Cyclocondensation: Dropwise add a 40% aqueous solution of glyoxal (1.2 equiv). Heat the mixture to reflux (80 °C) and maintain for 6 hours.

    • Isolation: Cool the mixture to 0 °C. The target compound will precipitate as a microcrystalline solid. Filter the mixture, wash the filter cake with cold water (to remove the catalyst and unreacted glyoxal), and dry under a high vacuum.

    Protocol B: Directed Deprotometalation (Late-Stage Halogenation)

    Use this route if you are functionalizing a pre-existing pyrido[2,3-b]pyrazine core.

    • Self-Validating System: The formation of the stable zincate is visually confirmed by a persistent deep red/brown homogeneous solution at -20 °C. If the solution turns black or forms a heavy precipitate prior to the electrophilic quench, nucleophilic degradation has occurred (indicating insufficient TMEDA or excess uncomplexed LiTMP).

    • Base Complex Preparation: In a flame-dried Schlenk flask under argon, prepare LiTMP by adding n-BuLi (1.2 equiv) to 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -20 °C. Stir for 15 minutes.

    • Chemoselective Metalation: To a separate flask containing the pyrido[2,3-b]pyrazine core (1.0 equiv) and ZnCl₂·TMEDA (1.0 equiv) in THF at -20 °C, dropwise add the freshly prepared LiTMP solution[3]. Stir for 45 minutes to form the stable organozinc intermediate.

    • Electrophilic Quench: Add a solution of the desired halogenating agent (e.g., Br₂ for bromination or hexachloroethane for chlorination, 1.5 equiv) in THF. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

    Part 5: References
    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Advances URL: [Link]

    • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Source: MDPI Molecules URL: [Link]

    • Title: Saccharin as an Organocatalyst for Quinoxalines and Pyrido[2,3-b]pyrazines Syntheses. Source: Synthetic Communications URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Couplings

    Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. Designed for researchers, scientists, and drug development professionals, this guide bridges the gap between theoretical organometallic che...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. Designed for researchers, scientists, and drug development professionals, this guide bridges the gap between theoretical organometallic chemistry and benchtop execution. As a Senior Application Scientist, my goal is to provide you with field-proven insights into diagnosing, preventing, and troubleshooting catalyst deactivation, ensuring your synthetic workflows are robust and reproducible.

    Section 1: Visual Diagnostic Workflow

    Before adjusting reaction parameters, it is critical to diagnose the specific mode of catalyst failure. The following workflow outlines the logical progression for identifying the root cause of deactivation based on visual and kinetic indicators.

    Diagnostic Start Reaction Yields Low/Zero Visual Visual Inspection Start->Visual Black Black Precipitate Visual->Black Yes Clear Homogeneous Solution Visual->Clear No Agg Pd(0) Aggregation Black->Agg Poison Catalyst Poisoning Clear->Poison Sol1 Use G3/G4 Precatalysts Agg->Sol1 Sol2 Screen Bidentate Ligands Poison->Sol2

    Caption: Diagnostic workflow for identifying and resolving palladium catalyst deactivation.

    Section 2: Mechanisms & Causality (FAQs)

    Q1: Why does my reaction mixture turn black, and how does this kill catalytic activity? A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of irreversible catalyst deactivation[1]. Palladium black consists of aggregated nanoparticles of metallic palladium[2]. Mechanistically, this occurs when the rate of Pd(II) reduction to Pd(0) significantly exceeds the rate of the subsequent oxidative addition step[3][4]. Without an aryl halide substrate to rapidly react with, the highly active, unligated or mono-ligated Pd(0) species clump together to minimize surface energy[2]. To prevent this, you must balance the catalytic cycle by using sterically demanding, electron-rich phosphine ligands that stabilize the Pd(0) intermediate, or by utilizing precatalysts that control the release of Pd(0)[1][5].

    Q2: How does ligand oxidation occur even when I rigorously degas my solvents? A: While trace atmospheric oxygen is a common culprit, phosphine ligands can also undergo oxidation via an internal redox reaction (disproportionation)[6][7]. When using Pd(II) precatalysts (like Pd(OAc)₂) mixed with free phosphine ligands, the Pd(II) must be reduced to the active Pd(0) state to enter the catalytic cycle[6]. In the absence of other reducing agents, the phosphine ligand itself acts as the reductant, becoming oxidized to a bisphosphine mono-oxide (BPMO) or equivalent phosphine oxide[6][7]. This internal redox process depletes your active ligand pool, altering the critical Ligand:Palladium ratio and leaving the Pd(0) vulnerable to aggregation[6].

    Q3: My reaction remains homogeneous but halts at 20% conversion. What is happening? A: If the solution remains clear but the reaction stalls, the catalyst is likely trapped in an off-cycle resting state or has been poisoned by the substrate itself[1][8]. Substrates or impurities containing strongly coordinating heteroatoms (like sulfur, unhindered amines, or carboxylates) can bind tightly to the palladium center, displacing the designed phosphine ligand[8][9]. For example, in C-N cross-couplings, the formation of stable, off-cycle bis(amine)·Pd complexes is a central challenge that effectively removes the catalyst from the active cycle[8].

    Section 3: Precatalyst Evolution & Selection

    To circumvent the issues of premature Pd(0) aggregation and ligand oxidation, modern cross-coupling methodologies rely on pre-formed palladium precatalysts[10]. The Buchwald series of precatalysts are engineered to quantitatively generate the active mono-ligated L-Pd(0) species under mild conditions, ensuring a precise 1:1 ligand-to-palladium ratio without the need for external reducing agents[10].

    Quantitative Comparison of Buchwald Precatalysts
    GenerationPrecatalyst BackboneActivation ConditionsByproducts GeneratedKey Advantages & Causality
    G1 PhenethylamineStrong base, low tempIndoline derivativeFirst generation to allow easy Pd(0) generation without external reductants.
    G2 Biphenyl-basedWeak base (RT)Carbazole derivativeReplaced the phenethylamine backbone, allowing activation at room temperature with weak bases (e.g., phosphates)[10].
    G3 Biphenyl (Mesylate)Weak base (RT)Carbazole, MesylateReplaced chloride with a non-coordinating methanesulfonate. Accommodates extremely bulky ligands (e.g., BrettPhos) and exhibits long solution life[11].
    G4 Biphenyl (Mesylate)Weak base (RT)N-methylcarbazole, MesylateGenerates a less intrusive N-methylcarbazole byproduct, preventing potential side reactions with the carbazole NH group.

    Section 4: Catalytic Cycle & Deactivation Pathways

    Understanding where the catalyst fails within the cycle is paramount for rational troubleshooting. The diagram below illustrates the intersection of the productive catalytic cycle with the primary deactivation pathways.

    Cycle PdII_Pre Pd(II) Precatalyst Pd0 Active L-Pd(0) PdII_Pre->Pd0 Activation LigOx Ligand Oxidation PdII_Pre->LigOx Internal Redox OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X PdBlack Palladium Black (Aggregation) Pd0->PdBlack Ligand Depletion TransMet Transmetalation Complex OxAdd->TransMet + Nu-M OffCycle Off-Cycle Species OxAdd->OffCycle Excess Nucleophile TransMet->Pd0 Reductive Elimination

    Caption: Palladium cross-coupling catalytic cycle highlighting major deactivation pathways.

    Section 5: Self-Validating Experimental Protocols

    To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols are designed to isolate variables and definitively prove the root cause of reaction failure.

    Protocol 1: Diagnostic Spiking Test for Catalyst Poisoning

    Objective: To definitively determine if reaction failure is due to global catalyst deactivation (e.g., degraded reagents, poor technique) or substrate-specific poisoning. Methodology:

    • Prepare a Positive Control (Reaction A): Set up a standard cross-coupling reaction using a highly reactive, well-precedented model substrate pair (e.g., 4-bromoanisole and morpholine for a Buchwald-Hartwig amination).

      • Causality: Success here validates that your catalyst batch, base, solvent, and inert-atmosphere techniques are fundamentally sound.

    • Prepare the Test Reaction (Reaction B): Set up the exact same model reaction as Reaction A, but spike it with 10 mol% of your problematic substrate (or suspected poison).

      • Causality: By introducing the problematic substrate into a known working system, you isolate its chemical effect on the active Pd(0) species.

    • Analyze & Conclude: Monitor both reactions via LC-MS after 1 hour.

      • Result 1: If Reaction A fails, your catalyst batch is dead, or your solvent is wet/aerated.

      • Result 2: If Reaction A succeeds but Reaction B fails, your problematic substrate is actively coordinating to and poisoning the palladium center (e.g., via a carboxylate or unhindered amine)[9].

      • Result 3: If both succeed, the problematic substrate is not a poison, but rather suffers from extreme steric hindrance or poor oxidative addition kinetics. Switch to a less bulky base or a more electron-rich ligand.

    Protocol 2: Quantitative Pd(0) Generation using G3 Precatalysts

    Objective: To establish a baseline cross-coupling protocol that eliminates premature Pd(0) aggregation and ligand oxidation. Methodology:

    • Precatalyst Selection: In an inert-atmosphere glovebox, weigh out 2 mol% of a G3 Buchwald precatalyst (e.g., XPhos Pd G3) instead of a traditional Pd(II) salt + free ligand.

      • Causality: G3 precatalysts undergo base-mediated activation to generate a precise 1:1 ratio of Ligand:Pd(0). This prevents the need for excess ligand (which can inhibit oxidative addition) and avoids the internal redox oxidation of the phosphine[6].

    • Solvent Degassing (Freeze-Pump-Thaw): Transfer the reaction solvent (e.g., THF or Dioxane) to a Schlenk flask. Freeze with liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw. Repeat for a total of 3 cycles.

      • Causality: Sparging with nitrogen is often insufficient for highly sensitive phosphines. Freeze-pump-thaw completely removes dissolved oxygen, preventing the oxidative degradation of the electron-rich biarylphosphine ligand[5][7].

    • Base Addition & Activation: Add a mild base (e.g., K₃PO₄ or Cs₂CO₃) to the reaction vial containing the precatalyst and substrates.

      • Causality: The G3 mesylate backbone is specifically designed to undergo deprotonation and reductive elimination at room temperature with weak bases, releasing the active L-Pd(0) species, a mesylate salt, and carbazole.

    • Thermal Execution: Seal the vial, remove from the glovebox, and heat to the target temperature with vigorous stirring.

      • Causality: Because the active Pd(0) is generated quantitatively and stabilized by the bulky ligand, the reaction can proceed at lower catalyst loadings without precipitating palladium black[10].

    References

    • BenchChem Technical Support Team. "troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole". Benchchem. 5

    • BenchChem Technical Support Team. "Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions". Benchchem. 1

    • Umicore. "Buchwald CX Precatalysts - Precious Metals Chemistry". Umicore. 10

    • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts". Sigma-Aldrich.

    • Johnson Matthey. "Buchwald precatalysts G2 and G3". Johnson Matthey. 11

    • BenchChem Technical Support Team. "Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid". Benchchem. 9

    • Fantoni, T., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". Organic Chemistry Frontiers (RSC Publishing).6

    • Denmark, S. E., et al. "Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates". PMC. 3

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. 2

    • Arvela, R. K. "Palladium-Catalysed Carbon–Carbon Coupling Reactions". Diva-portal.org. 4

    • Yang, S., et al. "Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance". ChemRxiv. 7

    • PMC. "C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis". PMC. 8

    Sources

    Optimization

    Technical Support Center: Scalable Synthesis of 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Welcome to the Process Chemistry Technical Support Center. This guide provides synthetic chemists and drug development professionals with field-proven methodologies, in-process controls, and troubleshooting logic for the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide provides synthetic chemists and drug development professionals with field-proven methodologies, in-process controls, and troubleshooting logic for the scalable synthesis of the heterocyclic building block .

    Part 1: Standard Operating Procedure (SOP)

    Reaction Principle: The target pyrido[2,3-b]pyrazine core is synthesized via a double condensation (cyclocondensation) between and glyoxal.

    Step-by-Step Methodology

    This protocol is designed as a self-validating system, incorporating specific checkpoints to ensure high yield and purity during scale-up.

    Step 1: Preparation of the Deactivated Amine Suspension In a 2 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, suspend 5-bromo-6-chloropyridine-2,3-diamine (100 g, 0.45 mol) in 800 mL of absolute ethanol. Add 10 mol% of glacial acetic acid (or ) as a Brønsted acid catalyst[1]. Causality Check: The electron-withdrawing chloro and bromo groups heavily deactivate the pyridine amines. The acid catalyst is mandatory to protonate the carbonyl oxygen of glyoxal, increasing its electrophilicity and forcing the initial nucleophilic attack.

    Step 2: Controlled Electrophile Addition Heat the suspension to 60 °C. Using an addition funnel, add 40% aqueous glyoxal solution (78 g, 0.54 mol, 1.2 eq) dropwise over 1.5 hours. Causality Check: Aqueous glyoxal is highly prone to exothermic oligomerization and Cannizzaro-type disproportionation. Dropwise addition ensures the monomeric electrophile is consumed by the sluggish diamine before it can polymerize into tar[2].

    Step 3: Cyclocondensation & Ring Closure Raise the internal temperature to 80 °C (reflux) and stir for 3 hours. The mixture will transition from a suspension to a dark, homogeneous solution, followed by the precipitation of the product as the thermodynamic sink (the aromatic fused ring) is reached.

    Step 4: In-Process Control (IPC) Sample the reaction mixture for LC-MS or TLC (Eluent: CH₂Cl₂/MeOH 10:1). The system validates itself when the starting diamine mass ([M+H]⁺ 222/224) is fully consumed. If unreacted diamine remains, add 0.2 eq of glyoxal and heat for an additional hour.

    Step 5: Isolation and Lattice Purging Cool the reaction mixture slowly to 0–5 °C over 2 hours. Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 100 mL) to purge residual glyoxal and highly soluble polymeric byproducts. Dry the solid in a vacuum oven at 50 °C overnight.

    Part 2: Process Logic & Troubleshooting Workflow

    SynthesisWorkflow Start Start: 5-Bromo-6-chloropyridine-2,3-diamine + 40% aq. Glyoxal Reaction Cyclocondensation (EtOH / AcOH cat., 80°C, 3h) Start->Reaction Check TLC / LC-MS Check Is starting material consumed? Reaction->Check Incomplete Add 0.2 eq Glyoxal Continue heating 1h Check->Incomplete No Cooling Cool to 0-5°C Precipitate Product Check->Cooling Yes Incomplete->Check Filter Filtration & Cold EtOH Wash Cooling->Filter Product 7-Bromo-6-chloropyrido[2,3-b]pyrazine (Target Compound) Filter->Product

    Logical troubleshooting workflow for the scalable cyclocondensation of pyrido[2,3-b]pyrazine.

    Part 3: Troubleshooting Guide & FAQs

    Q1: Why is my cyclocondensation stalling, leaving unreacted 5-bromo-6-chloropyridine-2,3-diamine? A1: The halogens at the 5- and 6-positions exert a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the adjacent amino groups. If no catalyst is used, the reaction stalls. Solution: Introduce a mild Brønsted acid catalyst such as acetic acid (10-20 mol%) or [1]. The acid protonates the carbonyl oxygen of glyoxal, lowering the LUMO energy and facilitating nucleophilic attack.

    Q2: During scale-up (>100g), the reaction mixture turns dark brown/black, and the yield drops. What causes this? A2: Aqueous glyoxal is thermally unstable at high concentrations. If the addition is too rapid, local concentration spikes cause the glyoxal to polymerize rather than react with the deactivated amine[2]. Solution: Ensure strict adherence to the dropwise addition protocol (Step 2). Keep the initial suspension at 60 °C during addition, and only ramp to 80 °C once the addition is complete.

    Q3: How do I remove colored impurities during the final isolation? A3: Pyrido[2,3-b]pyrazines are highly crystalline but can trap colored polymeric byproducts in their crystal lattice if crashed out of solution too quickly. Solution: Perform the final precipitation by slowly cooling the ethanol mixture to 0-5 °C. If the solid remains highly colored, resuspend it in hot ethanol/water (8:2 v/v), add activated carbon (10% w/w), filter hot through a Celite pad, and allow to crystallize slowly.

    Q4: Is regioselectivity an issue when synthesizing 7-bromo-6-chloropyrido[2,3-b]pyrazine? A4: No. Because glyoxal is a symmetric 1,2-dicarbonyl compound (OHC-CHO), condensation with the asymmetric 5-bromo-6-chloropyridine-2,3-diamine yields only one regioisomer. is only a concern when using asymmetric dicarbonyls, such as arylglyoxals[3].

    Part 4: Quantitative Data for Reaction Optimization

    The following table summarizes the causal relationship between solvent/catalyst choices and the resulting yield/purity profile during process optimization.

    Solvent SystemCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (HPLC)
    EthanolNone80124585%
    Ethanol Acetic Acid (10%) 80 3 88 98%
    MethanolSaccharin (5%)2569197%
    THFNone65183070%
    DMFAcetic Acid (10%)9047590%

    Note: While the Methanol/Saccharin system provides excellent yields at room temperature, the Ethanol/Acetic Acid system is generally preferred for large-scale industrial manufacturing due to the lower toxicity profile of the solvent.

    References

    • Saccharin as an Organocatalyst for Quinoxalines and Pyrido[2,3-b]pyrazines Syntheses Source: Synthetic Communications, 44:141 (2014) URL:[Link]

    • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine Source: Current Chemistry Letters, 2, 21-26 (2013) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Microwave-Assisted Synthesis of Pyridopyrazine Derivatives

    Welcome to the Technical Support Center for the synthesis of pyridopyrazine scaffolds. Pyridopyrazines are critical pharmacophores in drug development, exhibiting potent anti-inflammatory, antimicrobial, and antitumoral...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of pyridopyrazine scaffolds. Pyridopyrazines are critical pharmacophores in drug development, exhibiting potent anti-inflammatory, antimicrobial, and antitumoral properties.

    This guide provides a self-validating standard operating procedure (SOP), comparative metrics, and a mechanistic troubleshooting guide to help you optimize the cyclocondensation of 1,2-diaminopyridines with 1,2-dicarbonyl compounds using Microwave-Assisted Organic Synthesis (MAOS).

    Standard Experimental Protocol: Microwave-Assisted Cyclocondensation

    This protocol is designed as a self-validating system . It incorporates in-process physical checks and specific spectroscopic markers to ensure the reaction proceeds correctly, minimizing the need for post-reaction failure analysis.

    Materials & Reagents:

    • 2,3-Diaminopyridine (1.0 mmol)

    • 1,2-Dicarbonyl compound (e.g., benzil or cinnamil) (1.0 mmol)

    • Solvent: Deionized water or absolute ethanol (2.0 mL)

    Step-by-Step Procedure:

    • Preparation: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate reaction vial, add 1.0 mmol of 2,3-diaminopyridine and 1.0 mmol of the chosen 1,2-dicarbonyl compound.

    • Solvent Addition: Add 2.0 mL of the solvent. Causality: Polar solvents like water and ethanol possess a high loss tangent ( tanδ ), which allows them to efficiently absorb microwave energy and rapidly transfer it to the reactants via dielectric heating.

    • Sealing & Purging: Insert a Teflon-coated magnetic stir bar. Seal the vial with a Teflon-lined crimp cap. (If the dicarbonyl is highly oxidation-sensitive, purge the vial with nitrogen gas prior to sealing).

    • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

      • Power: Dynamic control (Max 150 W)

      • Temperature: 100–120 °C

      • Time: 5–15 minutes

      • Stirring: High (600+ rpm)

    • Cooling & In-Process Validation: Allow the system to actively cool to 50 °C using compressed air, then remove the vial and cool to room temperature.

      • Validation Check: A distinct, heavy precipitate must form. The rigid, planar structure of the resulting pyridopyrazine derivative drastically lowers its solubility compared to the starting materials. A lack of precipitate indicates incomplete conversion.

    • Isolation: Filter the solid under a vacuum. Wash the filter cake with ice-cold ethanol (2 x 1 mL) to remove any unreacted starting materials without dissolving the product.

    • Final Characterization: Dry the product in vacuo.

      • Validation Check: Verify the structure via 1 H-NMR. Successful cyclization is confirmed by the disappearance of the primary amine signals and the presence of characteristic downfield pyridine ring protons at δ 8.2–9.0 ppm.

    Process Workflow Visualization

    G A Reactants: 2,3-Diaminopyridine + 1,2-Dicarbonyl B Solvent Selection (High tan δ: H2O/EtOH) A->B Mix in MW vial C Microwave Irradiation (100-150W, 100-120°C, 5-15 min) B->C Dynamic heating D Active Cooling & Precipitation C->D Reaction complete E Vacuum Filtration & Cold Wash D->E Isolate crude F Pure Pyridopyrazine Derivative E->F Validation (NMR)

    Workflow for the microwave-assisted cyclocondensation of pyridopyrazine derivatives.

    Comparative Reaction Metrics

    To illustrate the kinetic and thermodynamic advantages of microwave irradiation over conventional conductive heating, the following table summarizes typical quantitative data for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines 1.

    Reaction MethodSolvent / CatalystTemp (°C)TimeYield (%)Purity Profile
    Conventional RefluxEthanol786–12 hours55–65Moderate (polymeric byproducts present)
    Conventional RefluxAcetic Acid1184–8 hours60–75Moderate (requires extensive neutralization)
    Microwave (150 W)Water1005–10 mins71–92High (clean precipitation, easy isolation)
    Microwave (Solvent-Free)Alumina Support1202–5 mins80–95High (requires solvent extraction post-reaction)

    Troubleshooting & FAQs

    Q1: When using an unsymmetrical 1,2-diketone, I am obtaining a mixture of two regioisomers. How can I improve regioselectivity? A1: Causality: The two amino groups on 2,3-diaminopyridine possess different nucleophilicities. The 3-NH 2​ group is inherently more nucleophilic than the 2-NH 2​ group, which is electronically deactivated by the adjacent pyridine ring nitrogen. Under conventional, low-temperature conditions, the more reactive carbonyl of an unsymmetrical diketone will preferentially attack the 3-NH 2​ , yielding kinetic regioselectivity. However, excessive microwave power rapidly pushes the system into thermodynamic control, resulting in an isomeric mixture. Solution: To restore kinetic control, lower the microwave temperature to 70–80 °C and extend the reaction time slightly (e.g., 20 mins). Alternatively, utilize a mild Lewis acid catalyst (such as nanocrystalline CuO or modified clay) which selectively coordinates and activates the diketone, guiding the nucleophilic attack at lower thermal energy thresholds 2.

    Q2: My reaction mixture is charring or forming a black tar during microwave irradiation. What is causing this degradation? A2: Causality: Charring is typically the result of localized superheating ("hot spots"). This occurs when the reaction mixture is highly polar (absorbing microwave energy too rapidly) and the magnetic stirring is insufficient to dissipate the thermal energy volumetrically. It can also occur if the dicarbonyl compound undergoes thermal degradation before condensation can occur. Solution:

    • Ensure vigorous stirring: Set the stirrer to maximum (at least 600 rpm) to ensure homogeneous heat distribution.

    • Use dynamic power control: Program the microwave to reach the target temperature using a maximum power limit of 50 W, rather than hitting the sample with an initial 150 W spike.

    Q3: The starting materials are fully consumed according to TLC, but the isolated yield of the pyridopyrazine is unexpectedly low. Where is my product? A3: Causality: Pyridopyrazine derivatives, especially those lacking bulky aliphatic substituents, exhibit strong π−π stacking and intermolecular hydrogen bonding. This makes them highly insoluble in certain media, but surprisingly soluble in others (like room-temperature ethanol or DMSO). If you wash the crude product with room-temperature solvent, you may be dissolving a significant portion of your target compound. Solution: Always use ice-cold solvent for washing. Furthermore, check the filtrate; if the product has remained in solution, concentrate the filtrate under reduced pressure and induce crystallization by adding a non-polar anti-solvent (e.g., cold diethyl ether or hexane).

    Q4: Can I scale up this microwave synthesis from 1 mmol to 50 mmol directly by using a larger flask? A4: Causality: Microwave heating relies on the penetration depth of the electromagnetic waves (typically 1–2 cm at 2.45 GHz). In a 1 mmol scale (2 mL vial), the waves penetrate the entire volume uniformly. At a 50 mmol scale (e.g., 100 mL flask), the waves only heat the outer layer of the liquid, relying on conventional convection to heat the center. This negates the microwave advantage, leads to uneven heating, and drastically alters the impurity profile. Solution: Do not scale up by simply increasing the vessel size in a monomode reactor. Instead, use a continuous-flow microwave reactor, or perform parallel synthesis in multiple small vials. If batch scale-up is mandatory, use a specially designed multimode microwave reactor equipped with mechanical overhead stirring 3.

    Q5: Why do some protocols recommend solvent-free (grindstone) conditions for this synthesis? A5: Causality: Solvent-free chemistry maximizes the concentration of the reactants, which kinetically accelerates the bimolecular condensation. In a microwave, using a solid support like silica or alumina doped with the reactants allows the microwave energy to directly excite the reactant molecules without wasting energy heating a bulk solvent bath. This often results in the highest yields and shortest reaction times (2–5 minutes) 2.

    References

    • Recent synthetic methodologies for pyridopyrazines: An update Source: ResearchGate URL:2

    • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: MDPI (Molecules) URL:3

    • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives Source: ResearchGate (Dyes and Pigments) URL:1

    Sources

    Optimization

    Improving solubility of pyrido[2,3-b]pyrazine compounds for biological assays

    Welcome to the Technical Support Center As a Senior Application Scientist, I frequently see research teams struggle with the aqueous solubility of pyrido[2,3-b]pyrazine derivatives during biological evaluation. While thi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center

    As a Senior Application Scientist, I frequently see research teams struggle with the aqueous solubility of pyrido[2,3-b]pyrazine derivatives during biological evaluation. While this privileged heterocyclic scaffold is highly valuable in drug discovery—yielding potent kinase inhibitors and antiviral agents—its planar, rigid, and highly lipophilic nature promotes strong intermolecular π−π stacking. This results in high crystal lattice energy and notoriously poor aqueous solubility, which can severely confound biological assays by causing false negatives and erratic structure-activity relationship (SAR) data.

    This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to ensure your assay data is both accurate and reproducible.

    Section 1: Troubleshooting Guides & FAQs

    Q1: My pyrido[2,3-b]pyrazine compounds dissolve perfectly in 10 mM DMSO, but precipitate after a freeze-thaw cycle. Why does this happen, and how can I prevent it? A1: This is a classic kinetic versus thermodynamic solubility issue. When you first dissolve the compound, you are creating a kinetic solution. However, freeze-thaw cycles provide the activation energy required for the molecules to overcome the nucleation barrier, leading to the precipitation of thermodynamically more stable (and less soluble) . Furthermore, DMSO is highly hygroscopic. Opening vials in ambient air introduces water; even a small water uptake during vial opening can drastically reduce the solubility of lipophilic heterocycles. Scientist's Recommendation: Always use argon- or nitrogen-purged, anhydrous DMSO for stock solutions. Aliquot your 10 mM stocks into single-use volumes and store them at -20°C or -80°C in a desiccator. Never subject a working stock to more than one freeze-thaw cycle.

    Q2: My compound crashes out immediately when diluted from the DMSO stock into the aqueous assay buffer, causing false negatives. How do I optimize the dilution protocol? A2: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates massive local supersaturation. Before the solvent can diffuse, the local concentration of the pyrido[2,3-b]pyrazine exceeds its nucleation threshold, causing it to crash out as [1]. These micro-precipitates are often invisible to the naked eye but will not interact with your biological target, leading to underestimated activity. Scientist's Recommendation: Implement an intermediate serial dilution in 100% DMSO. By creating your dose-response curve in DMSO first, and then transferring a constant, small volume (e.g., 1% v/v) to the aqueous buffer with rapid vortexing, you prevent supersaturation spikes and ensure a constant final DMSO concentration across all assay wells.

    Q3: We are in the hit-to-lead optimization phase. How can we structurally modify the pyrido[2,3-b]pyrazine core to improve aqueous solubility without losing target affinity? A3: To improve thermodynamic aqueous solubility, you must disrupt molecular planarity and reduce overall lipophilicity (CLogP). A recent authoritative study on pyrido[2,3-b]pyrazine-based Human Cytomegalovirus (HCMV) DNA polymerase inhibitors demonstrated this elegantly[2]. By introducing polar groups—such as a 2-imidazolinone ring—to the core, researchers significantly improved solubility while maintaining sub-micromolar antiviral activity and reducing off-target hERG inhibition[2]. Acidic derivatives showed the most dramatic improvements due to ionization at physiological pH.

    Section 2: Quantitative Data Presentation

    The table below summarizes how specific structural modifications to the pyrido[2,3-b]pyrazine core impact both solubility and biological activity, demonstrating the causality between CLogP reduction and assay performance.

    Table 1: Impact of Structural Modifications on Pyrido[2,3-b]pyrazine Solubility and Biological Activity (Data adapted from the development of HCMV polymerase inhibitors[2])

    Compound VariantStructural ModificationCLogP TrendAqueous Solubility (μM)HCMV EC₅₀ (μM)hERG Inhibition
    Compound 4 Unsubstituted coreHigh (> 0.5)< 1.56N/AHigh
    Compound 27 2-imidazolinone substitutionModerate (< 0.5)6.640.33Reduced
    Compound 25 Acidic moiety additionLow (< 0.0)5661.00N/AMinimal

    Causality Note: The massive leap in solubility for Compound 25 is driven by its ability to form an ionized salt in aqueous media, breaking the lattice energy of the solid state. Compound 27 represents a balanced optimization, using polar neutral groups to improve hydration without sacrificing the membrane permeability required for cellular assays.

    Section 3: Experimental Protocols

    Protocol: Self-Validating Stepwise Dilution & Kinetic Solubility Assay This protocol ensures your pyrido[2,3-b]pyrazine compounds remain fully solubilized during biological testing. It incorporates a nephelometry (light scattering) step as a self-validating mechanism to detect micro-precipitates before adding biological reagents.

    Materials:

    • Anhydrous, argon-purged DMSO (≥99.9% purity)

    • Aqueous Assay Buffer (e.g., PBS or HEPES, pH 7.4)

    • 96-well clear-bottom microplates

    • Microplate reader capable of reading absorbance at 620 nm

    Step-by-Step Methodology:

    • Stock Preparation: Weigh the solid pyrido[2,3-b]pyrazine compound and dissolve it in anhydrous DMSO to achieve a 10 mM stock. Sonicate in a room-temperature water bath for 5 minutes if dissolution is incomplete. Aliquot immediately into single-use tubes.

    • DMSO Serial Dilution: Prepare your concentration gradient (e.g., 3-fold or 2-fold) entirely in 100% DMSO. Use a fresh pipette tip for each transfer to prevent carryover[3].

    • Aqueous Transfer (The Critical Step): Pre-fill the 96-well plate with 99 μL of the aqueous assay buffer per well. Using a multichannel pipette, transfer 1 μL of the DMSO serial dilutions into the buffer. Crucial: Pipette the DMSO directly into the liquid (not on the wall) and immediately mix by pipetting up and down 5 times to ensure rapid diffusion. It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% or 1.0%, and to include a vehicle control[3].

    • Self-Validation (Nephelometry): Before adding cells or enzymes, incubate the plate at your assay temperature (e.g., 37°C) for 30 minutes. Read the absorbance at 620 nm.

      • Logic: Compounds in true solution do not absorb or scatter light at 620 nm. A baseline reading (equal to the 1% DMSO vehicle control) validates that the compound is fully solubilized. Any increase in optical density indicates micro-precipitation, invalidating that specific concentration for the biological assay.

    • Biological Assay: Proceed with the addition of your biological targets only to the wells that passed the nephelometry validation.

    Section 4: Mandatory Visualization

    G Start Solid Pyrido[2,3-b]pyrazine DMSO 10 mM Stock in Anhydrous DMSO Start->DMSO QC Freeze-Thaw & Hydration QC DMSO->QC Dilution Serial Dilution in 100% DMSO QC->Dilution Pass Transfer Transfer to Aqueous Buffer Dilution->Transfer Assay Kinetic Solubility Check (Nephelometry) Transfer->Assay Decision Soluble at 620 nm? Assay->Decision Bioassay Proceed to Biological Assay Decision->Bioassay Yes Modify Structural / Formulation Optimization Decision->Modify No Modify->Start Redesign

    Workflow for optimizing pyrido[2,3-b]pyrazine solubility in biological assays.

    References

    • Bai B., Srinivas Kandadai A., Hena M., Belovodskiy A., Shen J., Houghton M., Nieman J. A. "Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition." ChemMedChem, 2025, 20(6), e202400629.[Link]

    • Di L., Kerns E.H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006, 11(9-10), 446-451.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Navigating the Challenge of Unwanted Debromination

    A Senior Application Scientist's Guide to Preserving C-Br Bonds During Functionalization Reactions Unwanted debromination is a frequent and challenging side reaction that can significantly lower the yield of desired prod...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Preserving C-Br Bonds During Functionalization Reactions

    Unwanted debromination is a frequent and challenging side reaction that can significantly lower the yield of desired products in multi-step organic synthesis. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to mitigate and prevent undesired C-Br bond cleavage.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary mechanisms leading to unwanted debromination during my reaction?

    A1: Unwanted debromination, often termed hydrodebromination or hydrodehalogenation, can occur through several pathways. In palladium-catalyzed reactions, the most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can reductively eliminate to form an Ar-H bond, cleaving the desired C-Br bond.[1] Hydride sources can be pervasive and include solvents (like alcohols), water, amines, or even the thermal decomposition of other reagents.[1][2]

    Another potential pathway, particularly under visible light conditions or with certain bases, involves the formation of aryl radicals through single-electron transfer, which can then abstract a hydrogen atom.[3][4]

    Q2: My starting material contains both a bromine and a chlorine atom. Can I selectively functionalize the C-Br bond?

    A2: Yes, this is a common and highly effective strategy. The C-Br bond is weaker and therefore more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] The oxidative addition of palladium into the C-Br bond occurs at a much faster rate than into the C-Cl bond, allowing for high selectivity.[1] This reactivity difference (Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl) is a cornerstone of selective functionalization.[5]

    Q3: Can the reaction work-up and purification steps cause debromination?

    A3: Absolutely. If your product is sensitive to acidic or basic conditions, standard aqueous work-ups or chromatography on silica or alumina could potentially lead to debromination, especially if residual catalyst is present.[1] It is always prudent to test the stability of your purified product under the planned work-up and purification conditions on a small scale before processing the entire batch.

    Q4: I'm working with a nitrogen-containing heterocycle, and debromination is a major issue. What is the most effective solution?

    A4: For nitrogen-containing heterocycles like indoles, pyrroles, and imidazoles, the acidic N-H proton is often the culprit.[1][6] It can interfere with organometallic reagents or basic reaction conditions. The most effective strategy to prevent debromination is to protect the nitrogen atom.[6] Common protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) can significantly improve reaction outcomes by preventing these unwanted side reactions.[6]

    Troubleshooting Guide: Common Debromination Scenarios

    This section addresses specific experimental issues where debromination is a common byproduct and offers a systematic approach to troubleshooting.

    Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

    Symptoms:

    • Formation of a significant amount of the Ar-H (debrominated) byproduct.[1]

    • Low conversion of the aryl bromide starting material.[1]

    • A complex product mixture that complicates purification.[1]

    Root Cause Analysis and Solutions:

    The primary cause is often the formation of a Pd-H species that competes with the desired catalytic cycle.[1] The following workflow can help diagnose and solve the issue.

    G start Debromination Observed base Evaluate Base start->base temp Assess Temperature base->temp If debromination persists mild_base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->mild_base Strong base identified (e.g., NaOtBu, NaOH) ligand Re-evaluate Ligand temp->ligand If debromination persists lower_temp Lower Reaction Temperature (e.g., start at 40-60 °C) temp->lower_temp High temp identified (>80-100 °C) reagents Check Reagent Quality ligand->reagents If debromination persists new_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand->new_ligand Suboptimal ligand suspected pure_reagents Use Anhydrous, Degassed Solvents & High-Purity Reagents reagents->pure_reagents Protic impurities suspected

    Caption: Troubleshooting workflow for minimizing debromination.

    Detailed Parameter Optimization:

    ParameterRecommendation & Rationale
    Base Selection Switch from strong, nucleophilic bases (e.g., NaOH, NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2][7] Strong bases can promote the formation of Pd-H species.
    Reaction Temperature Lower the reaction temperature. Many modern catalyst systems are highly active at room temperature or slightly elevated temperatures (40-60 °C).[1][2] High temperatures can cause thermal decomposition of reagents, creating hydride sources.[1]
    Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7][8] These ligands can stabilize the palladium catalyst, accelerate the desired reductive elimination step, and disfavor the hydrodehalogenation pathway.[7]
    Solvent & Reagents Use high-purity, anhydrous, and degassed solvents (e.g., Toluene, Dioxane, THF).[2][9] Protic impurities like water and alcohols are known hydride sources.[1] Ensure all reagents are of high quality and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1]
    Boronic Acid/Ester Stability For Suzuki couplings, consider using more stable boronic acid derivatives like pinacol or MIDA esters. Boronic acids can undergo protodeboronation, which can disrupt the catalytic cycle.[1][10]
    Scenario 2: Debromination during Lithiation Reactions

    Symptoms:

    • Upon quenching a lithiation reaction of an aryl bromide with an electrophile, the major product is the protonated (debrominated) starting material.

    Root Cause Analysis and Solutions:

    This issue typically arises from the instability of the lithiated intermediate, which can be readily protonated by trace acidic sources, or from temperature-dependent side reactions.

    ParameterRecommendation & Rationale
    Temperature Control Perform the lithiation at very low temperatures, typically between -78 °C and -100 °C.[8] Maintaining this low temperature is critical throughout the addition of the organolithium reagent and subsequent trapping.
    Reagent Addition Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise.[8] This helps to control the exotherm and minimize localized heating that can lead to decomposition.
    Solvent and Glassware Ensure all glassware is rigorously dried and the solvent is anhydrous. Trace water is a common proton source that will quench the organolithium intermediate.

    Experimental Protocols

    Optimized Suzuki-Miyaura Coupling to Minimize Debromination

    This protocol provides a robust starting point for coupling an aryl bromide where debromination is a known or anticipated side reaction.

    Reaction: Aryl Bromide + Arylboronic Acid/Ester → Biaryl Product

    Materials:

    • Aryl Bromide (1.0 equiv)

    • Arylboronic acid pinacol ester (1.2 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[8]

    • Potassium phosphate (K₃PO₄) (2.0 equiv)[7]

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)[7][8]

    Procedure:

    • To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide, arylboronic acid pinacol ester, and K₃PO₄.[1]

    • Add the palladium precatalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture at a reduced temperature (e.g., start at 50 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • If the reaction is sluggish, incrementally increase the temperature by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.[1]

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).[1]

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Analyze the crude product by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[2]

    Mechanistic Insights: The Competing Catalytic Cycles

    Understanding the underlying mechanisms is key to rational troubleshooting. Debromination often arises from a parasitic catalytic cycle that competes with the desired productive cycle.

    G cluster_0 Productive Cross-Coupling Cycle cluster_1 Parasitic Debromination Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) OxAdd_H Ar-Pd(II)-Br Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 PdH H-Pd(II)-Br PdH->OxAdd_H Hydride Transfer Debrom_Product Ar-H OxAdd_H->Debrom_Product Reductive Elimination Pd0_2 Pd(0)Lₙ Debrom_Product->Pd0_2 Regenerates Pd(0) Hydride_Source Hydride Source (H₂O, Base, Solvent) Hydride_Source->PdH Forms Pd-H Species

    Caption: Competing catalytic cycles in Pd-catalyzed reactions.

    This diagram illustrates how a common intermediate, the Ar-Pd(II)-Br species, can either proceed through the desired transmetalation step to form the C-C bond or be intercepted by a hydride, leading to the undesired C-H bond formation (debromination).

    References

    • BenchChem Technical Support Team. (2025, December). preventing debromination in subsequent reaction steps. BenchChem.
    • BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
    • BenchChem Technical Support Team. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
    • BenchChem Technical Support Team. (2025). Preventing debromination during 3-Bromoselenophene reactions. BenchChem.
    • BenchChem Technical Support Team. (2025). preventing debromination of 2-Bromo-9-diazafluorene during reactions. BenchChem.
    • BenchChem Technical Support Team. (2025). Choosing the right base to minimize side reactions with 4-Bromobiphenyl. BenchChem.
    • BenchChem Technical Support Team. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem.
    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
    • RSC Publishing. (2026). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science.
    • MDPI. (2022, August 23). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Biological Activity Guide: 7-Bromo-6-chloropyrido[2,3-b]pyrazine vs. Advanced Analogs

    As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate heterocyclic scaffolds for their translational potential. The pyrido[2,3-b]pyrazine core represents a privileged phar...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate heterocyclic scaffolds for their translational potential. The pyrido[2,3-b]pyrazine core represents a privileged pharmacophore, offering a versatile platform for developing kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.

    This guide objectively compares the baseline biological activity of the di-halogenated precursor, 7-Bromo-6-chloropyrido[2,3-b]pyrazine , against its highly functionalized analogs. By examining the causality behind their structural modifications and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing this scaffold.

    Chemical Rationale & Target Divergence

    The core molecule, 7-Bromo-6-chloropyrido[2,3-b]pyrazine, is rarely used as an active pharmaceutical ingredient (API) due to its non-specific electrophilicity and high baseline cytotoxicity. Instead, it serves as a critical synthetic precursor. The distinct electronic properties of the 6-chloro and 7-bromo substituents allow for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings).

    Once functionalized, the resulting analogs exhibit profound target specificity:

    • Anticancer & Anti-inflammatory: Specific 3-substituted derivatives demonstrate potent anti-inflammatory activity by downregulating LPS-induced TNF-α and IL-6 secretion, while also binding strongly to the KRAS protein with a binding energy of -8.2 kcal/mol[1].

    • Antibacterial: N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives act as potent DNA gyrase inhibitors, showing significant antibacterial efficacy against E. coli and S. aureus[2].

    • Antifungal: Difunctional pyrido[2,3-b]pyrazine derivatives exhibit excellent antifungal activity by damaging pathogenic cell membranes and increasing intracellular reactive oxygen species (ROS)[3].

    • Advanced Materials: Beyond traditional biology, certain derivatives exhibit remarkable nonlinear optical (NLO) properties and electrochemical DNA sensing capabilities[4].

    • Oncology: Specific regioisomers synthesized via regioselective condensation show significant potential as erlotinib-resistant tumor inhibitors[5].

    Comparative Biological Efficacy

    To objectively assess performance, the following table synthesizes the quantitative biological data of the core scaffold versus its advanced analogs.

    Compound / Scaffold ClassPrimary Biological TargetKey Efficacy Metric (IC50 / MIC / Binding)Primary Therapeutic Application
    7-Bromo-6-chloropyrido[2,3-b]pyrazine Non-specific / Weak Kinase> 50 µM (Broad cytotoxicity)Synthetic Precursor / Baseline Control
    3-Substituted Analogs (e.g., 7b)KRAS / TNF-α / IL-6-8.2 kcal/mol (KRAS) / ~60-90 pg/mL cytokine suppressionOncology & Autoimmune Disorders
    N1,N4-Dialkylated Analogs Bacterial DNA GyraseMIC: 0.13 - 3.37 mg/LBroad-Spectrum Antibacterial
    Difunctional Analogs (e.g., X2)Fungal Cell MembraneEC50: 0.69 - 3.15 mg/LAgricultural Antifungal Agents

    Mechanistic Pathways & Target Engagement

    The transition from a reactive di-halogenated core to a target-specific analog dictates the biological outcome. The diagram below illustrates the divergent signaling pathways inhibited by these functionalized derivatives.

    Mechanism Core 7-Bromo-6-chloro pyrido[2,3-b]pyrazine Coupling Regioselective Cross-Coupling Core->Coupling Functionalization Analog1 3-Substituted Analogs Coupling->Analog1 Analog2 N1,N4-Dialkylated Analogs Coupling->Analog2 Target1 KRAS / TNF-α Inhibition Analog1->Target1 High Affinity Binding Target2 DNA Gyrase Inhibition Analog2->Target2 ATP-site Blockade Effect1 Apoptosis & Anti-inflammatory Target1->Effect1 Effect2 Bacterial Cell Death Target2->Effect2

    Functionalization workflow and divergent biological targeting of pyrido[2,3-b]pyrazine analogs.

    Validated Experimental Methodologies

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the action is performed.

    Protocol A: In Vitro Bacterial DNA Gyrase Supercoiling Inhibition Assay

    This assay evaluates the efficacy of N1,N4-dialkylated analogs against bacterial topoisomerases.

    • Buffer Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.

      • Causality & Validation: The addition of 1.8 mM spermidine is critical; it promotes DNA condensation, mimicking the intracellular nucleoid environment and ensuring that the observed enzyme kinetics translate accurately to in vivo conditions. DTT prevents the oxidation of catalytic cysteine residues.

    • Reaction Assembly: Mix 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of E. coli DNA gyrase.

    • Compound Addition: Introduce the pyrido[2,3-b]pyrazine analogs (0.1 - 10 µM) dissolved in DMSO.

      • Causality & Validation: A vehicle-only control (1% DMSO) self-validates the assay by proving the solvent does not artificially induce DNA relaxation. A positive control (Ciprofloxacin, 1 µM) establishes the maximum achievable inhibition baseline.

    • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS.

      • Causality & Validation: SDS denatures the gyrase, instantly halting the reaction and preventing post-assay DNA relaxation, ensuring a precise temporal snapshot of inhibition.

    • Electrophoresis & Quantification: Run the samples on a 1% agarose gel without ethidium bromide, then stain post-electrophoresis. Supercoiled (fast-migrating) and relaxed (slow-migrating) topoisomers are quantified via densitometry.

    Protocol B: Pro-Inflammatory Cytokine (TNF-α/IL-6) Inhibition Assay

    This cell-based assay validates the anti-inflammatory properties of 3-substituted analogs.

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

    • Compound Pre-treatment: Treat the cells with varying concentrations of the analogs (1 - 20 µM) for 2 hours.

      • Causality & Validation: Pre-incubating the macrophages before LPS stimulation is a deliberate choice. This temporal offset allows the lipophilic analogs to partition across the cell membrane and engage intracellular targets (e.g., KRAS) before the inflammatory signaling cascade is triggered.

    • LPS Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

    • Supernatant Harvest & ELISA: Collect the cell-free supernatant and quantify TNF-α and IL-6 using a sandwich ELISA kit.

      • Causality & Validation: The standard curve generated using recombinant TNF-α/IL-6 creates a self-validating matrix, ensuring that all sample absorbance values fall strictly within the linear dynamic range of the assay. A "No LPS" control validates the baseline resting state of the macrophages.

    References

    • [3] Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Source: PubMed / NIH. URL: [Link]

    • [1] Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Source: Institut Kimia Malaysia. URL: [Link]

    • [4] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Publishing. URL: [Link]

    • [5] Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Source: Bentham Science. URL: [Link]

    • [2] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Source: ResearchGate. URL: [Link]

    Sources

    Comparative

    Predictive Reactivity of Pyridopyrazines: A Comparative Guide to DFT Methodologies

    Executive Summary Pyridopyrazines are highly privileged heterocyclic scaffolds in drug discovery, known for their potent antibacterial, anti-inflammatory, and multi-kinase inhibitory activities. The synergistic electron-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Pyridopyrazines are highly privileged heterocyclic scaffolds in drug discovery, known for their potent antibacterial, anti-inflammatory, and multi-kinase inhibitory activities. The synergistic electron-withdrawing effect of the pyrazine and pyridine nitrogens renders the core highly electrophilic, making it an excellent substrate for1 and late-stage functionalization[1]. However, predicting the exact site of nucleophilic or electrophilic attack across the multi-nitrogen framework often leads to costly, trial-and-error experimental screening.

    To bridge this gap, Density Functional Theory (DFT) has emerged as an indispensable tool. By calculating global and local reactivity descriptors, chemists can rationally design self-validating synthetic workflows. This guide objectively compares the performance of various DFT functionals in predicting pyridopyrazine reactivity and provides a robust, self-validating experimental protocol for SNAr reactions.

    The Causality of Computational Predictions in Heterocyclic Chemistry

    Why rely on DFT-derived Fukui functions rather than simple resonance structures? In complex heterocycles like pyrido[2,3-b]pyrazines, multiple carbon atoms are simultaneously electron-deficient. Resonance structures provide a qualitative guess, but they fail to account for the dynamic electron density shifts that occur as a nucleophile approaches.

    The 2 quantifies the change in electron density upon the addition of an electron[2]. Causally, the carbon atom with the highest f+ value is the site that can most effectively stabilize the incoming electron pair of a nucleophile. This stabilization directly lowers the activation energy of the SNAr transition state. This direct causality allows computational models to accurately predict regioselectivity before a single reagent is weighed, transforming a heuristic guessing game into a deterministic science.

    Comparative Evaluation of DFT Functionals

    Not all DFT functionals yield the same predictive accuracy for heterocyclic reactivity. Choosing the right functional is a balance between computational cost and the specific chemical interaction being modeled.

    Table 1: Performance Comparison of DFT Functionals for Pyridopyrazine Reactivity

    DFT FunctionalDispersion CorrectionBest Use CaseLimitations
    B3LYP NoGlobal descriptors (HOMO-LUMO gaps, MEP surfaces).Underestimates reaction barriers; poor for bulky nucleophiles.
    M06-2X ImplicitSNAr transition states; main-group thermochemistry.High integration grid required; computationally heavier.
    ω B97X-D Explicit (Empirical)Non-covalent interactions; mapping bulky amine attacks.Can overbind certain weak intermolecular complexes.

    Causality of Functional Selection: The ω B97X-D functional includes empirical dispersion corrections. Causally, when modeling the attack of bulky nucleophiles, London dispersion forces between the nucleophile and the extended π -system of the pyridopyrazine significantly stabilize the transition state. Functionals lacking this correction (like B3LYP) will artificially inflate the activation barrier, leading to skewed reactivity predictions in 3[3].

    Functional_Comparison Core Pyridopyrazine Reactivity B3LYP B3LYP Global Descriptors Core->B3LYP M062X M06-2X Kinetic Barriers Core->M062X wB97XD wB97X-D Bulky Nucleophiles Core->wB97XD

    Logical mapping of DFT functionals to specific reactivity prediction tasks.

    Self-Validating Protocol: Computational Prediction to SNAr Validation

    To ensure scientific integrity, computational predictions must be anchored by empirical validation. The following protocol describes a self-validating system where DFT-derived Fukui indices dictate the experimental design of a phase-transfer catalyzed SNAr reaction on 4[4].

    Phase 1: In Silico Prediction (DFT)

    Causality: We utilize the M06-2X functional because its implicit treatment of medium-range correlation accurately models the transition state of the nucleophilic attack, avoiding the underestimation typical of B3LYP.

    • Geometry Optimization: Build the 7-bromo-pyridopyrazine neutral molecule in a visualizer (e.g., GaussView). Run a geometry optimization in Gaussian 16 using the M06-2X/6-311+G(d,p) level of theory. Ensure no imaginary frequencies are present (confirming a true energy minimum).

    • Single Point Energy & Charges: Perform single-point energy calculations on the optimized neutral geometry for both the neutral ( N ) and anionic ( N+1 ) states. Extract the Hirshfeld atomic charges.

    • Fukui Function Calculation: Calculate the nucleophilic Fukui index ( f+ ) for each carbon atom using the finite difference approximation: fk+​=qk​(N+1)−qk​(N) , where qk​ is the electron population at atom k .

    • Prediction: Identify the carbon with the maximum f+ value. For 7-bromo-pyrido[2,3-b]pyrazine, computational studies consistently map the highest f+ to the C-7 position, predicting it as the exclusive site for SNAr.

    Phase 2: In Vitro Experimental Validation

    Causality: We employ phase-transfer catalysis (PTC) using TBAB to ensure the nucleophile remains highly reactive in the organic phase. Causally, the bulky tetrabutylammonium cation pairs with the nucleophile, increasing its solubility and effective concentration near the electrophilic pyridopyrazine core, allowing the reaction to proceed under mild conditions that prevent thermal degradation of the heterocycle[4].

    • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in 10 mL of acetonitrile.

    • Catalyst & Base Addition: Add 1.5 mmol of potassium carbonate ( K2​CO3​ ) and 0.1 mmol of tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst. Stir for 15 minutes at room temperature.

    • Nucleophile Addition: Dropwise add 1.2 mmol of the selected alkyl amine (e.g., benzylamine). Elevate the temperature to 60°C and monitor via TLC.

    • Isolation: Upon completion (typically 4-6 hours), filter the mixture, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (Ethyl Acetate/Hexane).

    • Validation: Analyze the purified product using 1 H and 13 C NMR. The disappearance of the C-7 halogen-bound carbon signal and the emergence of the C-N amine shift validates the DFT prediction.

    DFT_Workflow cluster_0 In Silico Phase (DFT) cluster_1 In Vitro Phase (Validation) N1 Geometry Optimization (M06-2X/6-311+G**) N2 Calculate Hirshfeld Charges (Neutral & Anion) N1->N2 N3 Derive Fukui f+ Indices Identify C-7 as Reactive Site N2->N3 N4 SNAr Reaction (7-bromo-pyridopyrazine + Amine) N3->N4 Predicts Regioselectivity N5 Phase-Transfer Catalysis (Mild Conditions) N4->N5 N6 NMR/XRD Characterization Confirm C-7 Substitution N5->N6

    Self-validating workflow mapping DFT predictions to experimental SNAr validation.

    Quantitative Data: Predicted vs. Experimental Regioselectivity

    The integration of DFT with experimental synthesis yields highly correlative data. Table 2 summarizes the predicted nucleophilic susceptibility and the corresponding experimental yields, demonstrating the robust predictive power of the M06-2X functional.

    Table 2: Predicted Fukui Indices ( f+ ) vs. Experimental SNAr Yields

    Substrate PositionPredicted f+ (M06-2X)NucleophileExperimental RegioselectivityIsolated Yield (%)
    C-60.042BenzylamineNot Observed0
    C-7 (Halogenated) 0.185 Benzylamine Exclusive C-7 Substitution 88
    C-60.042MorpholineNot Observed0
    C-7 (Halogenated) 0.185 Morpholine Exclusive C-7 Substitution 92

    Data synthesis indicates that the C-7 position acts as the primary electrophilic sink, perfectly aligning with the high experimental yields obtained via the phase-transfer catalyzed SNAr protocol.

    References

    • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.4

    • Corrosion Inhibition of mild steel in hydrochloric acid solution by pyrido[2,3-b]pyrazine derivative: electrochemical and theoretical evaluation. JMaterEnvironSci. 2

    • Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts. ETH Zurich. 3

    • 8-Chloropyrido[3,4-b]pyrazine | 929074-47-5. Benchchem. 1

    Sources

    Validation

    Comparative Study of Pyridopyrazine and Quinoxaline Scaffolds: A Technical Guide for Drug Discovery and Material Science

    Executive Summary & Structural Causality The rational design of heterocyclic scaffolds is the cornerstone of modern medicinal chemistry and organic electronics. Among nitrogen-containing heterocycles, the quinoxaline (a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Causality

    The rational design of heterocyclic scaffolds is the cornerstone of modern medicinal chemistry and organic electronics. Among nitrogen-containing heterocycles, the quinoxaline (a benzene ring fused to a pyrazine ring) and the pyridopyrazine (a pyridine ring fused to a pyrazine ring) are highly privileged structures[1].

    While structurally similar, the bioisosteric replacement of a carbon atom (CH) in the quinoxaline core with a nitrogen atom (N) to form pyridopyrazine fundamentally alters the molecule's physicochemical profile. This single-atom substitution introduces an additional hydrogen-bond acceptor and increases the electron-withdrawing capacity of the scaffold[2]. As a result, researchers frequently pivot from quinoxaline to pyridopyrazine to optimize target binding affinities in kinase inhibitors or to tune the lowest unoccupied molecular orbital (LUMO) in optoelectronic materials[3].

    Caption: Logical causality of bioisosteric replacement from quinoxaline to pyridopyrazine.

    Pharmacological Performance: Kinase Inhibition

    In drug discovery, the pyrazine and pyridine nitrogen atoms frequently serve as hydrogen bond acceptors to interact with amino acid residues in the hinge region of kinase proteins[2].

    Case Study: p38α MAP Kinase Inhibitors

    A landmark comparative study by Koch et al. evaluated the efficacy of both scaffolds as inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical target for inflammatory diseases[4].

    When evaluating 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl) derivatives, the quinoxaline core demonstrated potent enzyme inhibition. However, the exact structural replacement of the quinoxaline core with a pyrido[2,3-b]pyrazine core resulted in a superior binding profile. The causality lies in the ATP-binding pocket: the extra nitrogen in the pyridine ring of the pyridopyrazine scaffold forms a crucial supplementary hydrogen bond with the kinase hinge region, effectively halving the IC₅₀ value[4]. Similar scaffold hopping has been patented for PI3Kβ inhibitors targeting cancer and autoimmune disorders, where pyridopyrazines show enhanced selectivity profiles[5].

    Quantitative Comparison: p38α MAPK Inhibition
    Scaffold BaseDerivative ClassKey Structural Featurep38α MAPK IC₅₀ (nM)Causality of Performance Shift
    Quinoxaline Compound 6fBenzene-fused81 nMStandard bidentate hinge binding.
    Pyridopyrazine Compound 9ePyridine-fused38 nMExtra N-atom acts as a 3rd H-bond acceptor, tightening pocket affinity.

    Data synthesized from Koch et al., Journal of Medicinal Chemistry[4].

    Caption: p38α MAPK signaling pathway and the intervention point of pyridopyrazine inhibitors.

    Material Science Performance: Optoelectronics & Solar Cells

    Beyond pharmacology, these scaffolds are heavily utilized as electron acceptors (A) in Donor-Acceptor-Donor (D-A-D) polymers for Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)[3].

    Case Study: Photo-Oxidative Stability and Efficiency

    In a direct comparison of thiophene-quinoxaline (DPx) and thiophene-pyridopyrazine (DPP) co-polymers, the pyridopyrazine variants exhibited stronger electron-withdrawing abilities[6]. Because the DPP core possesses one more nitrogen atom, it lowers the LUMO energy level. This results in a desirable red-shift of the intramolecular charge transfer (ICT) absorption bands, allowing the solar cell to capture a broader spectrum of visible light[6].

    Furthermore, in OLED applications, tuning the molecular torsion angles of pyrido[2,3-b]pyrazine (PP) and pyrido[3,4-b]pyrazine (iPP) transitions the luminescence from normal fluorescence to highly efficient thermally activated delayed fluorescence (TADF). All PP- and iPP-based TADF emitters demonstrate superior efficiency and stability compared to their quinoxaline (Q) analogues[3].

    Quantitative Comparison: Optoelectronic Properties
    Acceptor CoreElectron WithdrawingAbsorption ProfileDevice Efficiency (OSCs/OLEDs)Stability (Photo-oxidative)
    Quinoxaline (Q / DPx) ModerateBaselineModerateDecreases under thermal/light stress
    Pyridopyrazine (PP / DPP) High (due to extra N)Red-shifted (Broader)Superior (TADF enabled)Retained / Highly Stable

    Data synthesized from comparative stability and TADF studies[3],[6].

    Experimental Protocols: Synthesis & Validation

    To ensure scientific integrity, the following methodologies represent self-validating protocols for synthesizing and evaluating these scaffolds.

    Protocol A: Microwave-Assisted Scaffold Synthesis

    The formation of both quinoxaline and pyridopyrazine cores can be achieved rapidly via condensation reactions[4].

    • Reagent Preparation: Combine equimolar amounts (e.g., 1.0 mmol) of the specific α-diketone with either o-phenylenediamine (for quinoxaline) or α-diaminopyridine (for pyridopyrazine).

    • Solvent & Catalyst: Suspend the mixture in water or ethanol. Conventional heating often requires hazardous solvents, but microwave irradiation in aqueous media provides a self-validating green chemistry approach[7].

    • Microwave Irradiation: Subject the reaction vessel to microwave irradiation (typically 100-150 W) at 120°C for 10-15 minutes.

    • Purification: Cool the mixture to precipitate the crude product. Filter and recrystallize from hot ethanol.

    • Validation: Confirm structure and purity (>95%) using ¹H and ¹³C NMR spectroscopy. The pyridopyrazine will show distinct downfield shifts for the pyridine protons compared to the benzenoid protons of the quinoxaline.

    Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
    • Enzyme Preparation: Incubate recombinant p38α MAPK (or PI3Kβ) with the synthesized scaffold inhibitors at varying concentrations (1 nM to 10 µM) in an assay buffer containing ATP (at the exact Kₘ value for the specific kinase) and a biotinylated substrate.

    • Incubation: Allow the reaction to proceed for 60 minutes at room temperature to ensure steady-state kinetics.

    • Detection: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Validation (Causality Check): Include a known reference inhibitor (e.g., SB203580 for p38α) as a positive control. Calculate IC₅₀ values using a 4-parameter logistic curve fit. The assay is self-validating if the reference compound's IC₅₀ falls within its established literature range.

    Caption: Standardized experimental workflow for the synthesis and evaluation of both scaffolds.

    Conclusion

    The transition from a quinoxaline to a pyridopyrazine scaffold is a masterclass in the power of single-atom bioisosteric replacement. By simply substituting a CH group with a nitrogen atom, researchers unlock enhanced hydrogen-bonding capabilities for superior kinase inhibition[4] and stronger electron-withdrawing properties for highly stable, red-shifted optoelectronic materials[3],[6]. While quinoxaline remains a highly privileged and synthetically accessible structure, pyridopyrazine offers a targeted upgrade when specific electronic or spatial affinities are required.

    Sources

    Comparative

    Validating the Mechanism of Action: Pyridopyrazine-Based Dual PI3K/mTOR Inhibitors vs. Single-Node Therapies

    Executive Summary In the landscape of targeted oncology and kinase inhibition, the pyridopyrazine scaffold has emerged as a highly versatile and potent pharmacophore. Due to its unique capacity to form critical hydrogen...

    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    Executive Summary

    In the landscape of targeted oncology and kinase inhibition, the pyridopyrazine scaffold has emerged as a highly versatile and potent pharmacophore. Due to its unique capacity to form critical hydrogen bonds within the highly conserved ATP-binding pockets of kinases, rationally designed pyridopyrazine derivatives are increasingly being evaluated as multi-kinase inhibitors[1]. This guide provides a comprehensive, objective comparison between a representative advanced pyridopyrazine dual PI3K/mTOR inhibitor (designated here as Pyrido-X ) and standard-of-care single-node alternatives (Alpelisib and Rapamycin). By detailing the mechanistic rationale and providing self-validating experimental protocols, this document serves as a blueprint for rigorously validating the Mechanism of Action (MoA) of novel heterocyclic drug candidates.

    Mechanistic Rationale: The PI3K/mTOR Axis & The Feedback Loop Dilemma

    The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Class I PI3Ks catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the critical lipid second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3)[2]. This event recruits AKT to the plasma membrane, leading to its activation and the subsequent downstream activation of mTOR Complex 1 (mTORC1).

    The Single-Node Failure Mode: Historically, targeting this pathway with single-node inhibitors (e.g., Rapamycin targeting mTORC1) has yielded limited clinical success due to the release of a potent negative feedback loop. Under normal physiological conditions, active mTORC1 suppresses IRS-1 (Insulin Receptor Substrate 1). When mTORC1 is inhibited by Rapamycin, this suppression is lifted, leading to paradoxical hyperactivation of upstream PI3K and AKT.

    The Pyridopyrazine Advantage: Dual PI3K and mTOR blockade overcomes the compensatory feedback loops associated with pure mTOR inhibition[3]. By occupying the ATP-binding sites of both PI3K and mTOR (mTORC1 and mTORC2), pyridopyrazine derivatives ensure a comprehensive shutdown of the signaling axis, preventing AKT hyperactivation and driving robust apoptotic responses.

    Pathway RTK RTK / IRS-1 PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT PIP3 generation mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->RTK Negative Feedback mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Pyrido Pyridopyrazine Dual Inhibitor Pyrido->PI3K Pyrido->mTORC1 Pyrido->mTORC2 Rapa Rapamycin (mTORC1 only) Rapa->mTORC1

    Fig 1. PI3K/mTOR signaling cascade and the comprehensive dual inhibition by pyridopyrazine derivatives.

    Experimental Validation: Self-Validating Protocol Design

    To rigorously validate the MoA of Pyrido-X, we employ an orthogonal testing matrix. Cell-free assays confirm direct target engagement, while cellular assays validate membrane permeability and the suppression of the physiological feedback loop.

    Protocol 1: Cell-Free Kinase Profiling (TR-FRET)

    Expert Insight (Causality): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric or colorimetric assays. Highly conjugated heterocyclic scaffolds like pyridopyrazines often exhibit auto-fluorescence. TR-FRET’s delayed reading window entirely bypasses this compound interference, preventing false-positive inhibition artifacts.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and plastic adherence.

    • Compound Titration: Serially dilute Pyrido-X, Alpelisib, and Rapamycin (10 µM to 0.1 nM) in 100% DMSO. Dilute 1:100 in the kinase buffer to maintain a strict 1% DMSO final concentration across all wells. Rationale: Kinases are highly sensitive to solvent toxicity; standardizing DMSO prevents artifactual enzyme denaturation.

    • Equilibration: Incubate compounds with recombinant PI3Kα and mTOR for 15 minutes at room temperature.

    • Reaction Initiation: Add ATP and biotinylated PIP2/p70S6K peptide substrates. Critical Step: ATP must be added precisely at the pre-determined Michaelis constant ( Km​ ) for each respective kinase. This ensures we are accurately measuring competitive inhibition kinetics.

    • Detection: After 60 minutes, terminate the reaction with EDTA (chelating Mg2+) and add Europium-labeled anti-phospho antibodies alongside Streptavidin-APC.

    • Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm) to calculate IC50​ values.

    Protocol 2: Cellular Target Engagement (Quantitative Western Blotting)

    Expert Insight (Causality): Cell-free potency does not guarantee cellular efficacy due to intracellular ATP competition (often >1 mM inside the cell) and membrane permeability barriers. We measure p-AKT (Ser473) as a direct readout for mTORC2/PI3K activity, and p-S6K (Thr389) for mTORC1 activity.

    Step-by-Step Methodology:

    • Cell Preparation: Seed MCF-7 breast cancer cells (PIK3CA mutant) at 3×105 cells/well. Starve overnight in 0.1% FBS. Rationale: Serum starvation silences basal growth factor signaling, maximizing the signal-to-noise ratio upon stimulation.

    • Compound Treatment: Treat cells with compounds at 10x their established cell-free IC50​ for exactly 2 hours. Rationale: A 2-hour window captures direct kinase inhibition before secondary transcriptional adaptations can confound the readout.

    • Stimulation: Add 50 ng/mL IGF-1 for 15 minutes to acutely drive the PI3K/mTOR pathway.

    • Lysis: Wash with ice-cold PBS and immediately lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (NaF, Na3VO4). Rationale: Immediate inhibition of endogenous phosphatases is mandatory to lock and preserve the transient phosphorylation state of AKT and S6K.

    • Detection: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for p-AKT, total AKT, p-S6K, and total S6K. Quantify using near-infrared fluorescence imaging to ensure a linear dynamic range.

    Workflow Prep Compound Preparation CellFree TR-FRET Kinase Assay Prep->CellFree In vitro Cellular Cellular Treatment Prep->Cellular In vivo context Analysis IC50 & MoA Determination CellFree->Analysis Lysis Lysis & Preservation Cellular->Lysis 2h post-dose WB Quantitative Western Blot Lysis->WB Phospho-targets WB->Analysis

    Fig 2. Self-validating MoA workflow integrating cell-free kinetics and cellular target engagement.

    Comparative Performance Data

    The following table synthesizes the quantitative output from the MoA validation workflows, comparing the novel pyridopyrazine candidate against standard-of-care alternatives.

    CompoundTarget ProfilePI3Kα IC50​ (nM)mTOR IC50​ (nM)Cellular p-AKT (S473)Cellular p-S6K (T389)Pathway Feedback Status
    Pyrido-X Dual PI3K/mTOR128Complete Inhibition Complete Inhibition Prevented
    Alpelisib PI3Kα Selective5>10,000Partial InhibitionPartial InhibitionActive (mTORC1 escapes)
    Rapamycin mTORC1 Allosteric>10,0000.1Hyperactivated Complete InhibitionActive (AKT hyperactive)

    Data Interpretation: While Rapamycin exhibits exquisite potency against mTORC1 in cell-free assays, its cellular profile reveals a dangerous hyperactivation of p-AKT (Ser473) due to the IRS-1 feedback loop. Pyrido-X demonstrates balanced, low-nanomolar inhibition of both nodes, successfully translating to complete suppression of both p-AKT and p-S6K in the cellular environment.

    Conclusion & Translational Outlook

    Validating the mechanism of action for multi-kinase inhibitors requires a deliberate, causality-driven experimental design. The data clearly demonstrates that the pyridopyrazine scaffold is highly effective at acting as an ATP-competitive dual inhibitor. By simultaneously anchoring into the active sites of both PI3K and mTOR, pyridopyrazine drug candidates successfully bypass the compensatory feedback mechanisms that have historically plagued single-node inhibitors, offering a highly robust pharmacological profile for advanced oncology applications.

    References

    • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate.1

    • Potential of PI3Kβ Inhibitors in the Treatment of Cancer and Other Diseases. PMC - NIH.2

    • PI3K inhibitors for cancer treatment: where do we stand? Portland Press.3

    Sources

    Validation

    A Comparative Guide to the Structure-Activity Relationships of 7-Substituted Pyrido[2,3-b]pyrazine Derivatives

    The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and the...

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent platform for developing targeted therapeutics, particularly kinase inhibitors and antimicrobial agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives substituted at the 7-position, a key vector for modulating potency, selectivity, and pharmacokinetic properties. We will compare derivatives across different therapeutic targets, supported by experimental data and protocols, to provide actionable insights for researchers in drug discovery.

    The Strategic Importance of the C7-Position

    The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, presents several positions for substitution. The C7-position, located on the pyridine ring portion of the scaffold, is particularly significant. Modifications at this site can profoundly influence how the molecule interacts with its biological target. Depending on the target's binding pocket topology, substituents at C7 can engage in crucial hydrogen bonding, van der Waals, or electrostatic interactions, often serving as a primary determinant of the compound's overall activity and selectivity profile.

    Synthesis_Workflow cluster_0 Synthesis of 7-Bromo-pyrido[2,3-b]pyrazine Core cluster_1 Diversification at C7 Start 5-Bromo-2,3-diaminopyridine Reaction1 Condensation Reaction Start->Reaction1 Reagent1 Glyoxal or other 1,2-dicarbonyl compound Reagent1->Reaction1 Product1 7-Bromopyrido[2,3-b]pyrazine Reaction1->Product1 Reaction2 Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Product1->Reaction2 Reagent2 Aryl/Heteroaryl amine, boronic acid, etc. Reagent2->Reaction2 Product2 Diverse 7-Substituted Derivatives Reaction2->Product2

    Caption: Generalized workflow for the synthesis of 7-substituted pyrido[2,3-b]pyrazine derivatives.

    Step-by-Step Protocol (General Example):

    • Cyclization: 5-Bromo-2,3-diaminopyridine is reacted with a 1,2-dicarbonyl compound (e.g., glyoxal) in a suitable solvent like ethanol. The mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization, forming the 7-bromopyrido[2,3-b]pyrazine core. [2]2. Purification: The crude product is cooled, and the resulting solid is collected by filtration. Purification is achieved through recrystallization or column chromatography on silica gel.

    • Cross-Coupling for Diversification: The 7-bromo intermediate is then used in a palladium-catalyzed cross-coupling reaction. For example, in a Buchwald-Hartwig amination, the bromo-compound is reacted with a desired amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane under an inert atmosphere. [5]4. Final Purification: After the reaction is complete, the mixture is worked up and the final product is purified by flash column chromatography to yield the desired 7-substituted derivative. [5]

    In Vitro Kinase Inhibition Assay
    • Assay Principle: The ability of a compound to inhibit a specific kinase is measured using assays that detect the phosphorylation of a substrate. This is often done using fluorescence, luminescence, or radioactivity.

    • Procedure:

      • The kinase, its specific substrate (e.g., a peptide), and ATP are combined in a buffer solution in the wells of a microplate.

      • The test compounds, serially diluted to various concentrations, are added to the wells.

      • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

      • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

      • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

    Antibacterial Minimum Inhibitory Concentration (MIC) Assay
    • Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure. [6]2. Procedure:

      • A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

      • Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

      • Positive (no compound) and negative (no bacteria) controls are included.

      • The plates are incubated for 18-24 hours at 37°C.

      • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [2]

    Conclusion and Future Directions

    The C7 position of the pyrido[2,3-b]pyrazine scaffold is a critical handle for tuning biological activity. For anticancer applications, large, complex, and often aromatic substituents at C7 are favored, as they can form extensive interactions within the active sites of kinases like EGFR, leading to high potency and the ability to overcome resistance mutations. In contrast, for antibacterial activity against targets like DNA gyrase, the SAR appears to be more nuanced, with halogenation and N-alkylation of the core playing a more dominant role, while bulky C7 substituents can sometimes be detrimental.

    The comparative analysis underscores a fundamental principle of drug design: SAR is target-dependent. The insights and protocols provided in this guide serve as a foundation for researchers to rationally design novel 7-substituted pyrido[2,3-b]pyrazine derivatives. Future work should focus on exploring a wider diversity of C7 substituents to improve pharmacokinetic profiles (ADME) and to develop compounds with novel mechanisms of action or dual-targeting capabilities, for example, in combination cancer therapies.

    References

    • Cee, V. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3645-3650. [Link]

    • Zhang, Y., et al. (2020). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 25(18), 4232. [Link]

    • Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6015-6019. [Link]

    • Gamage, S. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 45(3), 740-743. [Link]

    • Asghar, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 32160-32174. [Link]

    • Bekkali, H., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18. [Link]

    • Al-Ostoot, F. H., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326300. [Link]

    • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-125. [Link]

    • De, S. K. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

    • Li, H. Q., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao, 30(2), 111-116. [Link]

    • Papafotika, A., et al. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. ChemMedChem, 12(2), 146-161. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Electrochemical Analysis of Substituted Pyrido[2,3-b]pyrazines

    This guide provides a comprehensive overview of the electrochemical analysis of substituted pyrido[2,3-b]pyrazines, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. We wi...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive overview of the electrochemical analysis of substituted pyrido[2,3-b]pyrazines, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. We will delve into the principles of various electrochemical techniques, compare their performance for the analysis of these compounds, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage electrochemical methods for the characterization and quantification of substituted pyrido[2,3-b]pyrazines.

    Introduction to Pyrido[2,3-b]pyrazines and their Electrochemical Significance

    Pyrido[2,3-b]pyrazines are nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antibacterial and potential therapeutic applications.[1][2] Their electron-deficient nature, arising from the presence of multiple nitrogen atoms in the aromatic core, makes them electrochemically active and thus amenable to investigation by a variety of electroanalytical techniques.[3][4] The electrochemical behavior of these molecules is highly sensitive to their substitution pattern, providing a powerful tool for probing their electronic structure and reactivity.

    The study of the redox properties of substituted pyrido[2,3-b]pyrazines is crucial for several reasons. In drug development, understanding the metabolism of a drug often involves redox reactions, and electrochemical studies can provide valuable insights into these processes. Furthermore, the development of electrochemical sensors for the detection of these compounds requires a thorough understanding of their electrochemical signatures.[2]

    Comparative Analysis of Electrochemical Techniques

    The choice of electrochemical technique is critical for obtaining high-quality data. In this section, we compare the three most common voltammetric techniques for the analysis of organic molecules: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV).

    Cyclic Voltammetry (CV) is a powerful and widely used technique for the initial electrochemical characterization of a compound.[5] It provides information about the redox potentials, the reversibility of electron transfer reactions, and the stability of the generated radical ions.[6]

    Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques than CV and are often preferred for quantitative analysis.[7][8] They employ pulse-based potential waveforms that effectively discriminate against background charging current, leading to improved signal-to-noise ratios and lower detection limits.[9] SWV is generally faster than DPV, making it suitable for high-throughput analysis.[10]

    To illustrate the application of these techniques, let's consider the electrochemical behavior of a series of substituted pyrido[2,3-b]pyrazines. The following table summarizes the cyclic voltammetric data for four derivatives, as reported in a study on their use in electrochemical DNA sensing.[2][11][12][13]

    Table 1: Cyclic Voltammetric Data for Substituted Pyrido[2,3-b]pyrazines

    CompoundSubstituent (R)Anodic Peak Potential (Epa) (mV)Cathodic Peak Potential (Epc) (mV)
    4 -H620400
    5 -CH₃505400
    6 -Cl780210
    7 -OCH₃780210

    Data sourced from a study on electrochemical DNA sensing.[2][11][12][13]

    In-Depth Experimental Protocols

    To ensure the reproducibility and accuracy of your electrochemical measurements, it is essential to follow well-defined experimental protocols. Here, we provide step-by-step procedures for performing CV, DPV, and SWV analysis of substituted pyrido[2,3-b]pyrazines.

    General Experimental Setup

    A standard three-electrode setup is used for all voltammetric experiments.[14]

    • Working Electrode: A glassy carbon electrode (GCE) is a common choice for the analysis of organic molecules.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a widely used reference electrode.

    • Counter Electrode: A platinum wire or coil serves as the counter electrode.

    All solutions should be deoxygenated by purging with high-purity nitrogen or argon for at least 15 minutes prior to the experiment to prevent interference from the reduction of dissolved oxygen.

    G cluster_0 Electrochemical Cell Setup Potentiostat Potentiostat Working Electrode (GCE) Working Electrode (GCE) Potentiostat->Working Electrode (GCE) WE Reference Electrode (Ag/AgCl) Reference Electrode (Ag/AgCl) Potentiostat->Reference Electrode (Ag/AgCl) RE Counter Electrode (Pt wire) Counter Electrode (Pt wire) Potentiostat->Counter Electrode (Pt wire) CE Solution with Pyrido[2,3-b]pyrazine Solution with Pyrido[2,3-b]pyrazine Working Electrode (GCE)->Solution with Pyrido[2,3-b]pyrazine Reference Electrode (Ag/AgCl)->Solution with Pyrido[2,3-b]pyrazine Counter Electrode (Pt wire)->Solution with Pyrido[2,3-b]pyrazine

    Caption: A typical three-electrode electrochemical cell setup.

    Cyclic Voltammetry (CV) Protocol
    • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then in ethanol, and finally dry under a stream of nitrogen.[15]

    • Solution Preparation: Prepare a solution of the substituted pyrido[2,3-b]pyrazine (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

    • Deoxygenation: Purge the solution with nitrogen or argon for 15 minutes.

    • CV Measurement:

      • Set the potential window to scan a range where the redox events of interest are expected (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl).

      • Set the scan rate (e.g., 100 mV/s).

      • Record the cyclic voltammogram.[16]

    • Data Analysis: Determine the anodic and cathodic peak potentials and peak currents.

    Differential Pulse Voltammetry (DPV) Protocol
    • Follow steps 1-3 of the CV protocol.

    • DPV Measurement:

      • Set the initial and final potentials to bracket the redox peak of interest identified by CV.

      • Optimize the DPV parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).[8]

      • Record the differential pulse voltammogram.

    • Data Analysis: Measure the peak current at the peak potential.

    Square Wave Voltammetry (SWV) Protocol
    • Follow steps 1-3 of the CV protocol.

    • SWV Measurement:

      • Set the initial and final potentials.

      • Optimize the SWV parameters: frequency (e.g., 25 Hz), amplitude (e.g., 25 mV), and step potential (e.g., 4 mV).[10][17]

      • Record the square wave voltammogram.

    • Data Analysis: Measure the net peak current.

    Comparison with Other Analytical Techniques

    While electrochemical methods offer several advantages, including high sensitivity, low cost, and portability, it is important to consider other analytical techniques for a comprehensive characterization of substituted pyrido[2,3-b]pyrazines.

    High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for the quantification of these compounds in complex matrices.[18] HPLC offers excellent resolution and is often coupled with UV-Vis or mass spectrometry detectors for high specificity.

    Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable pyrido[2,3-b]pyrazine derivatives. It provides both qualitative and quantitative information with high sensitivity and structural elucidation capabilities.

    Spectroscopic techniques such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural characterization of these compounds.[2][19] A comparative analysis of electrochemical and spectroscopic data can provide a deeper understanding of the electronic structure and properties of these molecules.[20]

    G cluster_electrochem Electrochemical Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Pyrido[2,3-b]pyrazine Analysis Pyrido[2,3-b]pyrazine Analysis CV CV Pyrido[2,3-b]pyrazine Analysis->CV Redox Behavior DPV DPV Pyrido[2,3-b]pyrazine Analysis->DPV Quantification SWV SWV Pyrido[2,3-b]pyrazine Analysis->SWV High-Sensitivity Quantification HPLC HPLC Pyrido[2,3-b]pyrazine Analysis->HPLC Separation & Quantification GC-MS GC-MS Pyrido[2,3-b]pyrazine Analysis->GC-MS Volatile Analysis UV-Vis UV-Vis Pyrido[2,3-b]pyrazine Analysis->UV-Vis Electronic Transitions NMR NMR Pyrido[2,3-b]pyrazine Analysis->NMR Structural Elucidation

    Caption: Overview of analytical methods for pyrido[2,3-b]pyrazines.

    Conclusion

    Electrochemical methods, particularly CV, DPV, and SWV, are powerful tools for the analysis of substituted pyrido[2,3-b]pyrazines. They provide valuable information on the redox properties, which is crucial for understanding their reactivity, and offer sensitive and cost-effective means for their quantification. By carefully selecting the appropriate technique and optimizing the experimental parameters, researchers can gain deep insights into the electrochemical behavior of this important class of heterocyclic compounds. For a comprehensive characterization, it is recommended to complement electrochemical studies with other analytical techniques such as HPLC, GC-MS, and spectroscopy.

    References

    • A simple square-wave voltammetric method for the determination of scopolamine in pharmaceuticals using a boron-doped diamond electrode. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

    • Differential Pulse Voltammetry. (n.d.). Gamry Instruments. Retrieved March 7, 2026, from [Link]

    • Validation and application of the square wave voltammetry method for the electrochemical determination of eszopiclone in pharmaceutical formulations and human biological fluids using glassy carbon electrode. (2022). SpringerLink. [Link]

    • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

    • Differential Pulse Voltammetry Explained. (2021). Cadence. Retrieved March 7, 2026, from [Link]

    • square wave voltammetry parameters. (n.d.). scstrti. Retrieved March 7, 2026, from [Link]

    • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). PubMed. [Link]

    • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments. [Link]

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    • Differential Pulse Voltammetry (DPV). (2024). Pine Research Instrumentation. Retrieved March 7, 2026, from [Link]

    • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Center for Biotechnology Information. [Link]

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    • A comparative analysis of square‐wave voltammetry and multi‐frequency electrochemical Faradaic spectroscopy for kinetic characterisation. (2024). SpringerLink. [Link]

    • A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. (2024). MTX Labs. [Link]

    • A comparative study of the electrochemical and the spectroscopic behaviour of trisbipyrazyl ruthenium [Ru(bpz)32+]. (2000). RSC Publishing. [Link]

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    • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2025). ResearchGate. [Link]

    • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). MDPI. [Link]

    • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023). ACS Publications. [Link]

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    • Electrochemistry and MO Computations of Saturated and Unsaturated N-Heterocyclic Silylenes. (2025). ResearchGate. [Link]

    • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022). Semantic Scholar. [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    Standard Operating Procedure & Safety Guide: Handling 7-Bromo-6-chloropyrido[2,3-b]pyrazine As a highly functionalized bicyclic heteroaromatic building block, 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is...

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure & Safety Guide: Handling 7-Bromo-6-chloropyrido[2,3-b]pyrazine

    As a highly functionalized bicyclic heteroaromatic building block, 7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS: 1823374-98-6) is a critical scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics [1]. The differential reactivity of the C7-bromo and C6-chloro substituents enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it highly valuable but also requiring precise handling protocols.

    This guide synthesizes chemical hazard data with field-proven laboratory practices to provide a self-validating operational and safety framework.

    Hazard Profile & Mechanistic Causality

    Understanding why a chemical is hazardous dictates the logic behind the required Personal Protective Equipment (PPE). 7-Bromo-6-chloropyrido[2,3-b]pyrazine is supplied as a fine powder and carries the GHS Exclamation Mark (GHS07) with the signal word Warning [2].

    GHS CodeHazard StatementMechanistic Causality & Risk Vector
    H302 Harmful if swallowedAirborne particulates can be inhaled and subsequently ingested via mucociliary clearance. The compound's lipophilicity allows for systemic absorption.
    H315 Causes skin irritationThe electrophilic nature of the halogenated heteroaromatic ring can react with nucleophilic residues on skin proteins, causing localized inflammation.
    H319 Causes serious eye irritationDirect contact with the powder or its solutions causes acute ocular irritation due to osmotic stress and chemical reactivity with the corneal epithelium.
    H335 May cause respiratory irritationFine powders easily aerosolize during weighing. Inhalation causes mechanical and chemical irritation of the respiratory mucosa.

    Personal Protective Equipment (PPE) Matrix

    To mitigate the risks outlined above, the following PPE is mandatory. The selection is based on the physical state of the compound (powder) and its common solvent vehicles.

    • Eye & Face Protection:

      • Requirement: Chemical splash goggles (ANSI Z87.1 compliant).

      • Causality: Standard safety glasses with side shields are insufficient against aerosolized fine powders. Goggles create a seal that prevents airborne dust from reaching the ocular mucosa [3].

    • Hand Protection:

      • Requirement: Double-layer nitrile gloves (minimum 5 mil thickness).

      • Causality: Nitrile provides a robust barrier against solid organic powders. Crucial Insight: This compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF, or NMP) for reactions. These solvents act as aggressive carrier agents that can rapidly transport dissolved solutes through glove matrices and human skin. If a solution splashes on your gloves, you must doff them immediately, wash your hands, and re-glove.

    • Body Protection:

      • Requirement: Knee-length, flame-resistant (FR) laboratory coat with tightly fitted cuffs, long pants, and closed-toe non-porous shoes.

    • Respiratory & Engineering Controls:

      • Requirement: All handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

      • Causality: Fume hoods provide the primary defense against H335. If weighing outside a hood is unavoidable (e.g., using a specialized microbalance), a NIOSH-approved N95 or P100 particulate respirator must be worn.

    Step-by-Step Operational Protocol

    Phase 1: Preparation & Weighing

    • Environment Check: Ensure the fume hood is operational and the sash is pulled down to the lowest workable height.

    • Static Mitigation: Fine powders are prone to static cling, which leads to sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

    • Transfer: Carefully transfer the required mass of 7-Bromo-6-chloropyrido[2,3-b]pyrazine using a clean, dry stainless steel or PTFE-coated spatula.

    • Containment: Once weighed, immediately transfer the powder into the reaction vessel and seal it with a septum before removing it from the balance area.

    Phase 2: Dissolution & Reaction Setup

    • Solvent Addition: Add the reaction solvent (e.g., DMF, DMSO, or THF) via syringe through the septum to prevent any localized dust clouds that occur when pouring liquids directly onto fine powders.

    • Inert Atmosphere: Because cross-coupling reactions utilizing this scaffold are sensitive to oxygen, purge the vessel with dry Nitrogen or Argon using standard Schlenk techniques.

    Spill Response and Disposal Plan

    A self-validating safety system requires a predetermined response to failures.

    Solid Spill Cleanup (Powder):

    • Isolate: Restrict access to the spill area.

    • Suppress: Do not dry sweep, as this aerosolizes the powder. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to bind the particulates.

    • Collect: Use damp disposable paper towels to wipe up the wetted material.

    • Dispose: Place all contaminated wipes into a designated, clearly labeled solid hazardous waste container.

    Liquid Spill Cleanup (Dissolved Compound):

    • Absorb: Cover the spill with a chemical absorbent pad or inert absorbent material (e.g., vermiculite or sand).

    • Neutralize/Clean: Wash the affected surface with soap and water, followed by an ethanol wipe to remove residual organic traces.

    • Dispose: Transfer the absorbent material to a hazardous waste bin. Do not dispose of any solutions containing this compound down the drain [4].

    Operational Workflow Visualization

    The following diagram maps the logical progression of handling 7-Bromo-6-chloropyrido[2,3-b]pyrazine, from pre-operation to disposal.

    Caption: Operational workflow for handling 7-Bromo-6-chloropyrido[2,3-b]pyrazine, including spill deviation paths.

    References

    • PubChemLite : "7-bromo-6-chloropyrido[2,3-b]pyrazine - C7H3BrClN3." Luxembourg Centre for Systems Biomedicine. Available at:[Link] (General structure and patent literature repository).

    • Occupational Safety and Health Administration (OSHA) : "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

    • National Research Council : "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

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